molecular formula C25H19ClF2N4O4 B1684693 BMS 777607 CAS No. 1025720-94-8

BMS 777607

Cat. No.: B1684693
CAS No.: 1025720-94-8
M. Wt: 512.9 g/mol
InChI Key: VNBRGSXVFBYQNN-UHFFFAOYSA-N
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Description

N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide is an aromatic amide.
BMS-777607 has been investigated for the basic science of Malignant Solid Tumour.
MET Tyrosine Kinase Inhibitor BMS-777607 is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. MET tyrosine kinase inhibitor BMS-777607 binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway;  this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.
BMS-777607 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBRGSXVFBYQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145278
Record name BMS-777607
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Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025720-94-8
Record name BMS-777607
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-777607
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-777607
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-777607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-777607: A Potent Inhibitor of the MET Kinase Family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target Profile of BMS-777607

BMS-777607 is a selective, ATP-competitive small molecule inhibitor targeting multiple members of the MET receptor tyrosine kinase family.[1][2] This family of kinases plays a crucial role in cell proliferation, survival, migration, and invasion, making them attractive targets for cancer therapy.[3][4] BMS-777607 has demonstrated potent inhibitory activity against c-Met, Axl, Ron, and Tyro3.[1] While it is a potent inhibitor of the entire family, it exhibits the highest selectivity for Axl.

Quantitative Inhibition Data

The inhibitory activity of BMS-777607 has been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against key members of the MET family.

Target KinaseIC50 (nM)Assay TypeReference
Axl 1.1Cell-free
Ron 1.8Cell-free
c-Met 3.9Cell-free
Tyro3 4.3Cell-free
c-Met (autophosphorylation) <1Cellular (PC-3, DU145)
c-Met (autophosphorylation) 20Cellular (GTL-16)

BMS-777607 displays significant selectivity for the Met-related targets over other kinases, with a more than 40-fold greater selectivity against Lck, VEGFR-2, and TrkA/B, and over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of BMS-777607 on the enzymatic activity of purified kinases.

Methodology:

  • The kinase reaction is initiated by combining a baculovirus-expressed GST-tagged kinase (e.g., GST-Met), a substrate such as poly(Glu/Tyr), and γ-33P-labeled ATP in a kinase buffer (20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).

  • Various concentrations of BMS-777607 are added to the reaction mixture.

  • The reaction is incubated for 1 hour at 30°C.

  • The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

  • The precipitated proteins containing the incorporated radiolabeled phosphate are captured on a filter plate.

  • The amount of radioactivity is quantified using a scintillation counter to determine the level of kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophosphorylation Assay

Objective: To assess the ability of BMS-777607 to inhibit the autophosphorylation of receptor tyrosine kinases in a cellular context.

Methodology:

  • Cancer cell lines with high expression of the target kinase (e.g., GTL-16 for c-Met) are cultured to sub-confluency.

  • Cells are serum-starved overnight to reduce basal kinase activity.

  • The cells are then treated with various concentrations of BMS-777607 for a specified period (e.g., 1-2 hours).

  • For ligand-dependent kinases like c-Met, cells are stimulated with the corresponding ligand (e.g., Hepatocyte Growth Factor, HGF) for a short period (e.g., 15-30 minutes) to induce receptor autophosphorylation.

  • Following treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • The membranes are probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Met) and the total form of the kinase.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).

  • The band intensities are quantified using densitometry to determine the ratio of phosphorylated to total protein, from which the IC50 value is derived.

Signaling Pathways and Experimental Workflows

BMS-777607 Inhibition of c-Met Signaling

The following diagram illustrates the mechanism by which BMS-777607 inhibits the c-Met signaling pathway.

BMS777607_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation BMS777607 BMS-777607 BMS777607->P_cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Downstream Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response Cellular_IC50_Workflow Start Start: Cancer Cell Culture Serum_Starve Serum Starvation Start->Serum_Starve Drug_Treatment BMS-777607 Treatment (Dose-Response) Serum_Starve->Drug_Treatment Ligand_Stimulation Ligand Stimulation (e.g., HGF) Drug_Treatment->Ligand_Stimulation Cell_Lysis Cell Lysis Ligand_Stimulation->Cell_Lysis Western_Blot Western Blotting (p-Kinase, Total Kinase) Cell_Lysis->Western_Blot Quantification Densitometry & Data Analysis Western_Blot->Quantification End Determine IC50 Value Quantification->End

References

The Discovery and Chemical Synthesis of BMS-777607: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase superfamily, which includes MET, AXL, RON, and TYRO3.[1][2] Its discovery marked a significant advancement in the development of targeted therapies for cancers driven by aberrant signaling through these pathways. This technical guide provides an in-depth overview of the discovery process, a detailed account of its chemical synthesis, and a summary of its biological activity, supported by quantitative data and detailed experimental protocols.

Discovery of BMS-777607: A Structure-Activity Relationship (SAR) Driven Approach

The discovery of BMS-777607 was the culmination of a focused lead optimization program aimed at identifying potent and selective inhibitors of the c-Met kinase. The core scaffold of the molecule is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.[3]

The development process involved systematic modifications of this scaffold to improve potency, selectivity, and pharmacokinetic properties. Key findings from the structure-activity relationship (SAR) studies include:

  • Substitution at the 3-position of the pyridine ring: This modification was found to be crucial for enhancing the enzymatic potency of the compound.[3]

  • Substitution at the 4-position of the pyridone ring: Alterations at this position led to significant improvements in aqueous solubility and overall kinase selectivity.[3]

Through this iterative process of design, synthesis, and biological evaluation, analogue 10 (which was later named BMS-777607) emerged as a candidate with an excellent in vivo efficacy, favorable pharmacokinetic profile, and a promising preclinical safety profile, leading to its advancement into Phase I clinical trials.

Chemical Synthesis of BMS-777607

The chemical synthesis of BMS-777607 involves a multi-step process culminating in the coupling of two key heterocyclic intermediates. While the proprietary, large-scale synthesis may have variations, the following route is based on published laboratory-scale syntheses and established chemical principles.

Experimental Workflow: Chemical Synthesis

G cluster_pyridone Pyridone Core Synthesis cluster_aminopyridine Aminopyridine Moiety Synthesis cluster_coupling Final Coupling A Starting Materials for Pyridone B Cyclization Reaction A->B C Functional Group Interconversion B->C D 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2- dihydropyridine-3-carboxylic acid C->D J Amide Bond Formation D->J E Starting Materials for Aminopyridine F Chlorination & Nitration E->F G Ether Linkage Formation F->G H Reduction of Nitro Group G->H I 2-amino-3-chloro-4-(2-fluoro-4-nitrophenoxy)pyridine H->I I->J K BMS-777607 J->K

Caption: A logical workflow for the chemical synthesis of BMS-777607.

Detailed Methodologies

Synthesis of the Pyridone Core: 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the pyridone core generally involves the construction of the substituted pyridone ring followed by functional group manipulations to install the carboxylic acid and ethoxy moieties. Multicomponent reactions are often employed for the efficient synthesis of such 2-pyridone-containing heterocycles.

Synthesis of the Aminopyridine Moiety: N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)

The synthesis of this key intermediate can be achieved through several routes. One common method involves the nitration and subsequent reduction of a chloropyridine precursor. An alternative approach utilizes isonicotinic acid as a starting material.

  • Preparation of 2-amino-4-chloropyridine: An improved large-scale synthesis of 2-amino-4-chloropyridine has been reported, which can serve as a starting point.

  • Synthesis of 2-amino-3-chloro-4-hydroxypyridine: This intermediate can be prepared from 2-amino-4-chloropyridine through chlorination at the 3-position followed by hydrolysis of the 4-chloro group.

  • Ether Linkage Formation: The hydroxyl group of 2-amino-3-chloro-4-hydroxypyridine can be coupled with a suitable fluorinated nitrobenzene derivative via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine to provide the final aminophenoxy pyridine intermediate.

Final Coupling Step

The final step in the synthesis of BMS-777607 is the formation of an amide bond between the carboxylic acid of the pyridone core and the aniline amine of the aminopyridine moiety. This is typically achieved using standard peptide coupling reagents.

Biological Activity and Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor of the MET kinase superfamily. It binds to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of signaling leads to the inhibition of cancer cell proliferation, survival, migration, and invasion.

Signaling Pathways

c-Met Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 BMS777607 BMS-777607 BMS777607->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion

Caption: Inhibition of the c-Met signaling pathway by BMS-777607.

Axl Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Gas6 Gas6 Axl Axl Receptor Gas6->Axl PI3K PI3K Axl->PI3K ERK ERK Axl->ERK BMS777607 BMS-777607 BMS777607->Axl Invasion Invasion PI3K->Invasion AKT AKT NFkB NF-κB AKT->NFkB Therapy_Resistance Therapy Resistance AKT->Therapy_Resistance Survival Survival NFkB->Survival Migration Migration ERK->Migration

Caption: Inhibition of the Axl signaling pathway by BMS-777607.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of BMS-777607

Target KinaseAssay TypeIC50 (nM)Cell LineReference
c-MetCell-free3.9-
AxlCell-free1.1-
RonCell-free1.8-
Tyro3Cell-free4.3-
c-Met AutophosphorylationCell-based<1PC-3, DU145

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
GTL-16 human gastric carcinomaOral administrationComplete tumor stasis

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

Route of AdministrationDose (mg/kg)Tmax (hr)Cmax (µg/mL)Half-life (hr)Bioavailability (%)Reference
Intravenous5--1.5-
Oral2011.725.950.4

Experimental Protocols

In Vitro Kinase Assay

A typical in vitro kinase assay to determine the IC50 of BMS-777607 against a target kinase would involve the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: Serial dilutions of BMS-777607 (or other test compounds) are added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (e.g., using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell Migration "Wound-Healing" Assay

  • Cell Seeding: Cells are seeded in a multi-well plate and grown to confluence.

  • "Wound" Creation: A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are treated with different concentrations of BMS-777607 in a serum-free or low-serum medium.

  • Incubation and Imaging: The plate is incubated, and images of the wound area are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.

Cell Invasion Assay (Boyden Chamber Assay)

  • Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.

  • Cell Seeding: Cells, pre-treated with BMS-777607, are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells on the upper side of the membrane are removed. The invading cells on the lower side are fixed, stained, and counted under a microscope.

In Vivo Xenograft Studies
  • Cell Implantation: A specific number of cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, different doses of BMS-777607). The drug is administered via the desired route (e.g., oral gavage) according to a specific schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

BMS-777607 is a well-characterized and highly effective inhibitor of the MET kinase superfamily. Its discovery through a rigorous SAR-driven process and its subsequent preclinical and clinical evaluation have provided a valuable tool for cancer research and a promising therapeutic agent for patients with cancers dependent on MET signaling. The detailed information on its synthesis and biological activity presented in this guide is intended to support further research and development in the field of targeted cancer therapy.

References

The Multi-Kinase Inhibitor BMS-777607: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-777607, focusing on its mechanism of action and its effects on key downstream signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.

Introduction and Mechanism of Action

BMS-777607 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include MET, AXL, RON, and Tyro3, all of which are crucial regulators of cell growth, survival, migration, and invasion.[2] Dysregulation of these kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. BMS-777607 exerts its effects by binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.

Quantitative Inhibitory Profile of BMS-777607

The inhibitory activity of BMS-777607 has been quantified against a panel of kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Target KinaseIC50 (nM)Cell LineIC50 (nM) - Cellular Assay
AXL1.1GTL-16 (c-Met autophosphorylation)20
RON1.8PC-3 (HGF-triggered c-Met autophosphorylation)<1
MET3.9DU145 (HGF-triggered c-Met autophosphorylation)<1
Tyro34.3KHT (c-Met autophosphorylation)10
Mer14.0U118MG (Cell Viability, 4h)~10,000
Flt-316.0SF126 (Cell Viability, 4h)~12,500
Aurora B78.0U118MG (Cell Viability, 12h)~8,000
Lck120.0SF126 (Cell Viability, 12h)~10,000
VEGFR2180.0PC-3 (Migration)<100
--DU145 (Migration)<100
--PC-3 (Invasion)<100
--DU145 (Invasion)<100

Core Downstream Signaling Pathways Affected by BMS-777607

Inhibition of MET, AXL, and other primary targets of BMS-777607 leads to the attenuation of several critical downstream signaling pathways that are frequently hyperactivated in cancer.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Upon activation by upstream RTKs like MET and AXL, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT.

BMS-777607 has been shown to potently inhibit the phosphorylation of AKT (at Ser473 and Thr308), a key downstream effector in this pathway. This inhibition disrupts the pro-survival signals and can lead to increased apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK MET / AXL PI3K PI3K RTK->PI3K Activates BMS777607 BMS-777607 BMS777607->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream_AKT Cell Survival, Proliferation, Metabolism pAKT->Downstream_AKT

BMS-777607 inhibits the PI3K/AKT pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of MET and AXL leads to the sequential activation of RAS, RAF, MEK, and finally ERK.

Treatment with BMS-777607 results in a dose-dependent inhibition of ERK phosphorylation.[2] This blockade of the MAPK/ERK pathway contributes to the anti-proliferative effects of the compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK MET / AXL RAS RAS RTK->RAS Activates BMS777607 BMS-777607 BMS777607->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription

BMS-777607 inhibits the MAPK/ERK pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell survival, proliferation, and angiogenesis. Both MET and AXL are known to activate STAT3 through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

While direct western blot evidence for BMS-777607-mediated inhibition of STAT3 phosphorylation is less explicitly documented in readily available literature, the potent inhibition of its upstream activators, MET and AXL, strongly implies a consequential reduction in STAT3 activation. This inferred inhibition would contribute to the anti-tumorigenic effects of BMS-777607.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK MET / AXL STAT3 STAT3 RTK->STAT3 Activates BMS777607 BMS-777607 BMS777607->RTK Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription_STAT3 Gene Transcription (Survival, Proliferation, Angiogenesis) pSTAT3_dimer->Transcription_STAT3 Translocates & Activates

Inferred inhibition of the STAT3 pathway by BMS-777607.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of BMS-777607.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • BMS-777607 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of BMS-777607 (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well plate treat Treat with BMS-777607 (serial dilutions) start->treat mtt Add MTT solution (2-4h incubation) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Viability and IC50 read->analyze

Workflow for the MTT Cell Viability Assay.
Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell lines of interest

  • Serum-free and complete cell culture medium

  • BMS-777607

  • 24-well plates with Boyden chamber inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain (e.g., 0.5% in 25% methanol)

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium.

  • Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend cells in serum-free medium containing different concentrations of BMS-777607 or vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Wash the inserts and allow them to dry.

  • Count the number of stained, invaded cells in several microscopic fields and average the results.

Invasion_Assay_Workflow cluster_workflow Invasion Assay Workflow coat Coat Boyden Chamber with Matrigel seed Seed Cells in Upper Chamber (with BMS-777607) coat->seed chemo Add Chemoattractant to Lower Chamber seed->chemo incubate Incubate (24-48h) chemo->incubate remove Remove Non-invading Cells incubate->remove fix_stain Fix and Stain Invading Cells remove->fix_stain count Count Invaded Cells (Microscopy) fix_stain->count

Workflow for the Cell Invasion Assay.
Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell lines of interest

  • BMS-777607

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with BMS-777607 for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor that effectively targets key drivers of oncogenesis, including MET and AXL. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the downstream suppression of the PI3K/AKT and MAPK/ERK signaling pathways, and likely the STAT3 pathway. The comprehensive in vitro and in vivo data underscore the therapeutic potential of BMS-777607 in cancers characterized by the aberrant activation of these signaling networks. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other targeted cancer therapies.

References

BMS-777607: A Dual Inhibitor of c-Met and Axl Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor that targets the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor, HGFR) and Axl.[1][2][3] Both c-Met and Axl are key players in cell signaling pathways that regulate proliferation, survival, migration, and invasion.[4][5] Their aberrant activation is strongly associated with the development and progression of various human cancers, making them attractive targets for therapeutic intervention. BMS-777607 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of these kinases and disrupting their downstream signaling cascades. This technical guide provides a comprehensive overview of BMS-777607, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of BMS-777607

The inhibitory potency of BMS-777607 has been characterized in both biochemical (cell-free) and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of BMS-777607 against c-Met, Axl, and Other Kinases

Target KinaseIC50 (nM)Assay Conditions
c-Met3.9Cell-free assay
Axl1.1Cell-free assay
Ron1.8Cell-free assay
Tyro34.3Cell-free assay
Mer14.0Cell-free assay
Flt-316Cell-free assay
Aurora B78Cell-free assay
Lck120Cell-free assay
VEGFR-2180Cell-free assay

Table 2: Cellular Inhibitory Activity and Functional Effects of BMS-777607

Cell LineAssay TypeEndpointIC50 / ConcentrationEffect
GTL-16c-Met AutophosphorylationInhibition20 nMPotent blockade of c-Met autophosphorylation.
PC-3, DU145HGF-induced c-Met AutophosphorylationInhibition<1 nMInhibition of HGF-triggered c-Met autophosphorylation.
PC-3, DU145HGF-induced Cell ScatteringInhibition0.5 µMAlmost complete inhibition of cell scattering.
PC-3, DU145HGF-induced Cell Migration & InvasionInhibition<0.1 µMDose-dependent suppression of migration and invasion.
KHTc-Met AutophosphorylationInhibition10 nMPotent elimination of basal autophosphorylated c-Met.
U118MG, SF126Cell Viability (MTT assay)Reduction12.5 µMSignificantly reduced cell numbers after 24 hours.
U118MG, SF126Apoptosis (CPP32 activity)Induction12.5 µMSignificant increase in apoptosis after 24 hours.
T-47D, ZR-75-1Cell Growth and SurvivalInhibitionDose-dependentInhibition of growth and survival.

Mechanism of Action and Signaling Pathways

BMS-777607 exerts its anti-tumor effects by inhibiting the signaling pathways downstream of c-Met and Axl.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the recruitment and phosphorylation of downstream signaling molecules, initiating cascades that promote cell proliferation, survival, motility, and invasion. Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT BMS777607 BMS-777607 BMS777607->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration

Caption: The c-Met signaling pathway and its inhibition by BMS-777607.

Axl Signaling Pathway

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its primary ligand is the growth arrest-specific 6 (Gas6) protein. Upon activation, Axl initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are involved in cell survival, proliferation, migration, and therapy resistance.

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K MAPK MAPK/ERK Axl->MAPK JAK_STAT JAK/STAT Axl->JAK_STAT NFkB NF-κB Axl->NFkB BMS777607 BMS-777607 BMS777607->Axl Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration JAK_STAT->Migration TherapyResistance Therapy Resistance NFkB->TherapyResistance MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with BMS-777607 Start->Treat Incubate_Treatment Incubate (e.g., 24h) Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570-590 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

References

The Role of BMS-777607 in Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The process is a complex cascade of events involving cell migration, invasion, and colonization of secondary sites. Receptor tyrosine kinases (RTKs) play a pivotal role in orchestrating these metastatic processes. Among these, the c-Met and Axl receptor tyrosine kinases have emerged as critical drivers of metastasis in a multitude of cancers. BMS-777607, a potent and selective small-molecule inhibitor, has garnered significant attention for its ability to target these key drivers, thereby impeding the metastatic cascade. This technical guide provides an in-depth analysis of the role of BMS-777607 in metastasis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action of BMS-777607

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the ATP-binding sites of several RTKs, primarily c-Met (also known as hepatocyte growth factor receptor or HGFR) and the TAM (Tyro3, Axl, Mer) family of receptors, particularly Axl.[1][2] By competitively inhibiting ATP binding, BMS-777607 effectively blocks the autophosphorylation and subsequent activation of these receptors.[2][3] This inhibition disrupts the downstream signaling pathways that are crucial for the initiation and progression of metastasis.

The primary signaling cascades affected by BMS-777607 include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] These pathways are central to cell survival, proliferation, migration, and invasion. By downregulating these pathways, BMS-777607 exerts its anti-metastatic effects.

Quantitative Data on the Efficacy of BMS-777607

The following tables summarize the quantitative data from various preclinical studies, demonstrating the potent anti-metastatic effects of BMS-777607.

Table 1: In Vitro Inhibitory Activity of BMS-777607

Target/ProcessCell Line(s)IC50 ValueReference(s)
c-Met AutophosphorylationGTL-1620 nM
HGF-stimulated c-Met AutophosphorylationPC-3, DU145<1 nM
Axl AutophosphorylationKHT cells10 nM
Cell MigrationPC-3, DU145<0.1 µM
Cell InvasionPC-3, DU145<0.1 µM
Cell Proliferation (HGF-stimulated)PC-3Significant reduction at 3 and 10 µM
Glioma Cell Viability (MTT Assay)U118MG, SF126Significantly reduced at 12.5 µM after 24h
HUVEC Tube FormationHUVECInhibition observed at 12.5 µM

Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy of BMS-777607

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference(s)
GlioblastomaMouse Xenograft (SF126)30-100 mg/kg, i.p., twice daily56% tumor volume reduction
GlioblastomaMouse Xenograft (U118MG)30-100 mg/kg, i.p., twice daily>91% tumor remission
Murine SarcomaC3H/HeJ Mice (KHT cells)25 mg/kg/day28.3% decrease in lung tumor nodules
Gastric CancerAthymic Mice (GTL-16 xenografts)6.25-50 mg/kg, oralSignificant reduction in tumor volumes
Triple-Negative Breast CancerSyngeneic Orthotopic E0771 ModelNot specifiedSignificantly decreased tumor growth and incidence of lung metastasis (in combination with anti-PD-1)

Signaling Pathways Targeted by BMS-777607

BMS-777607's anti-metastatic effects are a direct consequence of its ability to inhibit key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Axl Axl Axl->PI3K Axl->MAPK BMS777607 BMS-777607 BMS777607->cMet Inhibits BMS777607->Axl Inhibits Akt Akt PI3K->Akt Metastasis Metastasis (Migration, Invasion, Survival, Angiogenesis) Akt->Metastasis ERK ERK MAPK->ERK ERK->Metastasis

Figure 1: BMS-777607 inhibits c-Met and Axl, blocking downstream PI3K/Akt and MAPK/ERK pathways involved in metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the role of BMS-777607 in metastasis.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

The Boyden chamber assay is a widely used method to assess cell migration and invasion.

Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the other side of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) solution, such as Matrigel, which mimics the basement membrane. Invasive cells must degrade this matrix to migrate through the pores.

Protocol Outline:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in a serum-free medium.

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. Rehydrate the coated inserts with a serum-free medium.

  • Assay Setup: Add a chemoattractant (e.g., media with fetal bovine serum) to the lower wells. Seed the cell suspension into the upper chamber of the inserts. BMS-777607 or a vehicle control is added to the cell suspension.

  • Incubation: Incubate the plate for a period ranging from a few hours to 48 hours, depending on the cell type.

  • Quantification:

    • Remove non-migratory cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migratory cells on the lower surface of the membrane.

    • Count the stained cells under a microscope or lyse the stained cells and measure the absorbance using a plate reader for a more high-throughput analysis.

Boyden_Chamber_Workflow Start Start Prep_Cells Prepare Cell Suspension (with BMS-777607 or Vehicle) Start->Prep_Cells Prep_Chamber Prepare Boyden Chamber (Coat with Matrigel for Invasion) Start->Prep_Chamber Seeding Seed Cells in Upper Chamber Prep_Cells->Seeding Prep_Chamber->Seeding Incubation Incubate Seeding->Incubation Removal Remove Non-Migratory Cells Incubation->Removal Staining Fix and Stain Migratory Cells Removal->Staining Quantification Quantify Migratory/Invasive Cells Staining->Quantification End End Quantification->End

Figure 2: Workflow for the Boyden Chamber Migration and Invasion Assay.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of proteins within a signaling pathway, thereby assessing the inhibitory effect of a compound like BMS-777607.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the target proteins (e.g., total and phosphorylated c-Met, Axl, Akt, and ERK).

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of BMS-777607 for a specified duration. For ligand-stimulated pathways, cells are often serum-starved before treatment and then stimulated with a growth factor like HGF. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target proteins. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the level of protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with BMS-777607 Start->Cell_Treatment Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Imaging and Data Analysis Detection->Analysis End End Analysis->End

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

BMS-777607 has demonstrated significant potential as an anti-metastatic agent through its potent inhibition of the c-Met and Axl receptor tyrosine kinases. The preclinical data robustly support its ability to disrupt key metastatic processes, including cell migration, invasion, and survival, as well as angiogenesis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of BMS-777607 and similar targeted therapies in the fight against metastatic cancer. The ongoing clinical evaluation of BMS-777607 will be crucial in determining its therapeutic utility in patients with advanced and metastatic solid tumors.

References

The Multifaceted Effects of BMS-777607 on Tumor Cell Proliferation and Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Analysis of a Potent Multi-Kinase Inhibitor

BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a significant impact on key signaling pathways involved in tumor cell proliferation, survival, and apoptosis. Primarily targeting a spectrum of receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3, BMS-777607 has demonstrated considerable anti-cancer activity across a range of preclinical models. This technical guide provides a comprehensive overview of the effects of BMS-777607 on tumor cell proliferation and apoptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

BMS-777607 exerts its anti-neoplastic effects by inhibiting the autophosphorylation and subsequent activation of several key RTKs. Its primary targets are members of the c-Met and TAM (Tyro3, Axl, Mer) families of kinases.[1][2] By binding to the ATP-binding pocket of these kinases, BMS-777607 effectively blocks downstream signaling cascades that are crucial for cancer cell growth and survival, such as the RAS/MAPK and PI3K/Akt pathways.[1]

The inhibition of c-Met, the receptor for Hepatocyte Growth Factor (HGF), disrupts signals that promote cell proliferation, motility, and invasion. Similarly, by targeting Axl, BMS-777607 interferes with pathways that contribute to therapy resistance, metastasis, and cell survival. Furthermore, at higher concentrations, BMS-777607 has been shown to inhibit Aurora Kinase B, a key regulator of mitosis, leading to defects in cell division and the induction of polyploidy.

Quantitative Data Summary

The following tables summarize the inhibitory activity of BMS-777607 against its primary kinase targets and its effects on the proliferation of various tumor cell lines.

Table 1: Inhibitory Activity (IC50) of BMS-777607 against Key Kinases

Kinase TargetIC50 (nM)Assay Type
c-Met3.9Cell-free
Axl1.1Cell-free
Ron1.8Cell-free
Tyro34.3Cell-free
c-Met (autophosphorylation)<1Cell-based (PC-3, DU145)
c-Met (autophosphorylation)20Cell-based (GTL-16)
Aurora Kinase B78Not Specified

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of BMS-777607 in Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
GTL-16Gastric CarcinomaNot specified (selective inhibition)Proliferation Assay
H1993Non-small Cell Lung CancerNot specified (selective inhibition)Proliferation Assay
U87GlioblastomaNot specified (selective inhibition)Proliferation Assay
T-47DBreast CancerDose-dependent inhibition (1-5 µM)Clonogenic Assay
ZR-75-1Breast CancerDose-dependent inhibition (1-5 µM)Clonogenic Assay
U118MGGlioblastoma12.5 (significant reduction in cell number)MTT Assay
SF126Glioblastoma12.5 (significant reduction in cell number)MTT Assay
EBC-1Lung Squamous Cell Carcinoma0.1623MTT Assay

Data compiled from multiple sources.

Effects on Tumor Cell Proliferation

BMS-777607 demonstrates a marked ability to inhibit the proliferation of tumor cells that are dependent on the signaling pathways it targets. In Met-driven tumor cell lines such as GTL-16, H1993, and U87, BMS-777607 shows selective inhibition of proliferation. In breast cancer cell lines T-47D and ZR-75-1, which express RON and MET, BMS-777607 inhibits clonogenic growth in a dose-dependent manner. However, in MCF-7 breast cancer cells, which have low expression of these receptors, the effect on clonogenic growth is minimal at similar concentrations.

Interestingly, in some breast cancer cells, treatment with BMS-777607 at therapeutic doses leads to the induction of polyploidy, a state of having more than two sets of chromosomes. This effect is attributed to the inhibition of Aurora Kinase B, which disrupts bipolar spindle formation during mitosis, leading to failed cytokinesis.

Induction of Apoptosis

The effect of BMS-777607 on apoptosis, or programmed cell death, appears to be cell-type dependent. In breast cancer cell lines T-47D and ZR-75-1, while BMS-777607 inhibits growth and survival, its ability to induce apoptosis is described as relatively weak.

In contrast, in glioblastoma cell lines U118MG and SF126, treatment with 12.5 μM BMS-777607 resulted in a significant increase in apoptosis, as measured by CPP32 (caspase-3) activity. This suggests that in certain cancer types, particularly those reliant on Axl signaling, apoptosis is a significant mechanism of BMS-777607-mediated tumor cell killing.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of BMS-777607.

Cell Viability and Proliferation Assays

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of BMS-777607 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.

  • Protocol:

    • Treat cells in a culture dish with various concentrations of BMS-777607 for a specified period.

    • Harvest the cells by trypsinization and count them.

    • Seed a known number of cells (e.g., 500-1000 cells) into new culture dishes.

    • Incubate the dishes for 1-3 weeks to allow for colony formation.

    • Fix the colonies with a solution such as 6% glutaraldehyde.

    • Stain the colonies with a dye like 0.5% crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are calculated based on the number of colonies formed in treated versus control groups.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with BMS-777607 or vehicle control for the desired time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

2. Caspase-3 (CPP32) Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Protocol:

    • Treat cells with BMS-777607 or vehicle control.

    • Lyse the cells to release their cytoplasmic contents.

    • Quantify the protein concentration of the cell lysates.

    • Incubate the cell lysate with a colorimetric substrate for caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

    • Activated caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroanilide (pNA).

    • Measure the absorbance of pNA at 405 nm using a spectrophotometer. The increase in absorbance is proportional to the caspase-3 activity.

Analysis of Signaling Pathways and Cellular Components

1. Western Blotting for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in a sample, providing insight into the activation state of signaling pathways.

  • Protocol:

    • Treat cells with BMS-777607 for various times and at different concentrations.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met, anti-phospho-Akt).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.

2. Immunofluorescence for α-tubulin

This method is used to visualize the microtubule network within cells and assess the effects of drugs on mitotic spindle formation.

  • Protocol:

    • Grow cells on coverslips and treat them with BMS-777607.

    • Fix the cells with a fixative such as 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like 0.1% Triton X-100 to allow antibodies to enter.

    • Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum).

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Mount the coverslips on microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI.

    • Visualize the stained cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BMS-777607 and the workflows of the experimental protocols described above.

G cluster_0 BMS-777607 Mechanism of Action cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes BMS777607 BMS-777607 cMet c-Met BMS777607->cMet Inhibits Axl Axl BMS777607->Axl Inhibits Ron Ron BMS777607->Ron Inhibits Tyro3 Tyro3 BMS777607->Tyro3 Inhibits Proliferation Decreased Proliferation BMS777607->Proliferation Survival Decreased Survival BMS777607->Survival Apoptosis Increased Apoptosis BMS777607->Apoptosis Motility Decreased Motility BMS777607->Motility PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates Axl->PI3K_Akt Activates Axl->RAS_MAPK Activates Ron->PI3K_Akt Activates Ron->RAS_MAPK Activates Tyro3->PI3K_Akt Activates Tyro3->RAS_MAPK Activates PI3K_Akt->Proliferation PI3K_Akt->Survival RAS_MAPK->Proliferation RAS_MAPK->Motility

Caption: BMS-777607 inhibits RTKs, blocking downstream pathways and cellular outcomes.

G cluster_0 MTT Assay Workflow start Seed Cells treat Treat with BMS-777607 start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_0 Annexin V/PI Apoptosis Assay Workflow start Treat Cells harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

G cluster_0 Aurora Kinase B Inhibition by BMS-777607 BMS777607 BMS-777607 (Higher Concentrations) AuroraB Aurora Kinase B BMS777607->AuroraB Inhibits Spindle Bipolar Spindle Formation BMS777607->Spindle Disrupts AuroraB->Spindle Required for Cytokinesis Cytokinesis Spindle->Cytokinesis Enables Polyploidy Polyploidy Spindle->Polyploidy Failure leads to

Caption: Inhibition of Aurora Kinase B by BMS-777607 leads to polyploidy.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor that effectively targets key drivers of tumor cell proliferation and survival. Its ability to inhibit c-Met, Axl, and other related kinases leads to a significant reduction in tumor cell growth and, in some contexts, the induction of apoptosis. The additional activity of BMS-777607 against Aurora Kinase B at higher concentrations introduces a distinct mechanism of action, causing mitotic disruption and polyploidy. This multifaceted profile makes BMS-777607 a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the anti-cancer potential of this and similar targeted therapies.

References

Unraveling the Kinase Selectivity of BMS-777607: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-777607 has emerged as a potent small-molecule inhibitor targeting a distinct profile of protein kinases, making it a valuable tool in cancer research and a lead compound in drug development. This technical guide provides an in-depth analysis of its kinase selectivity, the experimental methodologies used for its characterization, and its impact on key cellular signaling pathways.

Kinase Inhibition Profile of BMS-777607

BMS-777607 is a potent, ATP-competitive inhibitor with high affinity for the c-Met receptor tyrosine kinase and other members of the Met-related kinase family.[1][2] Its selectivity has been characterized through various in vitro enzymatic and cell-based assays, revealing a nuanced profile that extends beyond its primary targets. The following tables summarize the quantitative data on the inhibitory activity of BMS-777607 against a panel of kinases.

Table 1: In Vitro Enzymatic Inhibition by BMS-777607
Target KinaseIC50 (nM)Notes
Axl1.1Cell-free assay[1][2]
Ron1.8Cell-free assay[1]
c-Met3.9Cell-free assay
Tyro34.3Cell-free assay
Mer14.0
Flt-316.0
Aurora B78.0
Lck120
VEGFR-2180

BMS-777607 demonstrates over 40-fold greater selectivity for Met-related targets compared to kinases like Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of receptor and non-receptor kinases.

Table 2: Cellular Activity of BMS-777607
Cell LineAssayIC50Notes
GTL-16c-Met Autophosphorylation20 nMLysate-based assay
PC-3HGF-triggered c-Met Autophosphorylation<1 nM
DU145HGF-triggered c-Met Autophosphorylation<1 nM
KHTc-Met Autophosphorylation10 nM
PC-3HGF-induced Cell Migration & Invasion<0.1 µM
DU145HGF-induced Cell Migration & Invasion<0.1 µM
GTL-16Proliferation100 nMMTS assay after 72 hrs

Key Signaling Pathways Targeted by BMS-777607

The primary mechanism of action of BMS-777607 is the inhibition of the c-Met signaling pathway. Binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. BMS-777607 effectively blocks these processes by inhibiting the kinase activity of c-Met. The inhibitor has also been shown to potently target Axl, another receptor tyrosine kinase implicated in cancer progression and drug resistance.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Ras Ras c-Met->Ras Axl Axl Axl->PI3K BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits BMS-777607->Axl Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival Akt->Cell_Survival p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 Cell_Proliferation Cell_Proliferation S6->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Cell_Migration Cell_Migration ERK->Cell_Migration

Figure 1: BMS-777607 Inhibition of c-Met/Axl Signaling

Experimental Protocols

The characterization of BMS-777607's kinase selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.

  • Component Addition: To this buffer, the following are added:

    • Baculovirus-expressed GST-tagged kinase (e.g., GST-Met).

    • A generic substrate, such as 3 µg of poly(Glu/Tyr).

    • Radio-labeled ATP (e.g., 0.12 µCi 33P γ-ATP) and 1 µM unlabeled ATP.

    • BMS-777607 is dissolved in DMSO (10 mM stock) and added at various concentrations (typically a 10-point dose-response curve, run in duplicate).

  • Incubation: The reaction is incubated for 1 hour at 30°C to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

  • Quantification: The amount of phosphorylated substrate is measured, and dose-response curves are generated to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the substrate phosphorylation.

G Start Start Prepare Kinase Reaction Mixture Prepare Kinase Reaction Mixture Start->Prepare Kinase Reaction Mixture Add Purified Kinase and Substrate Add Purified Kinase and Substrate Prepare Kinase Reaction Mixture->Add Purified Kinase and Substrate Add ATP (radiolabeled and cold) Add ATP (radiolabeled and cold) Add Purified Kinase and Substrate->Add ATP (radiolabeled and cold) Add BMS-777607 (serial dilutions) Add BMS-777607 (serial dilutions) Add ATP (radiolabeled and cold)->Add BMS-777607 (serial dilutions) Incubate at 30°C for 1 hour Incubate at 30°C for 1 hour Add BMS-777607 (serial dilutions)->Incubate at 30°C for 1 hour Stop Reaction with TCA Stop Reaction with TCA Incubate at 30°C for 1 hour->Stop Reaction with TCA Measure Substrate Phosphorylation Measure Substrate Phosphorylation Stop Reaction with TCA->Measure Substrate Phosphorylation Calculate IC50 Calculate IC50 Measure Substrate Phosphorylation->Calculate IC50

Figure 2: Workflow for In Vitro Kinase Inhibition Assay
Cellular Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Cells (e.g., PC-3) are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of BMS-777607.

  • Stimulation (if applicable): For assays investigating the inhibition of growth factor-induced proliferation, a stimulant like HGF (e.g., 25 ng/mL) is added.

  • Incubation: The plate is incubated for a specified period (e.g., 96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength. The results are used to determine the effect of the compound on cell proliferation.

Cell Migration (Wound-Healing) Assay

This assay is used to measure the effect of a compound on cell motility.

Protocol:

  • Create a Monolayer: Cells are grown to confluence in a culture dish.

  • Create a "Wound": A sterile pipette tip is used to scratch a line through the cell monolayer.

  • Treatment: The cells are treated with different concentrations of BMS-777607.

  • Stimulation (if applicable): A chemoattractant like HGF (e.g., 25 ng/mL) is added to the serum-free medium.

  • Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter.

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Conclusion

BMS-777607 is a highly selective and potent inhibitor of the c-Met and Axl receptor tyrosine kinases, with a well-characterized inhibitory profile against a range of other kinases. Its ability to disrupt key oncogenic signaling pathways has been demonstrated through a variety of in vitro and cellular assays. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and similar kinase inhibitors.

References

The Impact of BMS-777607 on the PI3K/Akt Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.[1][2] These kinases are crucial upstream regulators of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade pivotal for cell survival, proliferation, and metastasis.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism by which BMS-777607 impacts the PI3K/Akt signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Inhibition of Upstream Kinases to Attenuate PI3K/Akt Signaling

BMS-777607 exerts its effects on the PI3K/Akt pathway primarily by inhibiting the catalytic activity of upstream receptor tyrosine kinases (RTKs), most notably c-Met and Axl.[1] As an ATP-competitive inhibitor, BMS-777607 prevents the autophosphorylation of these receptors, which is the critical initial step in the activation of downstream signaling pathways.

The activation of the PI3K/Akt pathway by c-Met is often mediated by the recruitment of the scaffolding adapter protein Gab1 (GRB2-associated-binding protein 1). Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, creating docking sites for Gab1. Phosphorylated Gab1, in turn, recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and its upstream kinase, PDK1 (Phosphoinositide-dependent kinase-1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.

Similarly, Axl, another primary target of BMS-777607, activates the PI3K/Akt pathway upon stimulation by its ligand, Gas6. Axl activation leads to the recruitment and activation of PI3K, thereby promoting cell survival and invasion.

By inhibiting the kinase activity of c-Met and Axl, BMS-777607 effectively blocks these initial activation steps, preventing the recruitment and activation of PI3K and consequently inhibiting the phosphorylation and activation of Akt. This disruption of the PI3K/Akt signaling cascade leads to the downstream effects of decreased cell proliferation, survival, and motility.

Quantitative Data

The inhibitory activity of BMS-777607 has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of BMS-777607 against key kinases and in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

Target KinaseIC50 (nM)Assay Type
c-Met3.9Cell-free
Axl1.1Cell-free
Ron1.8Cell-free
Tyro34.3Cell-free
Mer14Cell-free
Lck120Cell-free
VEGFR-2180Cell-free
Aurora B78Cell-free
Flt-316Cell-free

Data compiled from multiple sources.

Table 2: Cellular Activity of BMS-777607

Cell LineCancer TypeParameter MeasuredIC50
GTL-16Gastric Carcinomac-Met autophosphorylation20 nM
PC-3Prostate CancerHGF-induced c-Met autophosphorylation<1 nM
DU145Prostate CancerHGF-induced c-Met autophosphorylation<1 nM
KHTMurine SarcomaBasal c-Met autophosphorylation10 nM
PC-3Prostate CancerHGF-induced cell migration & invasion<0.1 µM
DU145Prostate CancerHGF-induced cell migration & invasion<0.1 µM
PC-3Prostate CancerHGF-induced Akt phosphorylation0.1 - 1 µM
DU145Prostate CancerHGF-induced Akt phosphorylation<0.001 µM
MDA-MB-231Triple Negative Breast CancerAxl phosphorylation0.16 µM
BT549Triple Negative Breast CancerAxl phosphorylation0.17 µM
Hs578TTriple Negative Breast CancerAxl phosphorylation0.005 µM

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of BMS-777607 on the PI3K/Akt signaling cascade.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection and quantification of phosphorylated Akt (p-Akt) in cell lysates following treatment with BMS-777607.

Materials:

  • Cell culture reagents

  • BMS-777607

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with various concentrations of BMS-777607 for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

In Vitro Kinase Assay

This protocol describes a method to assess the direct inhibitory effect of BMS-777607 on the kinase activity of its targets.

Materials:

  • Recombinant active kinase (e.g., c-Met, Axl)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

  • BMS-777607

  • Kinase reaction buffer

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • Apparatus for detecting radioactivity or luminescence

Procedure (using radiolabeled ATP):

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, substrate, and varying concentrations of BMS-777607.

  • Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Quantification: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each BMS-777607 concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of BMS-777607 concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF/Gas6 HGF/Gas6 c-Met/Axl c-Met/Axl HGF/Gas6->c-Met/Axl Binds and Activates Gab1 Gab1 c-Met/Axl->Gab1 Recruits and Phosphorylates BMS-777607 BMS-777607 BMS-777607->c-Met/Axl Inhibits PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K (p110) PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits p85 p85 Gab1->p85 Binds p110 p110 p85->p110 Activates p110->PIP2 PDK1->Akt Phosphorylates p-Akt p-Akt (Active) Akt->p-Akt Downstream Targets Downstream Targets p-Akt->Downstream Targets Regulates Cell Survival, Proliferation, Motility

Caption: BMS-777607 inhibits the PI3K/Akt signaling cascade.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with BMS-777607 Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-Akt.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 2. Treat with BMS-777607 Cell_Seeding->Treatment MTT_Addition 3. Add MTT Reagent Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Add Solubilization Solution Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Conclusion

BMS-777607 effectively downregulates the PI3K/Akt signaling cascade by targeting the upstream receptor tyrosine kinases c-Met and Axl. This inhibitory action translates into reduced phosphorylation of Akt and subsequent attenuation of downstream signaling, leading to decreased cancer cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of BMS-777607 and other inhibitors targeting the PI3K/Akt pathway. The provided visualizations serve to clarify the complex signaling networks and experimental procedures involved in this area of research.

References

Unveiling the Anti-Angiogenic Potential of BMS-777607: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607, a potent and selective small-molecule inhibitor of the c-Met, Axl, and Ron receptor tyrosine kinases, has emerged as a significant agent in anti-cancer research. Beyond its direct effects on tumor cell proliferation and survival, BMS-777607 exhibits robust anti-angiogenic properties, targeting key pathways involved in the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth exploration of the anti-angiogenic effects of BMS-777607, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. Visualizations of the core signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its biological activity and application in research settings.

Introduction to BMS-777607 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions and pathological conditions, notably in cancer.[1][2] Tumors induce angiogenesis to secure a supply of oxygen and nutrients, enabling their growth, invasion, and metastasis.[3] The signaling pathways governing angiogenesis are complex, with receptor tyrosine kinases (RTKs) playing a central role.[4]

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor, as well as Axl, Ron, and Tyro3 kinases.[5] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are key regulators of angiogenesis. By inhibiting c-Met and other related kinases, BMS-777607 disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, the fundamental steps of angiogenesis.

Mechanism of Action: Inhibition of Pro-Angiogenic Signaling

BMS-777607 exerts its anti-angiogenic effects primarily by inhibiting the autophosphorylation of c-Met and other targeted RTKs. This blockade prevents the activation of downstream signaling pathways crucial for endothelial cell function.

The HGF/c-Met Signaling Axis

The binding of HGF to its receptor, c-Met, on endothelial cells triggers a signaling cascade that promotes angiogenesis. BMS-777607 directly competes with ATP for the kinase domain of c-Met, thereby inhibiting its activation. This leads to the downregulation of key downstream pathways:

  • PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and proliferation. Inhibition of c-Met by BMS-777607 leads to reduced activation of PI3K and Akt.

  • Ras/MEK/ERK Pathway: This pathway is involved in endothelial cell migration and differentiation. BMS-777607-mediated inhibition of c-Met suppresses the Ras/MEK/ERK signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Ras Ras c-Met->Ras Axl Axl Ron Ron HGF HGF HGF->c-Met binds Akt Akt PI3K->Akt Survival Survival Akt->Survival Tube Formation Tube Formation Akt->Tube Formation MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration BMS-777607 BMS-777607 BMS-777607->c-Met inhibits BMS-777607->Axl inhibits BMS-777607->Ron inhibits

Figure 1: Simplified signaling pathway of BMS-777607's anti-angiogenic action.

Quantitative Data Summary

The anti-angiogenic efficacy of BMS-777607 has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Cell Line/Assay ConditionReference
c-Met3.9Cell-free assay
Axl1.1Cell-free assay
Ron1.8Cell-free assay
Tyro34.3Cell-free assay
c-Met (autophosphorylation)<1PC-3 and DU145 cells (HGF-stimulated)
c-Met (autophosphorylation)20GTL-16 cell lysates
VEGFR2180Cell-free assay
In Vitro Anti-Angiogenic Activity
AssayCell LineBMS-777607 ConcentrationEffectReference
ProliferationHUVEC12.5 µMSignificant reduction in cell viability
Tube FormationHUVEC12.5 µMInhibition of tube formation
Cell ScatteringPC-3, DU1450.5 µMAlmost complete inhibition of HGF-induced scattering
Cell MigrationPC-3, DU145< 0.1 µM (IC50)Dose-dependent suppression of HGF-stimulated migration
In Vivo Anti-Angiogenic and Anti-Tumor Activity
Animal ModelTumor TypeBMS-777607 DosageEffectReference
Athymic MiceGTL-16 human tumor xenografts6.25-50 mg/kg (oral)Significant reduction in tumor volumes
C3H/HeJ MiceKHT lung tumor nodules25 mg/kg/day28.3% decrease in the number of lung tumor nodules

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to evaluate the anti-angiogenic properties of BMS-777607.

In Vitro Assays

This assay assesses the effect of BMS-777607 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • BMS-777607 (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of BMS-777607 in EGM-2. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with 100 µL of medium containing various concentrations of BMS-777607 or vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

G cluster_workflow HUVEC Proliferation Assay Workflow A Seed HUVECs in 96-well plate B Adherence (Overnight) A->B C Treat with BMS-777607 B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate Inhibition H->I

Figure 2: Workflow for the HUVEC Proliferation Assay.

This assay evaluates the ability of BMS-777607 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Basal Medium (EBM-2) with supplements

  • Matrigel (growth factor reduced)

  • 24-well or 96-well plates (pre-chilled)

  • BMS-777607 (dissolved in DMSO)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 24-well or 96-well plate with 50-100 µL of Matrigel.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EBM-2 containing various concentrations of BMS-777607 or vehicle control.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5-3 x 10^4 cells/well (for a 96-well plate).

  • Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.

G cluster_workflow Tube Formation Assay Workflow A Coat wells with Matrigel B Solidify Matrigel (37°C) A->B C Seed HUVECs with BMS-777607 B->C D Incubate (4-18h) C->D E Visualize & Photograph Tubes D->E F Quantify Tube Formation E->F

Figure 3: Workflow for the Endothelial Tube Formation Assay.

In Vivo Assays

This in vivo assay assesses the effect of BMS-777607 on the formation of new blood vessels within a Matrigel plug implanted in mice.

Materials:

  • Matrigel (growth factor reduced)

  • Basic Fibroblast Growth Factor (bFGF) and/or Vascular Endothelial Growth Factor (VEGF)

  • Heparin

  • BMS-777607

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Ice-cold syringes

Procedure:

  • Thaw Matrigel on ice.

  • Mix Matrigel (0.5 mL) with bFGF/VEGF (e.g., 100 ng/mL), heparin (e.g., 25 U), and the desired concentration of BMS-777607 or vehicle control. Keep the mixture on ice.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using an ice-cold syringe.

  • The Matrigel will form a solid plug in vivo.

  • Administer BMS-777607 systemically (e.g., oral gavage) daily for the duration of the experiment.

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Photograph the plugs to visually assess vascularization.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs using Drabkin's reagent.

    • Immunohistochemical staining of the plugs for endothelial cell markers such as CD31 to determine microvessel density.

This model evaluates the effect of BMS-777607 on tumor growth and angiogenesis in a more physiologically relevant setting.

Materials:

  • Human tumor cell line (e.g., GTL-16, A549)

  • Immunodeficient mice (e.g., athymic nude mice)

  • BMS-777607

  • Calipers for tumor measurement

  • Micro-CT or immunohistochemistry reagents for angiogenesis assessment

Procedure:

  • Inject human tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer BMS-777607 (e.g., 6.25-50 mg/kg, orally) or vehicle control daily.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Assess angiogenesis within the tumors by:

    • Immunohistochemistry: Staining tumor sections for CD31 to quantify microvessel density.

    • Micro-Computed Tomography (Micro-CT): Perfusing the vasculature with a contrast agent to visualize and quantify the tumor microvasculature.

Conclusion

BMS-777607 demonstrates significant anti-angiogenic properties through its potent inhibition of c-Met and other key RTKs involved in neovascularization. The data summarized and protocols provided in this guide offer a comprehensive resource for researchers investigating the anti-angiogenic potential of BMS-777607. Further exploration of its efficacy in combination with other anti-cancer therapies and a deeper understanding of its impact on the tumor microenvironment will be crucial for its clinical development. This technical guide serves as a foundational tool to facilitate such investigations, ultimately contributing to the advancement of novel anti-angiogenic cancer therapies.

References

BMS-777607: A Technical Guide to its Chemical Properties, Structure, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, orally bioavailable, and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and mechanism of action of BMS-777607. Detailed summaries of its inhibitory activity against various kinases are presented, along with methodologies for key in vitro and in vivo assays used to characterize its biological effects. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its function and evaluation.

Chemical Properties and Structure

BMS-777607, also known as ASLAN-002, is an ATP-competitive inhibitor targeting the kinase domains of c-Met and other related tyrosine kinases.[1][4] Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC Name N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide
Chemical Formula C25H19ClF2N4O4
Molecular Weight 512.9 g/mol
CAS Number 1025720-94-8
Appearance Solid powder
Solubility Soluble in DMSO (≥25.65 mg/mL); insoluble in water and ethanol.

Mechanism of Action and Signaling Pathways

BMS-777607 functions as a multi-targeted kinase inhibitor, with high affinity for the c-Met receptor tyrosine kinase and members of the TAM (Tyro3, Axl, Mer) family of kinases. By binding to the ATP-binding site of these kinases, BMS-777607 prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.

The primary signaling cascades inhibited by BMS-777607 include the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways leads to the suppression of tumor growth, angiogenesis, and metastasis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Axl Axl Axl->PI3K HGF HGF HGF->c-Met Gas6 Gas6 Gas6->Axl BMS-777607 BMS-777607 BMS-777607->c-Met BMS-777607->Axl Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration G Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add BMS-777607 Add BMS-777607 Prepare Kinase Reaction Mix->Add BMS-777607 Incubate Incubate Add BMS-777607->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Kinase Activity Measure Kinase Activity Stop Reaction->Measure Kinase Activity Analyze Data Analyze Data Measure Kinase Activity->Analyze Data End End Analyze Data->End G Start Start Tumor Cell Implantation Tumor Cell Implantation Start->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment with BMS-777607 Treatment with BMS-777607 Tumor Growth->Treatment with BMS-777607 Monitor Tumor Volume Monitor Tumor Volume Treatment with BMS-777607->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis End End Endpoint Analysis->End

References

BMS-777607: A Multi-Kinase Inhibitor Circumventing Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic strategies that can overcome or bypass these resistance mechanisms. BMS-777607, a potent, ATP-competitive small-molecule inhibitor, has emerged as a significant tool in this endeavor. By targeting a specific constellation of receptor tyrosine kinases (RTKs)—c-Met, AXL, Ron, and Tyro3—BMS-777607 strikes at the heart of key signaling pathways frequently implicated in tumor cell proliferation, survival, invasion, and the development of resistance to conventional and targeted therapies. This technical guide provides a comprehensive overview of BMS-777607, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the complex biological pathways it modulates.

Introduction: The Challenge of Drug Resistance and the Role of Key RTKs

The efficacy of many cancer therapies is often curtailed by the emergence of drug resistance. This can occur through various mechanisms, including secondary mutations in the primary drug target or the activation of alternative signaling pathways that bypass the inhibited node. The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor), AXL, Ron, and Tyro3 are key players in these resistance networks.[1] Upregulation and activation of these kinases have been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) and other malignancies.[2][3][4] By simultaneously inhibiting these targets, BMS-777607 offers a promising strategy to circumvent these escape routes.

Mechanism of Action of BMS-777607

BMS-777607 functions as a multi-kinase inhibitor, binding to the ATP-binding pocket of its target kinases and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[5] Its primary targets are members of the Met and TAM (Tyro3, AXL, Mer) families of receptor tyrosine kinases. Inhibition of these pathways leads to a multifaceted anti-tumor effect, including the suppression of cell proliferation, migration, invasion, and angiogenesis, as well as the induction of apoptosis.

Quantitative Data: Inhibitory Profile of BMS-777607

The potency and selectivity of BMS-777607 have been characterized across various enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay Type
c-Met3.9Cell-free
AXL1.1Cell-free
Ron1.8Cell-free
Tyro34.3Cell-free
Lck>156Cell-free
VEGFR-2>156Cell-free
TrkA>156Cell-free
TrkB>156Cell-free
Aurora Kinase B78Cell-free

Data compiled from multiple sources.

Table 2: Cellular Activity of BMS-777607

Cell LineIC50Effect Measured
GTL-1620 nMc-Met autophosphorylation
PC-3<1 nMHGF-stimulated c-Met autophosphorylation
DU145<1 nMHGF-stimulated c-Met autophosphorylation
KHT10 nMBasal c-Met autophosphorylation
PC-3<0.1 µMHGF-stimulated cell migration and invasion
DU145<0.1 µMHGF-stimulated cell migration and invasion
U118MGVaries with timeCell viability
SF126Varies with timeCell viability
HUVECVariesCell viability

Data compiled from multiple sources.

Signaling Pathways Modulated by BMS-777607

BMS-777607 exerts its effects by inhibiting key signaling pathways downstream of c-Met, AXL, Ron, and Tyro3. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and motility.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL AXL AXL->PI3K AXL->RAS Ron Ron Ron->PI3K Ron->RAS BMS777607 BMS-777607 BMS777607->cMet inhibits BMS777607->AXL inhibits BMS777607->Ron inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: BMS-777607 inhibits c-Met, AXL, and Ron, blocking downstream PI3K/Akt and MAPK/ERK signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the activity of BMS-777607.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a target kinase.

G start Start reagents Prepare reaction mix: - Recombinant kinase (e.g., c-Met) - Substrate (e.g., poly(Glu, Tyr)) - ATP (including [γ-³³P]ATP) - Kinase buffer start->reagents inhibitor Prepare serial dilutions of BMS-777607 in DMSO reagents->inhibitor incubate Incubate kinase, substrate, and inhibitor for 1 hour at 30°C inhibitor->incubate stop Stop reaction with cold trichloroacetic acid (TCA) incubate->stop filter Transfer to 96-well filter plates and wash stop->filter measure Measure radioactivity using a scintillation counter filter->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.

Methodology:

  • Prepare serial dilutions of BMS-777607 in DMSO.

  • In a 96-well plate, combine the recombinant kinase (e.g., c-Met, AXL), a suitable substrate (e.g., poly(Glu, Tyr)), ATP (including a radiolabeled form like [γ-³³P]ATP), and the kinase reaction buffer.

  • Add the diluted BMS-777607 to the reaction mixture.

  • Incubate the plate, typically for 1 hour at 30°C, to allow the kinase reaction to proceed.

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the impact of BMS-777607 on cell viability and proliferation.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of BMS-777607 for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of target kinases and downstream signaling proteins.

Methodology:

  • Culture cells and treat them with BMS-777607 for the desired time. In some experiments, cells are stimulated with a growth factor like HGF to induce kinase activation.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, total c-Met, p-Akt, total Akt, p-ERK, total ERK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to assess the level of protein phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of BMS-777607 in a living organism.

Methodology:

  • Implant human tumor cells (e.g., SF126, U118MG) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer BMS-777607 (e.g., 30-100 mg/kg) or a vehicle control to the mice, typically via intraperitoneal injection or oral gavage, on a defined schedule (e.g., twice daily).

  • Monitor tumor volume and the general health of the mice throughout the study.

  • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Overcoming Drug Resistance with BMS-777607

The therapeutic potential of BMS-777607 in overcoming drug resistance stems from its ability to inhibit signaling pathways that are often activated as escape mechanisms.

Counteracting c-Met-Driven Resistance

Amplification or overexpression of c-Met is a well-documented mechanism of acquired resistance to EGFR inhibitors in NSCLC. By potently inhibiting c-Met, BMS-777607 can restore sensitivity to these agents. Combination therapy with an EGFR inhibitor and a c-Met inhibitor like BMS-777607 is a rational strategy to combat this form of resistance.

Targeting AXL-Mediated Resistance

AXL is another key player in acquired drug resistance. Its overexpression has been linked to resistance to various therapies, including EGFR inhibitors and chemotherapy. AXL activation can promote cell survival and an invasive phenotype. BMS-777607, being a highly potent AXL inhibitor, can effectively shut down this resistance pathway.

G cluster_primary_therapy Primary Therapy cluster_resistance Resistance Mechanism cluster_overcoming_resistance Overcoming Resistance cluster_outcome Therapeutic Outcome EGFR_inhibitor EGFR Inhibitor (e.g., Gefitinib) cMet_activation c-Met Activation EGFR_inhibitor->cMet_activation induces AXL_activation AXL Activation EGFR_inhibitor->AXL_activation induces BMS777607 BMS-777607 cMet_activation->BMS777607 inhibited by AXL_activation->BMS777607 inhibited by Apoptosis Tumor Cell Apoptosis BMS777607->Apoptosis restores

Caption: BMS-777607 overcomes resistance to EGFR inhibitors by targeting c-Met and AXL activation.

Induction of Polyploidy and Chemotherapy Resistance

It is important to note that while BMS-777607 can overcome resistance to targeted therapies, it has also been shown to induce polyploidy in breast cancer cells, which can lead to increased resistance to certain cytotoxic chemotherapy agents like doxorubicin and paclitaxel. This effect is thought to be mediated through the inhibition of Aurora Kinase B. This highlights the complexity of its biological effects and the need for careful consideration when designing combination therapy regimens.

Conclusion

BMS-777607 is a powerful investigational tool and a potential therapeutic agent with a unique ability to target key drivers of drug resistance. Its potent inhibition of c-Met, AXL, and Ron addresses critical escape pathways that limit the efficacy of other targeted therapies. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of BMS-777607 in overcoming the persistent challenge of drug resistance in cancer. Future research should focus on optimizing combination strategies and identifying patient populations most likely to benefit from this multi-targeted approach.

References

Methodological & Application

Application Notes and Protocols for BMS-777607 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase family, including c-Met, Axl, Ron, and Tyro3.[1][2] It effectively blocks the autophosphorylation of c-Met and downstream signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][3] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy of BMS-777607, including cell viability assays and western blotting to analyze protein expression and signaling.

Mechanism of Action

BMS-777607 exerts its biological effects by binding to the kinase domain of c-Met and other related receptors, thereby preventing the binding of ATP and subsequent autophosphorylation.[4] This inhibition leads to the downregulation of downstream signaling cascades, including the phosphorylation of key proteins like ERK, Akt, p70S6K, and S6. The disruption of these pathways ultimately results in the inhibition of cell growth, migration, and invasion in cancer cells where the c-Met pathway is dysregulated.

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This binding leads to the dimerization and autophosphorylation of the c-Met receptor on specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, activating downstream signaling cascades like the PI3K/Akt and RAS/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and motility. BMS-777607 acts as a direct inhibitor of the c-Met kinase activity at the top of this cascade.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met P P c-Met->P Autophosphorylation PI3K PI3K P->PI3K Grb2 Grb2 P->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits HGF HGF HGF->c-Met Binds

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

Data Presentation

Table 1: IC50 Values of BMS-777607 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay TypeReference
GTL-16Gastric Carcinoma20c-Met Autophosphorylation
H1993Non-Small Cell Lung CancerNot SpecifiedProliferation
U87GlioblastomaNot SpecifiedProliferation
PC-3Prostate Cancer<1HGF-induced c-Met Autophosphorylation
DU145Prostate Cancer<1HGF-induced c-Met Autophosphorylation
KHTMurine Fibrosarcoma10c-Met Autophosphorylation
T-47DBreast CancerNot SpecifiedGrowth and Survival
ZR-75-1Breast CancerNot SpecifiedGrowth and Survival
U118MGGlioblastomaNot SpecifiedAXL Phosphorylation
SF126GlioblastomaNot SpecifiedAXL Phosphorylation
Axl (cell-free)-1.1Kinase Assay
RON (cell-free)-1.8Kinase Assay
c-Met (cell-free)-3.9Kinase Assay
Tyro3 (cell-free)-4.3Kinase Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of BMS-777607 on various cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • BMS-777607 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of BMS-777607 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells (96-well plate) B Add BMS-777607 (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis

This protocol outlines the steps to analyze the effect of BMS-777607 on the phosphorylation of c-Met and its downstream targets.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • BMS-777607

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BMS-777607 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Analysis H->I

Caption: Workflow for Western Blot analysis.

References

Application Notes and Protocols: Optimal Concentration of BMS-777607 for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases. It is particularly effective against the c-Met family of kinases, including c-Met, RON, Axl, and Tyro3.[1][2][3] The c-Met signaling pathway, when hyperactivated, is strongly associated with tumor proliferation, survival, invasion, and metastasis.[4][5] BMS-777607 disrupts this pathway by preventing the autophosphorylation of the c-Met receptor, thereby inhibiting downstream signaling cascades. Additionally, at certain concentrations, BMS-777607 has been shown to inhibit other kinases, such as Aurora Kinase B, which can lead to distinct cellular effects like polyploidy.

These notes provide a comprehensive overview of the effective concentrations of BMS-777607 across various cancer cell lines and detail the protocols for key experiments to help researchers determine the optimal concentration for their specific models.

Data Presentation: Efficacy of BMS-777607

The optimal concentration of BMS-777607 is highly dependent on the cell line, the specific biological question being addressed, and the assay being performed. The following tables summarize the reported effective concentrations and IC50 values.

Table 1: In Vitro Kinase Inhibition (Cell-Free Assays)

This table presents the half-maximal inhibitory concentration (IC50) of BMS-777607 against purified kinases.

Target KinaseIC50 (nM)Reference
Axl1.1
RON1.8
c-Met3.9
Tyro34.3
Mer14
Aurora Kinase B78
Table 2: Cellular Assays - Inhibition of Target Phosphorylation

This table shows the concentration required to inhibit the phosphorylation of target kinases within cancer cells.

Cell LineAssayIC50 / Effective ConcentrationReference
PC-3, DU145 (Prostate)HGF-induced c-Met Autophosphorylation< 1 nM
KHT (Fibrosarcoma)Basal c-Met Autophosphorylation10 nM
GTL-16 (Gastric)c-Met Autophosphorylation (Cell Lysate)20 nM
Table 3: Cellular Assays - Phenotypic Effects

This table details the concentrations of BMS-777607 used to achieve specific cellular outcomes.

Cell Line(s)Cancer TypeAssay / Effect MeasuredEffective ConcentrationReference
PC-3, DU145ProstateHGF-induced Cell Scattering0.1 - 0.5 µM (almost complete inhibition at 0.5 µM)
PC-3, DU145ProstateHGF-induced Cell Migration & InvasionIC50 < 0.1 µM
KHTFibrosarcomaInhibition of Cell Scatter, Motility, Invasion~1 µM (for 24 hours)
T-47D, ZR-75-1, MCF-7BreastInhibition of Clonogenic GrowthDose-dependent, effective from 1-5 µM
T-47D, ZR-75-1, MCF-7BreastInduction of Polyploidy5 µM
U118MG, SF126GlioblastomaReduced Cell Viability, Apoptosis Induction12.5 µM

Mandatory Visualizations

Signaling Pathway of BMS-777607 Inhibition

BMS777607_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL AXL Receptor RON RON Receptor BMS BMS-777607 BMS->cMet Inhibits Kinase Activity BMS->AXL BMS->RON Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: BMS-777607 inhibits c-Met, AXL, and RON, blocking downstream PI3K/Akt and RAS/MEK/ERK pathways.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_validation Functional & Mechanistic Validation start Select Cancer Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, 72h) Determine IC50 for viability start->dose_response ic50_val IC50 Value dose_response->ic50_val western 2. Western Blot Confirm target inhibition at 0.5x, 1x, 2x IC50 (e.g., 2-12h) (p-cMet, p-Akt, p-ERK) ic50_val->western functional 3. Functional Assays (Migration, Invasion, Clonogenic) Use effective concentrations from Western Blot western->functional end Optimal Concentration Determined functional->end

Caption: Workflow: Determine IC50 via viability assay, validate target inhibition, then assess functional effects.

Experimental Protocols

Cell Viability / Proliferation Assay (MTT Assay)

This protocol is used to determine the concentration of BMS-777607 that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • BMS-777607 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for blank controls. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BMS-777607 in culture medium. A common starting range is 0.1 nM to 20 µM. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of BMS-777607. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period, typically 72-96 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus drug concentration on a logarithmic scale to determine the IC50 value.

Western Blot for Target Phosphorylation

This protocol verifies that BMS-777607 is inhibiting the phosphorylation of c-Met and its downstream effectors like Akt and ERK.

Materials:

  • 6-well plates

  • BMS-777607

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with BMS-777607 at desired concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a short duration (e.g., 2, 6, or 12 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 5 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to loading controls (e.g., GAPDH) and total protein levels.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of BMS-777607 on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • BMS-777607

  • Cotton swabs

  • Methanol or paraformaldehyde for fixing

  • Crystal violet stain (0.1%)

Procedure:

  • Insert Preparation: Thaw Matrigel on ice. Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 2 hours. Rehydrate the inserts with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Resuspend 5 x 10³ to 5 x 10⁴ cells in serum-free medium containing the desired concentration of BMS-777607 (or vehicle). Add this cell suspension to the upper chamber of the transwell insert.

  • Chemoattraction: Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and any non-invading cells from the top surface of the membrane.

  • Fixing and Staining: Fix the invaded cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of invaded, stained cells on the underside of the filter using a microscope. Capture images from several random fields and average the cell counts for each condition.

References

Application Notes and Protocols for BMS-777607 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-777607, a potent and selective c-Met inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction to BMS-777607

BMS-777607 is a small molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It also demonstrates inhibitory activity against other members of the Met kinase family, including Ron, Axl, and Tyro3.[1][2] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[3] BMS-777607 effectively blocks the autophosphorylation of c-Met and downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways, thereby inhibiting tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the reported dosages and their effects in various mouse xenograft models.

Table 1: BMS-777607 Dosage and Administration in Mouse Xenograft Models
Xenograft ModelCancer TypeAdministration RouteDosage RangeVehicleOutcomeReference(s)
GTL-16Gastric CarcinomaOral6.25-50 mg/kgNot specifiedSignificant tumor volume reduction with no observed toxicity.
KHTFibrosarcomaOral10-25 mg/kg/dayNot specifiedDecreased number of lung tumor nodules.
U118MGGlioblastomaIntraperitoneal (i.p.)30-100 mg/kg (twice daily)DMSO and PEG300Significant tumor regression (>90% at 30 mg/kg).
SF126GlioblastomaIntraperitoneal (i.p.)30-100 mg/kg (twice daily)DMSO and PEG30056% tumor volume reduction at 30 mg/kg.
E0771Triple-Negative Breast CancerNot specifiedNot specifiedNot specifiedIn combination with anti-PD-1, significantly decreased tumor growth and lung metastasis.
Table 2: In Vitro IC50 Values of BMS-777607
Target/Cell LineIC50Reference(s)
c-Met (cell-free)3.9 nM
Axl (cell-free)1.1 nM
Ron (cell-free)1.8 nM
Tyro3 (cell-free)4.3 nM
c-Met autophosphorylation (GTL-16 cells)20 nM
HGF-stimulated c-Met autophosphorylation (PC-3 & DU145 cells)<1 nM
HGF-stimulated cell migration and invasion<0.1 µM

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway Inhibited by BMS-777607

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Grb2/SOS Grb2/SOS c-Met->Grb2/SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion HGF HGF HGF->c-Met Binds BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits

Caption: BMS-777607 inhibits HGF-mediated c-Met signaling.

General Experimental Workflow for a Mouse Xenograft Study

xenograft_workflow cluster_preclinical Preclinical Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture Tumor Cell Culture (e.g., GTL-16, U118MG) Implantation Subcutaneous or Orthotopic Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation (e.g., Athymic Nude Mice) Animal_Acclimation->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing BMS-777607 Administration (Oral or i.p.) Randomization->Dosing Monitoring Monitor Body Weight and Animal Health Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Data_Collection Tumor Excision and Data Collection Endpoint->Data_Collection Analysis Statistical Analysis and Reporting Data_Collection->Analysis

Caption: Workflow for a typical mouse xenograft efficacy study.

Experimental Protocols

Protocol 1: Preparation of BMS-777607 for Intraperitoneal (i.p.) Injection

This protocol is based on methodologies used in glioblastoma xenograft models.

Materials:

  • BMS-777607 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of BMS-777607: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of BMS-777607 needed for the treatment group.

  • Prepare the vehicle: Prepare a fresh vehicle solution consisting of DMSO and PEG300. A common ratio is 1:1, but this may need to be optimized for solubility and tolerability.

  • Dissolve BMS-777607:

    • Accurately weigh the calculated amount of BMS-777607 powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to dissolve the powder completely. Vortex if necessary.

    • Add the corresponding volume of PEG300 and vortex thoroughly to ensure a homogenous solution.

  • Final Formulation: The resulting solution is the stock for injection. If further dilution is required to achieve the desired injection volume (typically 100-200 µL for a mouse), sterile saline or PBS can be used. Ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the final injection volume).

  • Administration: Administer the prepared BMS-777607 solution via intraperitoneal injection. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.

Protocol 2: Preparation of BMS-777607 for Oral Gavage

This protocol provides a general guideline for preparing BMS-777607 for oral administration. The specific vehicle may require optimization.

Materials:

  • BMS-777607 powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a formulation of 1% DMSO, 30% PEG300, and 1% Tween 80 in water)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Sterile syringes

Procedure:

  • Calculate the required amount of BMS-777607: Determine the total mass of BMS-777607 needed based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.

  • Prepare the vehicle: Prepare the chosen vehicle under sterile conditions. For methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping.

  • Prepare the BMS-777607 suspension:

    • Weigh the BMS-777607 powder and place it in a sterile conical tube.

    • If using a DMSO-based vehicle, first dissolve the BMS-777607 in a small amount of DMSO.

    • Gradually add the remaining vehicle components (PEG300, Tween 80, and then water) or the methylcellulose solution to the powder while continuously vortexing to ensure a uniform suspension. Sonication can be used to aid in creating a fine suspension.

  • Administration:

    • Before each administration, vortex the suspension thoroughly to ensure uniformity.

    • Draw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Gently restrain the mouse and administer the suspension directly into the stomach. The maximum volume for oral gavage in mice is typically 10 mL/kg.

Protocol 3: General Mouse Xenograft Study Design

This protocol outlines the key steps for conducting an in vivo efficacy study of BMS-777607.

Materials and Animals:

  • Human cancer cell line of interest (e.g., GTL-16, U118MG)

  • Immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 6-8 weeks old

  • Sterile cell culture medium and reagents

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Anesthesia (if required for orthotopic implantation)

  • BMS-777607 and vehicle

  • Appropriate caging and husbandry supplies

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse. For orthotopic models, follow established surgical procedures.

  • Tumor Growth and Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired average size, randomize the mice into treatment and control groups (typically n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Begin treatment with BMS-777607 or vehicle according to the chosen dose, route, and schedule (e.g., daily oral gavage, twice-daily i.p. injection).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size limit or after a set duration.

    • At the endpoint, euthanize the mice and excise the tumors. Tumor weights and volumes are recorded.

    • Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.

    • Analyze the data statistically to determine the significance of any anti-tumor effects.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, mouse strains, and experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Application Notes and Protocols: Detection of p-c-Met Inhibition by BMS-777607 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. BMS-777607 is a potent and selective small-molecule inhibitor of c-Met kinase activity.[2][3] It competitively binds to the ATP-binding site of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of c-Met (p-c-Met) in response to BMS-777607 treatment, a crucial method for evaluating drug efficacy and mechanism of action.

c-Met Signaling Pathway and Inhibition by BMS-777607

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) within the kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of pathways such as the RAS-ERK/MAPK and PI3K-Akt pathways, which promote cell growth and survival. BMS-777607 effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet_inactive c-Met Receptor (inactive) HGF->cMet_inactive Binds cMet_active p-c-Met Receptor (active) cMet_inactive->cMet_active Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS-ERK, PI3K-Akt) cMet_active->Downstream Activates BMS777607 BMS-777607 BMS777607->cMet_inactive Inhibits Autophosphorylation Response Cell Proliferation, Survival, Migration Downstream->Response

Figure 1: c-Met signaling pathway and the inhibitory action of BMS-777607.

Experimental Protocols

This protocol is optimized for cultured cells. It is recommended to use a cell line with known c-Met expression and activation, such as GTL-16 (gastric carcinoma), which has amplified MET, or cell lines like PC-3 (prostate cancer) or DU145 (prostate cancer) which can be stimulated with HGF.

Materials and Reagents
  • Cell Line: e.g., GTL-16, PC-3, DU145, or KHT sarcoma cells.

  • BMS-777607: Prepare a stock solution (e.g., 10 mM in DMSO).

  • Hepatocyte Growth Factor (HGF): For inducible cell lines (e.g., PC-3, DU145).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Primary Antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235) antibody (e.g., 1:1000 dilution).

    • Rabbit or mouse anti-total c-Met antibody (e.g., 1:1000 dilution).

    • Mouse anti-β-actin antibody (loading control, e.g., 1:5000 dilution).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG (e.g., 1:2000-1:5000 dilution).

    • HRP-conjugated anti-mouse IgG (e.g., 1:2000-1:5000 dilution).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins due to the presence of casein.

  • Wash Buffer: TBST.

  • Enhanced Chemiluminescence (ECL) Detection Reagent.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_lysis Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A 1. Seed Cells B 2. Serum Starve (optional) A->B C 3. Pre-treat with BMS-777607 B->C D 4. Stimulate with HGF (if applicable) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Prepare Samples for Loading F->G H 8. SDS-PAGE G->H I 9. Protein Transfer H->I J 10. Blocking I->J K 11. Primary Antibody Incubation (p-c-Met, total c-Met, β-actin) J->K L 12. Secondary Antibody Incubation K->L M 13. Detection (ECL) L->M N 14. Image Acquisition M->N O 15. Densitometry Analysis N->O

Figure 2: Step-by-step experimental workflow for Western blot analysis.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For HGF-inducible cell lines, serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with varying concentrations of BMS-777607 (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours.

    • If applicable, stimulate the cells with HGF (e.g., 25-40 ng/mL) for 10-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-c-Met (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • For detection of total c-Met and β-actin, the membrane can be stripped and re-probed, or parallel blots can be run.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the p-c-Met signal to the total c-Met signal to determine the relative phosphorylation level. Normalize the total c-Met signal to the β-actin signal to account for loading differences.

Data Presentation

The quantitative data obtained from densitometric analysis can be summarized in a table for clear comparison of the effects of different BMS-777607 concentrations.

Treatment GroupBMS-777607 Conc.HGF StimulationRelative p-c-Met/Total c-Met RatioFold Change vs. Control
Untreated Control0 nM-0.101.0
HGF Control0 nM+1.0010.0
BMS-77760710 nM+0.505.0
BMS-77760750 nM+0.202.0
BMS-777607100 nM+0.050.5
BMS-777607500 nM+<0.01<0.1

Table 1: Representative quantitative data from Western blot analysis showing the dose-dependent inhibition of HGF-induced c-Met phosphorylation by BMS-777607. Data are presented as the ratio of p-c-Met to total c-Met, normalized to the HGF-stimulated control.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory effect of BMS-777607 on c-Met phosphorylation. By following these detailed steps, researchers can effectively evaluate the potency and mechanism of action of this and other c-Met inhibitors, contributing to the development of targeted cancer therapies. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for BMS-777607 in Wound Healing and Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases (RTKs).[1][2] These kinases are key components of signaling pathways that regulate a wide array of cellular processes, including proliferation, survival, invasion, and migration.[3] Dysregulation of the c-Met and Axl signaling pathways is frequently observed in various cancers and is associated with tumor progression and metastasis.[3][4] The hepatocyte growth factor (HGF)/c-Met axis, in particular, is a critical driver of cell motility. By binding to c-Met, BMS-777607 prevents the binding of HGF and disrupts the downstream signaling cascade, ultimately inhibiting cell migration and invasion. Given its mechanism of action, BMS-777607 is a valuable tool for investigating the roles of c-Met and Axl in cellular motility and presents a potential therapeutic strategy for targeting diseases characterized by aberrant cell migration, such as cancer.

These application notes provide detailed protocols for utilizing BMS-777607 in two common in vitro assays for assessing cell migration: the wound healing (scratch) assay and the Transwell migration assay.

Signaling Pathway of BMS-777607

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK Axl Axl Receptor Axl->PI3K_Akt Axl->MAPK_ERK HGF HGF HGF->cMet Gas6 Gas6 Gas6->Axl BMS777607 BMS-777607 BMS777607->cMet BMS777607->Axl Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: BMS-777607 inhibits c-Met and Axl, blocking downstream signaling pathways.

Experiment 1: In Vitro Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in two dimensions. A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a sterile tip A->B C 3. Wash to remove debris and add media with BMS-777607 or vehicle control B->C D 4. Image the scratch at time 0 C->D E 5. Incubate and acquire images at regular intervals (e.g., 6, 12, 24 hours) D->E F 6. Analyze images to quantify wound closure E->F

Caption: Workflow for the in vitro wound healing (scratch) assay.

Detailed Protocol
  • Cell Seeding:

    • Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Scratch:

    • Once the cells have reached confluence, use a sterile p200 pipette tip to create a straight scratch down the center of the well. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.

    • Ensure consistent pressure and angle to create a uniform scratch width.

  • Treatment:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

    • Replace the PBS with serum-free or low-serum media to minimize cell proliferation, which can be a confounding factor. If proliferation is still a concern, a proliferation inhibitor like Mitomycin C can be added.

    • Add BMS-777607 at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) to the treatment wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest BMS-777607 dose. Studies have shown that BMS-777607 can inhibit HGF-induced cell scattering at concentrations as low as 0.5 µM.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.

    • It is crucial to mark the plate to ensure that the same field of view is imaged at subsequent time points.

    • Return the plate to the incubator and acquire images at regular intervals (e.g., every 4-8 hours for up to 48 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • The rate of wound closure is the primary metric. This can be quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ or Fiji.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.

    • The data can be visualized by plotting the percentage of wound closure against time for each treatment group.

    • Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine the significance of differences between treatment groups.

Data Presentation
Treatment GroupInitial Wound Area (µm²) (Mean ± SD)Final Wound Area (µm²) (Mean ± SD)% Wound Closure (Mean ± SD)
Vehicle Control (DMSO)500,000 ± 25,00050,000 ± 10,00090.0 ± 5.0
BMS-777607 (0.1 µM)510,000 ± 30,000204,000 ± 15,00060.0 ± 4.5
BMS-777607 (0.5 µM)495,000 ± 20,000346,500 ± 18,00030.0 ± 3.8
BMS-777607 (1 µM)505,000 ± 28,000429,250 ± 22,00015.0 ± 3.1

Experiment 2: Transwell Cell Migration Assay

The Transwell migration assay, also known as the Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Experimental Workflow: Transwell Migration Assay

Transwell_Migration_Workflow A 1. Prepare cell suspension in serum-free media D 4. Seed cells with BMS-777607 or vehicle control into the upper chamber A->D B 2. Add chemoattractant (e.g., FBS, HGF) to the lower chamber C 3. Place Transwell insert into the well B->C C->D E 5. Incubate for a predetermined time (e.g., 12-24 hours) D->E F 6. Remove non-migrated cells from the upper surface of the membrane E->F G 7. Fix and stain migrated cells on the lower surface F->G H 8. Image and count the migrated cells G->H

Caption: Workflow for the Transwell cell migration assay.

Detailed Protocol
  • Preparation:

    • Culture cells to sub-confluency (around 80%).

    • Starve the cells in serum-free or low-serum medium for 12-24 hours prior to the assay. This minimizes basal migration and sensitizes the cells to the chemoattractant.

    • Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.

  • Assay Setup:

    • Aspirate the rehydration medium from the inserts and wells.

    • In the lower chamber of a 24-well plate, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS) or a specific growth factor like HGF.

    • Harvest the starved cells using trypsin and resuspend them in serum-free medium at an appropriate concentration (e.g., 1 x 10^5 cells/mL).

    • Treat the cell suspension with different concentrations of BMS-777607 or a vehicle control for 30-60 minutes prior to seeding.

  • Cell Seeding and Incubation:

    • Carefully place the Transwell inserts into the wells containing the chemoattractant, ensuring no air bubbles are trapped underneath.

    • Seed the pre-treated cell suspension into the upper chamber of each insert.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (typically 12-24 hours).

  • Cell Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol for 10-20 minutes.

    • Stain the fixed cells with a staining solution like 0.1% Crystal Violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Visualize and count the stained, migrated cells under a microscope. Count the cells in several random fields of view for each membrane and calculate the average number of migrated cells per field.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the relative number of migrated cells.

    • Present the data as the number of migrated cells or as a percentage of migration relative to the vehicle control.

    • Use statistical tests like a t-test or ANOVA to compare the different treatment groups.

Data Presentation
Treatment GroupChemoattractantAverage Migrated Cells per Field (Mean ± SD)% Migration vs. Control (Mean ± SD)
No ChemoattractantNone15 ± 5N/A
Vehicle Control (DMSO)10% FBS250 ± 20100 ± 8.0
BMS-777607 (0.1 µM)10% FBS125 ± 1550.0 ± 6.0
BMS-777607 (0.5 µM)10% FBS60 ± 1024.0 ± 4.0
BMS-777607 (1 µM)10% FBS20 ± 68.0 ± 2.4

Concluding Remarks

BMS-777607 is a powerful research tool for dissecting the roles of c-Met and Axl in cell migration and wound healing. The protocols outlined above provide a framework for conducting these assays. However, it is essential to optimize experimental conditions, such as cell seeding density, inhibitor concentration, and incubation times, for each specific cell line and experimental setup to ensure reliable and reproducible results. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying principles of these assays.

References

Application Notes and Protocols for Transwell Invasion Assay with BMS-777607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells. This protocol details the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, to investigate its effect on cancer cell invasion. The c-Met signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting cell motility, invasion, and metastasis in various cancers.[1][2][3] BMS-777607 effectively blocks the autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades involved in cell invasion, such as the PI3K/Akt and MAPK/ERK pathways.[1][4] These application notes provide a comprehensive protocol for utilizing BMS-777607 in a Transwell invasion assay, including data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

Data Presentation

Quantitative data from the Transwell invasion assay should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Effect of BMS-777607 on Cancer Cell Invasion

Cell LineTreatment GroupBMS-777607 Conc. (µM)HGF Conc. (ng/mL)Mean Invading Cells per Field (± SD)% Inhibition of Invasion
PC-3Vehicle Control0250%
PC-3BMS-7776070.125
PC-3BMS-777607125
PC-3BMS-7776071025
DU145Vehicle Control0250%
DU145BMS-7776070.125
DU145BMS-777607125
DU145BMS-7776071025

Table 2: IC50 Values of BMS-777607 for Invasion Inhibition

Cell LineIC50 (µM)95% Confidence Interval
PC-3
DU145
KHT
U118MG
SF126

Experimental Protocols

This section provides a detailed methodology for performing a Transwell invasion assay to evaluate the inhibitory effect of BMS-777607 on cancer cell invasion.

Materials
  • 24-well Transwell® inserts (8.0 µm pore size)

  • Matrigel® Basement Membrane Matrix

  • Cancer cell lines (e.g., PC-3, DU145, KHT, U118MG, SF126)

  • BMS-777607 (stock solution in DMSO)

  • Recombinant Human HGF

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Calcein AM or Crystal Violet stain

  • Cotton swabs

  • Fluorescence microscope or bright-field microscope

  • Cell culture incubator (37°C, 5% CO2)

Experimental Procedure

1. Preparation of Matrigel-Coated Inserts:

  • Thaw Matrigel® on ice overnight in a 4°C refrigerator.

  • Dilute Matrigel® with cold, serum-free cell culture medium. The final concentration will need to be optimized for your specific cell line, but a 1:3 to 1:5 dilution is a good starting point.

  • Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.

  • Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.

2. Cell Preparation:

  • Culture cancer cells to ~80% confluency.

  • Serum-starve the cells for 18-24 hours in a serum-free medium or medium containing 0.1% BSA prior to the assay. This step is crucial to reduce background migration and enhance the response to chemoattractants.

  • On the day of the assay, detach the cells using trypsin-EDTA, and then neutralize the trypsin with a medium containing 10% FBS.

  • Centrifuge the cells and resuspend the pellet in a serum-free medium.

  • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.

3. Assay Setup:

  • To the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing a chemoattractant. For studying HGF-induced invasion, add a medium containing 10% FBS and the desired concentration of HGF (a typical starting concentration is 25 ng/mL).

  • Prepare the cell suspensions for the upper chamber. For each treatment condition, resuspend the cells in a serum-free medium containing the desired concentration of BMS-777607 or vehicle control (DMSO). Effective concentrations of BMS-777607 for inhibiting invasion typically range from 0.1 µM to 10 µM.

  • Carefully add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time should be optimized based on the invasive properties of the cell line being used.

4. Quantification of Invading Cells:

Method A: Crystal Violet Staining

  • After the incubation period, carefully remove the medium from the upper chamber.

  • Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane by immersing the inserts in 4% paraformaldehyde or methanol for 10-20 minutes.

  • Wash the inserts with PBS.

  • Stain the cells by immersing the inserts in a 0.1% crystal violet solution for 15-30 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Visualize and count the stained cells under a bright-field microscope. Count the number of cells in at least five random fields of view and calculate the average.

Method B: Calcein AM Staining

  • After the incubation period, carefully remove the medium from the upper and lower chambers.

  • Add a medium containing Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.

  • Measure the fluorescence of the cells that have invaded through the membrane using a fluorescence plate reader.

Mandatory Visualizations

Signaling Pathway Diagram

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) cMet->MAPK_pathway BMS777607 BMS-777607 BMS777607->cMet Inhibits Autophosphorylation Akt Akt PI3K->Akt Invasion Cell Invasion & Metastasis Akt->Invasion MAPK_pathway->Invasion G start Start prep_inserts Coat Transwell inserts with Matrigel start->prep_inserts prep_cells Prepare and serum-starve cancer cells prep_inserts->prep_cells setup_assay Add chemoattractant (HGF) to lower chamber prep_cells->setup_assay add_cells Add cells with BMS-777607 or vehicle to upper chamber setup_assay->add_cells incubate Incubate for 24-72 hours at 37°C add_cells->incubate remove_noninvaders Remove non-invading cells from top of membrane incubate->remove_noninvaders fix_stain Fix and stain invading cells remove_noninvaders->fix_stain quantify Quantify invading cells (microscopy or fluorescence) fix_stain->quantify end End quantify->end

References

Application Notes and Protocols: In Vivo Efficacy of BMS-777607 in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive form of brain cancer in adults, with a dismal prognosis despite multimodal treatment approaches. The receptor tyrosine kinase AXL is frequently overexpressed in GBM and is associated with tumor progression, invasion, and therapeutic resistance, making it a compelling target for novel therapies. BMS-777607 is a potent and selective small molecule inhibitor of AXL and other members of the TAM (Tyro3, Axl, Mer) kinase family. These application notes provide a summary of the in vivo efficacy of BMS-777607 in preclinical glioblastoma models and detailed protocols for key experiments.

In Vivo Efficacy of BMS-777607

BMS-777607 has demonstrated significant anti-tumor effects in intracranial xenograft models of human glioblastoma. Treatment with BMS-777607 leads to a marked reduction in tumor volume by inhibiting the AXL signaling pathway, which in turn decreases cell proliferation, induces apoptosis, and impairs tumor-associated angiogenesis.[1][2][3]

Summary of Quantitative Data
Cell LineAnimal ModelTreatmentKey FindingsReference
SF126 Intracranial Xenograft (CD1NuNu mice)BMS-777607 (30 mg/kg, i.p., 2x/day)56% reduction in tumor volume.[1][2] Decreased proliferation (Ki-67 staining). Increased apoptosis.
U118MG Intracranial Xenograft (CD1NuNu mice)BMS-777607 (30 mg/kg, i.p., 2x/day)Over 91% remission in tumor volume. In some cases, complete tumor regression was observed.

Signaling Pathway Inhibition

BMS-777607 exerts its anti-tumor effects in glioblastoma by targeting the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways promote cell survival, proliferation, migration, and invasion. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of AXL and thereby inhibiting these downstream oncogenic signals.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK JAK_STAT JAK/STAT AXL->JAK_STAT Angiogenesis Angiogenesis AXL->Angiogenesis BMS777607 BMS-777607 BMS777607->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Invasion Migration & Invasion AKT->Invasion MAPK->Proliferation MAPK->Invasion JAK_STAT->Proliferation

AXL signaling pathway and the inhibitory action of BMS-777607.

Experimental Protocols

Intracranial Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice.

Materials:

  • SF126 or U118MG human glioblastoma cells

  • CD1NuNu mice (6-8 weeks old)

  • High-glucose DMEM with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer

  • Stereotactic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Betadine and 70% ethanol

Procedure:

  • Culture SF126 or U118MG cells in a T75 flask to 80-90% confluency.

  • Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer. For U87 and U251 cells, a concentration of 1 x 10^6 and 1.5 x 10^6 cells, respectively, in a 5 µl volume is recommended. A similar concentration should be optimized for SF126 and U118MG cells.

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Make a midline scalp incision to expose the skull.

  • Using a dental drill, create a small burr hole at the desired stereotactic coordinates. For the striatum, typical coordinates from bregma are: +0.5 mm anterior, +2.2 mm lateral, and -3.2 mm ventral.

  • Slowly inject the cell suspension (e.g., 5 µL containing the desired number of cells) into the brain parenchyma over 5 minutes.

  • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

  • Suture the scalp incision and monitor the animal's recovery.

  • Tumor growth can be monitored by magnetic resonance imaging (MRI) starting approximately 7 days after implantation.

Xenograft_Workflow Cell_Culture 1. Culture Glioblastoma Cells (SF126 or U118MG) Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Stereotactic_Surgery 3. Stereotactic Intracranial Injection into Mice Harvest->Stereotactic_Surgery Tumor_Growth 4. Allow Tumor Growth (Monitor with MRI) Stereotactic_Surgery->Tumor_Growth Treatment 5. Initiate BMS-777607 Treatment Tumor_Growth->Treatment Analysis 6. Endpoint Analysis (Tumor Volume, IHC) Treatment->Analysis

Workflow for the intracranial glioblastoma xenograft experiment.
Preparation and Administration of BMS-777607

Materials:

  • BMS-777607 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile saline or PBS

  • Sterile microcentrifuge tubes

  • Insulin syringes (28-30 gauge)

Procedure:

  • For in vivo administration, BMS-777607 can be formulated in a vehicle of DMSO and PEG300. A common vehicle for similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Calculate the required amount of BMS-777607 for the desired concentration (e.g., 30 mg/kg).

  • Dissolve the BMS-777607 powder first in DMSO.

  • Add the PEG300 and then the saline or PBS to the final volume.

  • Vortex the solution thoroughly to ensure it is completely dissolved.

  • Administer the solution to the mice via intraperitoneal (i.p.) injection. For a 30 mg/kg dose, a typical injection volume is 100-200 µL for a 20-25 g mouse.

  • The treatment regimen used in the described studies was twice daily (2x/day).

Immunohistochemistry for Proliferation (Ki-67) and Angiogenesis (CD31)

Materials:

  • Paraffin-embedded brain tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Anti-Ki-67 antibody (e.g., Rabbit Monoclonal, Clone SP6, diluted 1:200)

    • Anti-CD31 antibody (e.g., Mouse Monoclonal, Clone JC70A, diluted 1:20-1:40)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in sodium citrate buffer at 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature.

  • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

  • Wash the slides with PBS.

  • Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C in a humidified chamber.

  • Wash the slides with PBS.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash the slides with PBS.

  • Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Wash the slides with PBS.

  • Develop the signal using the DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

  • The proliferation index (Ki-67) can be quantified by counting the percentage of Ki-67-positive nuclei. Microvessel density (CD31) can be assessed by counting the number of CD31-positive vessels per high-power field.

References

Application Notes and Protocols for Cell Viability (MTT) Assay with BMS-777607 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effect of BMS-777607, a potent c-Met and Axl inhibitor, on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Introduction to BMS-777607

BMS-777607 is a selective, ATP-competitive small molecule inhibitor of several receptor tyrosine kinases, including c-Met, Axl, Ron, and Tyro3.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, invasion, and angiogenesis.[3] Similarly, the Axl receptor tyrosine kinase is implicated in cancer progression and metastasis.[4] By inhibiting the autophosphorylation of these kinases, BMS-777607 effectively blocks downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to a reduction in cancer cell viability and growth.[1]

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-777607 in various contexts, as reported in the literature. These values demonstrate the potency and selectivity of the compound.

Target/Cell LineAssay TypeIC50 ValueReference
c-MetCell-free3.9 nM
AxlCell-free1.1 nM
RonCell-free1.8 nM
Tyro3Cell-free4.3 nM
GTL-16 (gastric carcinoma)c-Met autophosphorylation20 nM
PC-3 (prostate cancer)HGF-induced c-Met autophosphorylation<1 nM
DU145 (prostate cancer)HGF-induced c-Met autophosphorylation<1 nM
KHT (murine fibrosarcoma)c-Met autophosphorylation10 nM
U118MG (glioblastoma)Cell Viability (MTT)Determined at 12.5 µM treatment
SF126 (glioblastoma)Cell Viability (MTT)Determined at 12.5 µM treatment
T-47D (breast cancer)Clonogenic Growth InhibitionDose-dependent
ZR-75-1 (breast cancer)Clonogenic Growth InhibitionDose-dependent

Experimental Protocols

Materials:

  • Cancer cell line of interest (e.g., U87MG, A549, etc.)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BMS-777607 (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)

Protocol for MTT Assay with BMS-777607 Treatment:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • BMS-777607 Treatment:

    • Prepare serial dilutions of BMS-777607 in culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BMS-777607.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest drug concentration) and an untreated control group (cells in medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in the formation of a purple precipitate.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the BMS-777607 concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Axl Axl Axl->PI3K HGF HGF HGF->cMet binds Gas6 Gas6 Gas6->Axl binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BMS777607 BMS-777607 BMS777607->cMet BMS777607->Axl

Caption: BMS-777607 inhibits c-Met and Axl signaling pathways.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_bms Treat with BMS-777607 (serial dilutions) incubate_24h->treat_bms incubate_treatment Incubate for 24-72 hours treat_bms->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate % viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BMS-777607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the multi-kinase inhibitor, BMS-777607, to induce and analyze apoptosis in cancer cell lines via flow cytometry.

Introduction

BMS-777607 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, including c-Met, Axl, Ron, and Tyro3. It also demonstrates inhibitory activity against Aurora Kinase B.[1][2] Its mechanism of action involves blocking the phosphorylation and activation of these kinases, thereby interfering with downstream signaling pathways that regulate cell growth, survival, and proliferation. While BMS-777607 has been shown to inhibit clonogenic growth of various cancer cells, its effect on apoptosis can be cell-type dependent.[2] In some cell lines, such as tongue squamous cell carcinoma and glioblastoma, BMS-777607 effectively induces apoptosis.[3][4] In contrast, in certain breast cancer cell lines, it has a minimal pro-apoptotic effect and can instead lead to polyploidy. Therefore, careful analysis of apoptosis is crucial when evaluating the cellular response to BMS-777607.

Data Summary

The following tables summarize the quantitative effects of BMS-777607 on various cell lines and processes related to apoptosis.

Table 1: IC50 Values of BMS-777607 for TAM Family Kinases

KinaseIC50 (nM)
Axl1.1
Ron1.8
c-Met3.9
Tyro34.3

Data from cell-free assays.

Table 2: Effect of BMS-777607 on Apoptosis and Related Processes in Different Cancer Cell Lines

Cell LineConcentrationTimeEffectAssay
CAL 27 (Tongue Squamous Cell Carcinoma)Concentration-dependentNot SpecifiedIncreased apoptosisHoechst 33342 staining, Western Blot (Cleaved Caspase-3, Bax, Bcl-2, PARP)
U118MG and SF126 (Glioblastoma)12.5 µM24 hoursSignificant increase in CPP32 (caspase-3) activityColorimetric Assay
T-47D and ZR-75-1 (Breast Cancer)1 - 5 µMNot SpecifiedMinimal effect on apoptosis; induction of polyploidyAnnexin V/Propidium Iodide Staining

Table 3: Inhibition of Macrophage Efferocytosis by BMS-777607

ConcentrationInhibition of Efferocytosis
1 µM23%
10 µM77%

Efferocytosis was assayed using pHRodo-labeled apoptotic cells engulfed by bone marrow-derived macrophages (BMDMs).

Signaling Pathway

The diagram below illustrates the signaling pathway affected by BMS-777607, leading to the induction of apoptosis. BMS-777607 inhibits receptor tyrosine kinases such as c-Met and Axl, as well as Aurora Kinase B, which can lead to the activation of the intrinsic apoptotic pathway.

BMS777607_Apoptosis_Pathway BMS-777607 Signaling Pathway to Apoptosis cluster_receptors Receptor Tyrosine Kinases cluster_mitosis Mitotic Regulation cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Regulation BMS777607 BMS-777607 cMet c-Met BMS777607->cMet inhibits Axl Axl BMS777607->Axl inhibits Ron Ron BMS777607->Ron inhibits AuroraB Aurora Kinase B BMS777607->AuroraB inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt activates MAPK MAPK Pathway cMet->MAPK activates Axl->PI3K_Akt activates Axl->MAPK activates Ron->PI3K_Akt activates Ron->MAPK activates Apoptosis Apoptosis AuroraB->Apoptosis regulates mitosis Bcl2 Bcl-2 (anti-apoptotic) PI3K_Akt->Bcl2 activates PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis regulates Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis BMS777607_Workflow Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation cluster_treatment BMS-777607 Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed Seed Cells in Culture Plates Incubate_overnight Incubate Overnight Seed->Incubate_overnight Prepare_BMS Prepare BMS-777607 Dilutions Incubate_overnight->Prepare_BMS Treat_cells Treat Cells with BMS-777607 (and vehicle control) Prepare_BMS->Treat_cells Incubate_treatment Incubate for 24-72h Treat_cells->Incubate_treatment Collect_supernatant Collect Supernatant Incubate_treatment->Collect_supernatant Trypsinize Trypsinize Adherent Cells Collect_supernatant->Trypsinize Combine Combine and Centrifuge Trypsinize->Combine Wash Wash with PBS Combine->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_stains Add Annexin V-FITC and PI Resuspend->Add_stains Incubate_staining Incubate 15 min in Dark Add_stains->Incubate_staining Add_buffer Add Binding Buffer Incubate_staining->Add_buffer Acquire Acquire Data on Flow Cytometer Add_buffer->Acquire Analyze Analyze Dot Plots and Gate Populations Acquire->Analyze

References

Application Notes and Protocols for the Long-Term Storage and Stability of BMS-777607 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase and other related kinases, including Axl, Ron, and Tyro3.[1][2] It is a critical tool in cancer research and drug development for studying signaling pathways and evaluating therapeutic potential. The integrity and stability of BMS-777607 solutions are paramount for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of BMS-777607 solutions to ensure their proper handling and use in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BMS-777607 is presented in Table 1.

PropertyValue
Chemical Name N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide[3]
Molecular Formula C₂₅H₁₉ClF₂N₄O₄[3][4]
Molecular Weight 512.9 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (e.g., 5 mg/mL, 83.33 mg/mL), DMF (20 mg/mL). Insoluble in water.

Recommended Storage Conditions and Stability

Proper storage is crucial to prevent the degradation of BMS-777607. The stability of the compound in both solid and solution form under various conditions is summarized in Table 2. It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

FormSolventStorage TemperatureRecommended Duration
Solid Powder N/A-20°C≥ 4 years
4°C2 years
Stock Solution DMSO-80°C2 years
-20°C1 year
Working Solution Aqueous Buffer4°CUse immediately; avoid long-term storage

Signaling Pathway of BMS-777607

BMS-777607 primarily targets the c-Met receptor tyrosine kinase, which is activated by its ligand, Hepatocyte Growth Factor (HGF). Inhibition of c-Met blocks the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion. The simplified signaling pathway is illustrated below.

BMS777607_Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HGF HGF HGF->c-Met Activates BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Akt Akt PI3K->Akt Cellular_Responses Proliferation, Survival, Migration Akt->Cellular_Responses Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Regulates

BMS-777607 inhibits HGF-induced c-Met signaling.

Experimental Protocols

Protocol 1: Preparation of BMS-777607 Stock and Working Solutions

Objective: To prepare concentrated stock solutions and ready-to-use working solutions of BMS-777607.

Materials:

  • BMS-777607 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium or assay buffer (e.g., PBS)

Procedure for 10 mM Stock Solution:

  • Equilibrate the BMS-777607 vial to room temperature before opening.

  • Weigh the required amount of BMS-777607 powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, use 5.13 mg of BMS-777607 (Molecular Weight = 512.9 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Procedure for Working Solutions:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate pre-warmed cell culture medium or assay buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of buffer.

  • Mix thoroughly by gentle vortexing or pipetting.

  • Use the working solution immediately for experiments. Do not store aqueous working solutions for extended periods.

Protocol 2: Stability Assessment of BMS-777607 in DMSO using HPLC

Objective: To outline a general procedure for a long-term stability study of BMS-777607 in DMSO using High-Performance Liquid Chromatography (HPLC). This protocol is based on general practices for small molecule stability testing as specific validated methods for BMS-777607 are not publicly available.

Workflow for Stability Study:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 1 mg/mL BMS-777607 in DMSO aliquot Aliquot into multiple vials prep->aliquot t0 T=0 Analysis (Baseline) aliquot->t0 Time Point s_rt Room Temp (25°C) aliquot->s_rt s_4c Refrigerated (4°C) aliquot->s_4c s_neg20c -20°C aliquot->s_neg20c s_neg80c -80°C aliquot->s_neg80c hplc HPLC Analysis t0->hplc s_rt->hplc Monthly s_4c->hplc Quarterly s_neg20c->hplc Bi-Annually s_neg80c->hplc Annually data Quantify Peak Area (% Remaining) hplc->data

Workflow for long-term stability assessment.

Materials:

  • BMS-777607 stock solution in DMSO (e.g., 1 mg/mL)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer (e.g., ammonium acetate or phosphate buffer)

Suggested HPLC Method Parameters (to be optimized):

  • Mobile Phase A: Buffered water (e.g., 10 mM ammonium acetate, pH 5.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound and any more nonpolar degradants, then return to initial conditions. A starting point could be 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 289 nm (based on reported λmax)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a 1 mg/mL stock solution of BMS-777607 in DMSO.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 25°C, 4°C, -20°C, and -80°C).

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot from the freshly prepared stock solution via HPLC to establish the initial peak area and purity.

  • Long-Term Analysis: At specified time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to BMS-777607 based on the T=0 retention time.

    • Measure the peak area of BMS-777607 at each time point.

    • Calculate the percentage of BMS-777607 remaining relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Conclusion

The stability and integrity of BMS-777607 solutions are critical for reliable experimental outcomes. For long-term storage, it is recommended to store DMSO stock solutions at -80°C, aliquoted to prevent multiple freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment. The provided protocols offer a framework for the proper handling and stability assessment of BMS-777607, ensuring its effective use in research applications. Researchers should validate these general protocols within their specific experimental contexts.

References

Troubleshooting & Optimization

Navigating BMS-777607 Solubility in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent c-Met inhibitor BMS-777607, its inherent low solubility in aqueous media presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring successful experimental outcomes.

Solubility Data Summary

BMS-777607 is practically insoluble in water and ethanol.[1] The compound exhibits good solubility in dimethyl sulfoxide (DMSO). For in vivo studies, various solvent mixtures have been successfully employed to achieve stable formulations. The following table summarizes the known solubility data for BMS-777607.

Solvent/VehicleConcentration AchievedApplication Context
DMSO≥ 39 mg/mL (76.04 mM)[2], 100 mg/mL (194.97 mM)[3]In Vitro Stock
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.87 mM)[2]In Vivo
10% DMSO + 90% corn oil≥ 2.5 mg/mL (4.87 mM)[2]In Vivo
4% DMSO + 45% PEG300 + 5% Tween80 + 46% ddH₂O5.0 mg/mL (9.75 mM)In Vivo
DMSO + PEG300Not specifiedIn Vivo

Experimental Protocols

Preparation of BMS-777607 Stock Solution for In Vitro Use:

To prepare a high-concentration stock solution for in vitro experiments, follow these steps:

  • Weigh the desired amount of BMS-777607 powder.

  • Add fresh, anhydrous DMSO to the powder. To make a 10 mM stock solution, for example, add 0.195 mL of DMSO for each milligram of BMS-777607.

  • If solubility issues arise, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.

  • Store the stock solution at -20°C. Under these conditions, the DMSO stock is stable for several months.

Preparation of BMS-777607 Formulation for In Vivo Use (Example):

For oral gavage or intraperitoneal injection in animal models, a common formulation involves a mixture of solvents:

  • Prepare a high-concentration stock solution of BMS-777607 in DMSO (e.g., 125 mg/mL).

  • In a separate tube, add the required volume of PEG300.

  • Add the appropriate volume of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add Tween80 to the mixture and mix until clear.

  • Finally, add double-distilled water (ddH₂O) to reach the final desired volume and concentration.

  • This final mixed solution should be used immediately for optimal results.

Troubleshooting Guide

Q1: My BMS-777607 precipitated when I added it to my aqueous cell culture medium. What should I do?

A1: This is a common issue due to the low aqueous solubility of BMS-777607. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate out of the more aqueous environment.

  • Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume of media.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the BMS-777607 stock solution can sometimes help maintain solubility.

  • Increase Final Volume: If possible, increase the final volume of your cell culture media to lower the final concentration of BMS-777607, which may keep it in solution.

G start Start: BMS-777607 Precipitation in Aqueous Media check_dmso Check Final DMSO Concentration (Should be <0.5%) start->check_dmso dmso_high Is DMSO > 0.5%? check_dmso->dmso_high reduce_dmso Reduce DMSO Stock Volume or Increase Final Media Volume dmso_high->reduce_dmso Yes dmso_ok Is DMSO ≤ 0.5%? dmso_high->dmso_ok No reduce_dmso->check_dmso dilution_method Review Dilution Method dmso_ok->dilution_method direct_addition Direct Addition to Full Volume? dilution_method->direct_addition serial_dilution Use Serial Dilution: 1. Dilute Stock in Small Media Volume 2. Add to Final Volume direct_addition->serial_dilution Yes still_precipitates Precipitation Persists? direct_addition->still_precipitates No (Already using serial) serial_dilution->still_precipitates warm_media Try Pre-warming Media to 37°C Before Adding Compound still_precipitates->warm_media Yes success Success: Compound Dissolved still_precipitates->success No lower_conc Consider Lowering Final BMS-777607 Concentration warm_media->lower_conc lower_conc->success fail Issue Persists: Consider Alternative Solubilization Agents (e.g., Pluronic F-68) lower_conc->fail

Caption: Troubleshooting workflow for BMS-777607 precipitation.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to BMS-777607 solubility?

A2: Yes, inconsistent results can be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration your cells are exposed to will vary between experiments.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. Look for cloudiness or visible particles.

  • Fresh Dilutions: Prepare fresh dilutions of BMS-777607 from your DMSO stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

  • Vortexing: Ensure you vortex your dilutions thoroughly at each step to ensure a homogenous solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-777607?

A1: BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It also shows potent inhibitory activity against other related kinases such as Axl, Ron, and Tyro3. By binding to c-Met, it prevents the binding of its ligand, Hepatocyte Growth Factor (HGF), thereby disrupting the c-Met signaling pathway. This disruption can lead to the inhibition of tumor cell proliferation, survival, invasion, and metastasis.

Q2: What downstream signaling pathways are affected by BMS-777607?

A2: Inhibition of c-Met by BMS-777607 leads to a dose-dependent reduction in the phosphorylation of downstream signaling molecules, including Akt, ERK, p70S6K, and S6.

G cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Akt Akt cMet->Akt Phosphorylates ERK ERK cMet->ERK Phosphorylates Invasion Invasion cMet->Invasion BMS777607 BMS-777607 BMS777607->cMet Inhibits p70S6K p70S6K Akt->p70S6K Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation S6 S6 p70S6K->S6

Caption: BMS-777607 inhibits the c-Met signaling pathway.

Q3: Can I store BMS-777607 in aqueous solutions?

A3: It is not recommended to store BMS-777607 in aqueous solutions for extended periods due to its poor stability and tendency to precipitate. Prepare fresh dilutions from a DMSO stock for each experiment.

Q4: What are the recommended storage conditions for solid BMS-777607?

A4: Solid BMS-777607 powder should be stored at 4°C, desiccated. For long-term storage, -20°C is recommended.

Q5: Is moisture a concern when handling BMS-777607 or its DMSO stock?

A5: Yes, moisture can be a concern. It is noted that moisture-absorbing DMSO can reduce the solubility of BMS-777607. It is crucial to use anhydrous, high-quality DMSO for preparing stock solutions and to minimize the exposure of both the solid compound and the stock solution to moisture.

References

Technical Support Center: BMS-777607 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor BMS-777607. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-target kinases of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor primarily targeting the c-Met receptor tyrosine kinase. However, it also exhibits high affinity for other members of the Met-related kinase family, including Axl, Ron, and Tyro3.[1][2][3] At higher concentrations, it can inhibit other kinases such as Mer, Flt-3, Aurora B, Lck, and VEGFR2.[4]

Q2: I am observing effects in my cell-based assay that are inconsistent with c-Met inhibition alone. What could be the cause?

This could be due to the off-target activity of BMS-777607, especially if used at higher concentrations.[4] For instance, at micromolar concentrations, BMS-777607 has been shown to induce polyploidy in breast cancer cells by inhibiting Aurora B kinase, an effect independent of RON and MET expression. It is crucial to consider the full kinase inhibition profile of the compound when interpreting cellular phenotypes.

Q3: What is the recommended concentration of BMS-777607 to use for selective c-Met inhibition in cell culture?

To maintain selectivity for c-Met and its immediate family members (Axl, Ron, Tyro3), it is advisable to use BMS-777607 in the low nanomolar range. The IC50 for c-Met autophosphorylation in some cell lines is as low as <1 nM to 20 nM. However, complete inhibition of HGF-induced cell scattering can be achieved at concentrations around 0.5 µM. It is recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration for the desired effect while minimizing off-target activities.

Q4: Can BMS-777607 be used to inhibit Axl in a cellular context where c-Met is not highly expressed or activated?

Yes, studies have shown that BMS-777607 can effectively inhibit AXL phosphorylation and downstream signaling in glioblastoma cell lines at concentrations that do not affect c-Met phosphorylation. This suggests that in certain cellular contexts, BMS-777607 can be used as a functional AXL inhibitor.

Troubleshooting Guide

Issue: Inconsistent IC50 values for BMS-777607 in my kinase assays.

Possible Causes and Solutions:

  • ATP Concentration: BMS-777607 is an ATP-competitive inhibitor. Variations in the ATP concentration in your assay will significantly impact the measured IC50 value. Ensure you are using a consistent ATP concentration, ideally close to the Km of the kinase for ATP, for all experiments.

  • Substrate and Enzyme Concentration: The concentration of the kinase and the substrate can influence the reaction kinetics and, consequently, the apparent inhibitor potency. Use optimized and consistent concentrations of both enzyme and substrate across your assays.

  • Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values due to variations in detection methods and sensitivities. If comparing data, ensure the same assay technology is used.

  • Reagent Quality: The purity and activity of the recombinant kinase, as well as the purity of the inhibitor, are critical. Verify the quality of your reagents.

Data Presentation: Off-Target Kinase Profile of BMS-777607

The following table summarizes the inhibitory activity of BMS-777607 against its primary targets and known off-targets in cell-free assays.

Kinase TargetIC50 (nM)Kinase Family
Axl1.1TAM Receptor Tyrosine Kinase
Ron1.8MET-related Receptor Tyrosine Kinase
c-Met 3.9 Primary Target
Tyro34.3TAM Receptor Tyrosine Kinase
Mer14.0TAM Receptor Tyrosine Kinase
Flt-316Receptor Tyrosine Kinase
Aurora B78Serine/Threonine Kinase
Lck120Src Family Tyrosine Kinase
VEGFR-2180Receptor Tyrosine Kinase

Experimental Protocols

Key Experiment: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of BMS-777607 against a target kinase using a radiometric assay.

Materials:

  • Recombinant kinase (e.g., baculovirus-expressed GST-Met)

  • Kinase substrate (e.g., poly(Glu/Tyr))

  • BMS-777607

  • Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

  • [γ-³³P]ATP

  • 10% Trichloroacetic acid (TCA)

Procedure:

  • Prepare serial dilutions of BMS-777607 in the kinase buffer.

  • In a microcentrifuge tube, combine the recombinant kinase, the kinase substrate, and the BMS-777607 dilution (or vehicle control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP (e.g., 1 µM final concentration) and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the substrate on a filter membrane and wash to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, Buffer) mix Combine Kinase, Substrate, and Inhibitor reagents->mix inhibitor Serial Dilution of BMS-777607 inhibitor->mix initiate Initiate with ATP/[γ-³³P]ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., with TCA) incubate->stop quantify Quantify Signal (e.g., Scintillation Counting) stop->quantify analyze Calculate IC50 quantify->analyze

Caption: General workflow for an in vitro kinase assay to determine the IC50 of BMS-777607.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Outcomes cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Axl Axl Axl->PI3K Ron Ron Ron->PI3K Tyro3 Tyro3 Tyro3->PI3K BMS777607 BMS-777607 BMS777607->cMet BMS777607->Axl BMS777607->Ron BMS777607->Tyro3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 Proliferation Proliferation S6->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion ERK->Invasion

Caption: Signaling pathways inhibited by BMS-777607 through targeting the c-Met/TAM kinase family.

References

Potential mechanisms of acquired resistance to BMS 777607

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to BMS-777607. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Decreased sensitivity to BMS-777607 in long-term cultures.

  • Question: My cancer cell line, which was initially sensitive to BMS-777607, is now showing reduced responsiveness after several passages in the presence of the drug. What are the potential underlying mechanisms?

  • Answer: This is a common observation when developing drug-resistant cell lines.[1] Several mechanisms can lead to acquired resistance to BMS-777607. The most frequently observed mechanisms include the activation of bypass signaling pathways that circumvent the inhibitory effect of the drug on its primary targets, c-Met and AXL.[2][3][4] Another possibility is the induction of an epithelial-mesenchymal transition (EMT) phenotype, which has been linked to resistance to tyrosine kinase inhibitors (TKIs).[5]

Issue 2: Altered cell morphology and migratory capacity in resistant cells.

  • Question: I've noticed that my BMS-777607-resistant cells have a more elongated, spindle-like morphology and appear to be more migratory in my wound-healing assays. Why is this happening?

  • Answer: The observed changes in cell morphology and increased migratory potential are characteristic of an epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristics and acquire mesenchymal features. This transition has been strongly associated with acquired resistance to various TKIs. The activation of the AXL receptor tyrosine kinase, a target of BMS-777607, is a known inducer of EMT. Therefore, it is plausible that resistant cells have developed mechanisms to maintain AXL signaling or activate other EMT-inducing pathways.

Issue 3: Unexpectedly large, multi-nucleated cells appearing after BMS-777607 treatment.

  • Question: After treating my breast cancer cell lines with BMS-777607, I am observing a significant population of very large cells with multiple nuclei. Is this a known effect of the compound?

  • Answer: Yes, this phenomenon has been documented. BMS-777607 can induce polyploidy, a state where cells contain more than two complete sets of chromosomes, in breast cancer cells. This effect is thought to be mediated by an off-target inhibition of Aurora kinase B, which plays a crucial role in cell division. Importantly, these polyploid cells have been shown to exhibit increased resistance to various cytotoxic chemotherapy agents.

Issue 4: Identifying the specific bypass signaling pathway activated in resistant cells.

  • Question: How can I determine which specific signaling pathway is responsible for the acquired resistance in my cell line?

  • Answer: To identify the active bypass pathway, a systematic approach is recommended.

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of the activation status of multiple RTKs simultaneously. Increased phosphorylation of kinases other than c-Met and AXL would suggest their involvement in a bypass mechanism.

    • Western Blotting: Based on the RTK array results or common resistance pathways, you can perform western blots to confirm the increased phosphorylation of specific kinases (e.g., EGFR, HER2) and their downstream signaling components (e.g., p-Akt, p-ERK).

    • Gene Amplification Analysis: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to check for amplification of genes encoding for RTKs, such as MET or EGFR.

Quantitative Data Summary

The following tables summarize key quantitative data related to BMS-777607 activity and resistance.

Table 1: Inhibitory Activity of BMS-777607

TargetIC50 (nM)Assay TypeReference
c-Met3.9Cell-free
AXL1.1Cell-free
Ron1.8Cell-free
Tyro34.3Cell-free
c-Met Autophosphorylation< 1.0Cell-based (PC-3, DU145)
c-Met Autophosphorylation20Cell lysate (GTL-16)

Table 2: Example of Acquired Resistance Leading to Increased IC50

Cell LineTreatmentFold Increase in IC50Potential MechanismReference
H2170Erlotinib + SU1127411-22 fold (Erlotinib)Upregulation of mTOR and Wnt signaling
H358Erlotinib + SU1127411-22 fold (Erlotinib)Upregulation of mTOR signaling
HCC827-ER3ErlotinibSignificant resistanceUpregulation of AXL and EGFR

Experimental Protocols

Protocol 1: Generation of BMS-777607 Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to BMS-777607.

  • Determine Initial IC50: Culture the parental cell line of interest and determine the initial half-maximal inhibitory concentration (IC50) of BMS-777607 using a standard cell viability assay (e.g., MTS or MTT).

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to BMS-777607 at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of BMS-777607 in a stepwise manner (e.g., 1.5x to 2x increments).

  • Repeat and Expand: Repeat the process of monitoring, repopulation, and dose escalation. This process can take several months.

  • Characterize Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of BMS-777607 (e.g., 5-10 times the initial IC50), this can be considered a resistant cell line.

  • Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a consistent source for future experiments.

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.

  • Cell Lysis: Grow parental and BMS-777607-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Met, total Met, p-AXL, total AXL, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation between the parental and resistant cell lines.

Visualizations

Signaling Pathway Diagrams

Acquired_Resistance_to_BMS_777607 cluster_membrane Cell Membrane cluster_drug cluster_pathways Intracellular Signaling Met c-Met PI3K_Akt PI3K/Akt Pathway Met->PI3K_Akt RAS_ERK RAS/ERK Pathway Met->RAS_ERK AXL AXL AXL->PI3K_Akt EMT EMT Program AXL->EMT Other_RTK Other RTKs (e.g., EGFR, HER2) Other_RTK->PI3K_Akt Bypass Activation Other_RTK->RAS_ERK Bypass Activation BMS777607 BMS-777607 BMS777607->Met BMS777607->AXL Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_ERK->Proliferation Resistance Drug Resistance EMT->Resistance Proliferation->Resistance Experimental_Workflow cluster_characterization Characterization of Resistance Parental_Cells Parental Cell Line (BMS-777607 Sensitive) Resistance_Induction Long-term Culture with Increasing BMS-777607 Parental_Cells->Resistance_Induction Resistant_Cells Resistant Cell Line Resistance_Induction->Resistant_Cells IC50_Assay IC50 Determination (Confirm Resistance) Resistant_Cells->IC50_Assay Western_Blot Western Blot (Analyze Bypass Pathways) Resistant_Cells->Western_Blot FISH_qPCR FISH / qPCR (Assess Gene Amplification) Resistant_Cells->FISH_qPCR Morphology_Assay Morphology & Migration Assays (Investigate EMT) Resistant_Cells->Morphology_Assay Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Off-Target Effects cluster_resistance_mechanisms Resistance Mechanisms BMS777607_Treatment BMS-777607 Treatment Inhibit_Met_AXL Inhibition of c-Met & AXL BMS777607_Treatment->Inhibit_Met_AXL Inhibit_AuroraB Inhibition of Aurora Kinase B BMS777607_Treatment->Inhibit_AuroraB Bypass_Activation Bypass Pathway Activation (e.g., MET Amplification) Inhibit_Met_AXL->Bypass_Activation leads to selection for EMT_Induction Epithelial-Mesenchymal Transition (EMT) Inhibit_Met_AXL->EMT_Induction can select for Polyploidy Induction of Polyploidy Inhibit_AuroraB->Polyploidy causes

References

Technical Support Center: Optimizing BMS-777607 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of BMS-777607 while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-777607?

A1: BMS-777607 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It also shows inhibitory activity against other members of the Met kinase family, including Ron, Axl, and Tyro3.[2][3][4] By binding to the kinase domain of these receptors, BMS-777607 blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.

Q2: What is a typical effective concentration range for BMS-777607 in cell culture experiments?

A2: The effective concentration of BMS-777607 can vary significantly depending on the cell line and the specific biological process being investigated. For inhibition of HGF-stimulated cell scattering, migration, and invasion, concentrations in the nanomolar to low micromolar range (e.g., 0.1 µM to 1 µM) have been shown to be effective in cell lines like PC-3 and DU145. For inhibition of cell proliferation in Met-driven tumor cell lines, a wider range may be explored, and it is crucial to determine the IC50 for your specific cell line.

Q3: What are the known cytotoxic effects of BMS-777607?

A3: While BMS-777607 is designed to be a targeted inhibitor, it can exhibit cytotoxic effects, particularly at higher concentrations. One observed cytotoxic effect is the induction of polyploidy (the state of having more than two sets of homologous chromosomes) in some breast cancer cell lines, which can lead to mitotic arrest and ultimately cell death. It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Q4: How can I minimize the cytotoxic effects of BMS-777607 in my experiments?

A4: To minimize cytotoxicity, it is recommended to perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway without causing significant cell death. This involves treating your cells with a range of BMS-777607 concentrations and assessing both the desired inhibitory effect (e.g., reduced phosphorylation of c-Met) and cell viability in parallel. Starting with a broad concentration range and then narrowing it down based on initial results is a common strategy.

Q5: What is the recommended solvent and storage condition for BMS-777607?

A5: BMS-777607 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cell death observed at expected effective concentrations. The concentration of BMS-777607 is too high for the specific cell line, leading to off-target effects or exaggerated on-target toxicity.Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the 50% cytotoxic concentration (CC50). Select a working concentration well below the CC50 that still provides the desired level of target inhibition.
The cell line is particularly sensitive to the inhibition of pathways targeted by BMS-777607.Consider using a lower concentration of BMS-777607 for a longer duration or exploring alternative inhibitors with a different selectivity profile.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., <0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Inconsistent results between experiments. Degradation of BMS-777607 stock solution.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions from a new aliquot for each experiment.
Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment, as cell density can influence the response to inhibitors.
No inhibitory effect observed at typical concentrations. The cell line may not be dependent on the signaling pathways targeted by BMS-777607.Confirm the expression and activation of c-Met, Axl, Ron, or Tyro3 in your cell line using techniques like Western blotting or qPCR.
The compound is not reaching its intracellular target.Verify the cell permeability of BMS-777607 in your experimental system, although it is generally considered cell-permeable.
Inactive compound.Purchase the compound from a reputable supplier and verify its purity and identity if possible.

Data Summary

Table 1: In Vitro Efficacy of BMS-777607 in Various Cancer Cell Lines

Cell LineAssayIC50 / Effective ConcentrationReference
GTL-16 (gastric)c-Met autophosphorylationIC50: 20 nM
PC-3 (prostate)HGF-induced c-Met autophosphorylationIC50: <1 nM
DU145 (prostate)HGF-induced c-Met autophosphorylationIC50: <1 nM
KHT (fibrosarcoma)Basal c-Met autophosphorylationIC50: 10 nM
PC-3 (prostate)HGF-induced cell migration & invasionIC50: <0.1 µM
DU145 (prostate)HGF-induced cell migration & invasionIC50: <0.1 µM
PC-3 (prostate)HGF-induced cell scatteringAlmost complete inhibition at 0.5 µM
DU145 (prostate)HGF-induced cell scatteringAlmost complete inhibition at 0.5 µM
T-47D (breast)Clonogenic growthDose-dependent inhibition
ZR-75-1 (breast)Clonogenic growthDose-dependent inhibition

Table 2: Cytotoxicity Data for BMS-777607

Cell LineAssayConcentrationObservationReference
PC-3 (prostate)MTT Assay3 and 10 µmol/LSignificant reduction in HGF-induced proliferation without apparent cytotoxicity.
MCF-7, T-47D, ZR-751 (breast)Annexin V/PI1.0 to 2.5 µmol/LNo cytotoxic effect.
T-47D, ZR-75-1 (breast)Flow Cytometry5 µmol/LInduction of polyploidy.

Experimental Protocols

Protocol 1: Determining the IC50 of BMS-777607 for c-Met Phosphorylation

This protocol outlines a method to determine the concentration of BMS-777607 required to inhibit the phosphorylation of its target, c-Met, by 50% (IC50).

Materials:

  • Cell line of interest expressing c-Met

  • Complete cell culture medium

  • Serum-free cell culture medium

  • BMS-777607 stock solution (10 mM in DMSO)

  • Hepatocyte Growth Factor (HGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of BMS-777607 in serum-free medium. A common concentration range to start with is 1 nM to 10 µM. Add the different concentrations of BMS-777607 to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • HGF Stimulation: Stimulate the cells by adding HGF to the medium at a final concentration of 25-50 ng/mL for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for phospho-c-Met and normalize them to the total c-Met and loading control. Plot the percentage of inhibition of c-Met phosphorylation against the log of BMS-777607 concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol describes how to measure the cytotoxic effects of BMS-777607 by assessing cell metabolic activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BMS-777607 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of BMS-777607 in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium and add the different concentrations of BMS-777607 to the wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of BMS-777607 concentration to determine the CC50 value.

Protocol 3: Assessing Cytotoxicity using LDH Release Assay

This protocol details how to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BMS-777607 stock solution (10 mM in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit, or 1% Triton X-100 in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of BMS-777607 in complete medium. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest BMS-777607 concentration.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of BMS-777607 using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

G BMS777607 BMS-777607 cMet c-Met/Axl/Ron/Tyro3 Receptor Tyrosine Kinases BMS777607->cMet Inhibition PI3K PI3K cMet->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) cMet->MAPK_pathway Akt Akt PI3K->Akt Cell_Functions Cell Proliferation, Survival, Migration, Invasion Akt->Cell_Functions MAPK_pathway->Cell_Functions

Caption: BMS-777607 signaling pathway inhibition.

G Start Seed cells in 96-well plate Treatment Treat with serial dilutions of BMS-777607 Start->Treatment Incubation Incubate for desired duration (e.g., 24-72h) Treatment->Incubation MTT_LDH Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->MTT_LDH Measure Measure Absorbance MTT_LDH->Measure Analyze Calculate % Viability/ % Cytotoxicity (CC50) Measure->Analyze End Determine Optimal Concentration Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.

G High_Cytotoxicity High Cytotoxicity Observed? Lower_Conc Lower BMS-777607 Concentration High_Cytotoxicity->Lower_Conc Yes Check_Vehicle Check Vehicle (DMSO) Toxicity High_Cytotoxicity->Check_Vehicle Yes Proceed Proceed with Optimized Concentration High_Cytotoxicity->Proceed No Re_evaluate Re-evaluate Target Inhibition Lower_Conc->Re_evaluate

Caption: Troubleshooting logic for high cytotoxicity.

References

Troubleshooting inconsistent results in BMS 777607 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with BMS-777607.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-777607?

BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor.[1][2] It primarily targets the c-Met receptor tyrosine kinase and related kinases, including Ron, Axl, and Tyro3.[1][3] By binding to the kinase domain, it blocks the autophosphorylation of c-Met and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

Q2: What are the known off-target effects of BMS-777607?

While highly selective for the c-Met family, at higher concentrations, BMS-777607 can inhibit other kinases such as Aurora Kinase B, Mer, Flt-3, Lck, and VEGFR2. Inhibition of Aurora Kinase B can lead to cellular polyploidy, a state where cells contain multiple sets of chromosomes. This is a critical consideration when interpreting experimental results, especially at higher concentrations of the inhibitor.

Q3: How should I prepare and store BMS-777607 stock solutions?

BMS-777607 is soluble in DMSO, with stock solutions typically prepared at a concentration of 10 mM. For long-term storage, DMSO stock solutions should be kept at -20°C and are generally stable for up to 6 months. The solid powder form should be stored at 4°C and is stable for at least a year. It is important to note that BMS-777607 is not soluble in water or ethanol. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are required.

Q4: What is a typical effective concentration range for BMS-777607 in cell-based assays?

The effective concentration of BMS-777607 can vary significantly depending on the cell line and the specific biological endpoint being measured. IC50 values for inhibiting c-Met phosphorylation are in the low nanomolar range (e.g., <1 nM to 20 nM in various assays). However, effects on cell migration and invasion are often observed at concentrations below 0.1 µM, while effects on cell proliferation may require higher concentrations in the micromolar range (~1-10 µM). It is always recommended to perform a dose-response curve for your specific cell line and assay.

Troubleshooting Inconsistent Results

Problem 1: High variability in the inhibition of c-Met phosphorylation.

  • Possible Cause 1: Inconsistent HGF concentration. The degree of c-Met activation can be highly dependent on the concentration of its ligand, Hepatocyte Growth Factor (HGF). Many in vitro studies use high, non-physiological concentrations of HGF (e.g., 50 ng/mL), which may not reflect the in vivo environment where HGF levels are typically much lower (<1 ng/mL). Experiments have shown that the inhibitory effect of BMS-777607 on c-Met phosphorylation is significantly more pronounced at these higher HGF concentrations.

    • Solution: Carefully control and report the concentration of HGF used in your experiments. For more physiologically relevant results, consider using HGF concentrations that mimic those found in human serum (0.4-0.8 ng/mL).

  • Possible Cause 2: Cell line-dependent activation status. Some cell lines have constitutive (ligand-independent) activation of the c-Met pathway, while others require HGF stimulation (paracrine activation). The sensitivity to BMS-777607 can differ between these cell types.

    • Solution: Characterize the c-Met activation status of your cell line. Autocrine-activated cell lines may be intrinsically more sensitive to the inhibitor without the need for exogenous HGF.

Problem 2: Discrepancy between inhibition of c-Met phosphorylation and downstream effects (e.g., cell viability).

  • Possible Cause 1: Off-target effects. At higher concentrations, BMS-777607 can induce polyploidy by inhibiting Aurora Kinase B, which can lead to increased resistance to cytotoxic agents. This may mask the expected cytotoxic effects from c-Met inhibition.

    • Solution: Monitor cell cycle profiles and morphology for signs of polyploidy, especially when using BMS-777607 at concentrations above 1 µM. Consider using lower concentrations focused on inhibiting c-Met signaling for migration or invasion assays.

  • Possible Cause 2: Modest effect on proliferation. In some cell lines, BMS-777607 has been shown to have a more potent effect on cell motility and invasion than on cell proliferation.

    • Solution: Evaluate multiple biological endpoints, including migration and invasion assays, in addition to proliferation assays, to fully characterize the effects of BMS-777607.

Problem 3: Poor solubility or precipitation of BMS-777607 in aqueous media.

  • Possible Cause: Low aqueous solubility. BMS-777607 is poorly soluble in water. Adding a concentrated DMSO stock directly to aqueous culture media can cause the compound to precipitate.

    • Solution: When diluting the DMSO stock in culture media, ensure rapid mixing and avoid high final concentrations of DMSO. It is advisable to prepare intermediate dilutions in media to ensure the compound remains in solution. For in vivo preparations, specific solubilizing agents are necessary.

Data Presentation

Table 1: IC50 Values of BMS-777607 for Target Kinases

KinaseIC50 (nM)Assay Type
c-Met3.9Cell-free
Axl1.1Cell-free
Ron1.8Cell-free
Tyro34.3Cell-free
c-Met (autophosphorylation)<1PC-3 and DU145 cells
c-Met (autophosphorylation)10KHT cells
c-Met (autophosphorylation)20GTL-16 cell lysates
Data compiled from multiple sources.

Table 2: Effective Concentrations of BMS-777607 in Cell-Based Assays

AssayCell Line(s)Effective ConcentrationReference
Inhibition of HGF-induced cell scatteringPC-3, DU145~0.5 µM (complete inhibition)
Inhibition of cell migration and invasionPC-3, DU145IC50 < 0.1 µM
Inhibition of cell proliferationT-47D, ZR-75-11-5 µM
Induction of apoptosisU118MG, SF12612.5 µM

Experimental Protocols

1. Western Blotting for Phospho-c-Met

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with BMS-777607 at desired concentrations for the specified time. If studying HGF-induced phosphorylation, serum-starve cells and then stimulate with HGF with or without the inhibitor.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-c-Met (and total c-Met as a loading control) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 5 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

2. Cell Migration Assay (Boyden Chamber)

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest cells using trypsin and resuspend them in serum-free media containing the desired concentration of BMS-777607 or vehicle control.

  • Assay Setup:

    • Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

    • Seed the prepared cell suspension into the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cells (e.g., 6-24 hours).

  • Analysis:

    • Remove the transwell inserts.

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with a suitable stain (e.g., crystal violet).

    • Count the number of migrated cells in several random fields under a microscope.

Visualizations

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Cell_Migration Cell_Migration ERK->Cell_Migration

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results with BMS-777607 Check_HGF Verify HGF Concentration Inconsistent_Results->Check_HGF Check_Cell_Line Assess c-Met Activation Status (Autocrine vs. Paracrine) Inconsistent_Results->Check_Cell_Line Check_Concentration Review BMS-777607 Concentration Inconsistent_Results->Check_Concentration Check_Solubility Confirm Compound Solubility Inconsistent_Results->Check_Solubility Physiological_HGF Use Physiological HGF Levels Check_HGF->Physiological_HGF Characterize_Cells Characterize Cell Line Check_Cell_Line->Characterize_Cells Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Monitor_Polyploidy Monitor for Off-Target Effects (e.g., Polyploidy) Check_Concentration->Monitor_Polyploidy Proper_Dilution Ensure Proper Dilution Technique Check_Solubility->Proper_Dilution

Caption: Workflow for troubleshooting inconsistent BMS-777607 experimental results.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution High_Variability High Variability in c-Met Inhibition HGF_Issue Inconsistent HGF Concentration High_Variability->HGF_Issue Poor_Correlation Poor Correlation: p-Met vs. Viability Off_Target Off-Target Effects (Aurora Kinase B) Poor_Correlation->Off_Target Precipitation Compound Precipitation Solubility_Issue Poor Aqueous Solubility Precipitation->Solubility_Issue Control_HGF Standardize HGF Concentration HGF_Issue->Control_HGF Monitor_Cell_Cycle Monitor Cell Cycle & Morphology Off_Target->Monitor_Cell_Cycle Proper_Dilution Ensure Proper Dilution in Media Solubility_Issue->Proper_Dilution

Caption: Logical relationships between problems, causes, and solutions.

References

How to address BMS 777607 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Address BMS-777607 Precipitation in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of the small molecule inhibitor BMS-777607 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my BMS-777607 precipitating after being added to the cell culture medium?

Precipitation of BMS-777607 is a common issue stemming from its low aqueous solubility.[1][2] The compound is highly soluble in organic solvents like DMSO but poorly soluble in the aqueous environment of cell culture media.[3][4] Several factors can cause it to "crash out" of solution:

  • Exceeding Solubility Limit: The final concentration in the medium is higher than its solubility threshold.

  • Solvent Shock: This occurs when a small volume of highly concentrated DMSO stock is rapidly diluted into a large volume of aqueous media, causing an abrupt change in solvent polarity that leads to precipitation.[5]

  • Temperature Changes: Adding a cold stock solution to warm (37°C) media can decrease the compound's immediate solubility.

  • Media Composition: Components within the media, such as salts and proteins (especially in serum), can interact with the compound and reduce its solubility.

  • pH Shifts: The pH of the medium, often maintained by a CO₂ environment, can influence the charge and solubility of the compound.

Q2: What are the known solubility characteristics of BMS-777607?

BMS-777607 is a hydrophobic molecule. Its solubility is highly dependent on the solvent used. The following table summarizes its key physicochemical and solubility properties.

Table 1: Physicochemical and Solubility Properties of BMS-777607
PropertyValue
Molecular Weight 512.89 g/mol
Chemical Formula C₂₅H₁₉ClF₂N₄O₄
Appearance White to off-white solid
Solubility in DMSO Highly soluble. Concentrations of >10 mM, 40 mg/mL (93.59 mM), and 100 mg/mL (194.97 mM) have been reported. Note: Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.
Solubility in Water Insoluble
Solubility in Ethanol Insoluble

Q3: How should I prepare my BMS-777607 stock solution to minimize precipitation issues?

Proper preparation of the stock solution is the first critical step.

  • Use high-purity, anhydrous DMSO to dissolve BMS-777607.

  • To ensure complete dissolution, you can gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes.

  • Visually confirm that no particulates are present in the stock solution before use.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Q4: What is the best method for diluting the DMSO stock into my cell culture medium to prevent precipitation?

To avoid solvent shock, a stepwise dilution method is recommended.

  • Pre-warm your cell culture medium to 37°C before adding the compound.

  • Instead of adding the highly concentrated stock directly to the final volume, perform an intermediate dilution. For example, first dilute the 10 mM stock 1:10 in a small volume of pre-warmed media, mix gently, and then add this intermediate solution to your final culture volume.

  • When adding the stock or intermediate dilution to the medium, add it dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.

Q5: Can the type of cell culture medium or the presence of serum affect BMS-777607 solubility?

Yes. Different media formulations have varying concentrations of salts, amino acids, and buffering agents that can influence compound solubility. Furthermore, serum contains high concentrations of proteins like albumin, which can bind to hydrophobic compounds. This binding can either increase the apparent solubility of the compound or, in some cases, contribute to the formation of insoluble protein-compound complexes. It is always best to validate the solubility of BMS-777607 in the specific complete medium (including serum) you intend to use for your experiments.

Q6: How can I experimentally determine the maximum soluble concentration of BMS-777607 for my specific conditions?

You should perform a simple solubility test before conducting your main experiment.

  • Prepare a series of dilutions of your BMS-777607 stock solution in your complete cell culture medium.

  • Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the planned duration of your experiment.

  • Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, or sediment) at several time points. For a more sensitive assessment, examine a small aliquot under a microscope.

  • The highest concentration that remains clear throughout the incubation period is your working maximum soluble concentration.

Troubleshooting Guide

Use the following guide to diagnose and resolve precipitation issues.

Table 2: Troubleshooting Guide for BMS-777607 Precipitation
ObservationPotential CauseRecommended Solution
Precipitate visible in DMSO stock solution. Stock concentration is too high, or the compound is not fully dissolved. Moisture may have been introduced into the DMSO.Gently warm the stock at 37°C and sonicate. If precipitate remains, prepare a new stock solution at a slightly lower concentration using fresh, anhydrous DMSO.
Precipitate forms immediately upon dilution into media. "Solvent shock" due to rapid dilution. Final concentration exceeds the aqueous solubility limit. Media was not pre-warmed.Pre-warm media to 37°C. Use a serial or stepwise dilution method. Add the stock solution slowly while gently vortexing the media. Re-evaluate if the final target concentration is achievable.
Media becomes cloudy or precipitate appears over time in the incubator. The compound is not stable in the solution under incubation conditions. pH of the media may have shifted. Interaction with media components over time.Determine the maximum soluble concentration using a solubility test (see FAQ #6). Ensure your incubator's CO₂ level is calibrated and the medium is properly buffered. Consider reducing the serum concentration if it is suspected to be the cause. Prepare fresh media with the inhibitor immediately before use.
Experimental results are inconsistent or not dose-dependent. Undetected microprecipitation is altering the effective concentration of the inhibitor.Lower the working concentrations of BMS-777607. Always visually inspect the media in your culture plates/flasks for any signs of precipitation before and during the experiment. Filter the final working solution through a 0.22 µm syringe filter (note: this may remove precipitated drug, altering the final concentration).
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing precipitation issues with BMS-777607.

G BMS-777607 Precipitation Troubleshooting Workflow start Precipitation Observed check_stock 1. Check Stock Solution Is it completely clear? start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_bad Precipitate in Stock check_stock->stock_bad No check_dilution 2. Review Dilution Method stock_ok->check_dilution fix_stock Remake stock solution. - Use fresh, anhydrous DMSO. - Warm/sonicate gently. - Consider lower concentration. stock_bad->fix_stock fix_stock->check_stock dilution_direct Direct Dilution? check_dilution->dilution_direct optimize_dilution Optimize Dilution: - Pre-warm media to 37°C. - Use stepwise/serial dilution. - Add stock slowly while mixing. dilution_direct->optimize_dilution Yes check_concentration 3. Assess Final Concentration dilution_direct->check_concentration No optimize_dilution->check_concentration solubility_test Perform Solubility Test (See Protocol 2) check_concentration->solubility_test is_soluble Is desired concentration soluble for the full experiment duration? solubility_test->is_soluble experiment_ok Proceed with Experiment is_soluble->experiment_ok Yes lower_concentration Lower the working concentration to the determined soluble range. is_soluble->lower_concentration No lower_concentration->experiment_ok

Caption: A workflow for troubleshooting BMS-777607 precipitation in cell culture media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM BMS-777607 Stock Solution

Materials:

  • BMS-777607 powder (MW: 512.89)

  • Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out 5.13 mg of BMS-777607 powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • If any particulates remain, warm the tube in a 37°C water bath for 10 minutes or sonicate for 2-3 minutes, then vortex again.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To find the highest concentration of BMS-777607 that remains in solution in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM BMS-777607 stock solution in DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare Dilutions: Label a series of sterile tubes or wells with a range of final concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1 µM) and a "Vehicle Control".

  • Dispense 1 mL of pre-warmed complete medium into each tube.

  • Vehicle Control: Add the equivalent volume of DMSO that will be in the highest concentration tube to the "Vehicle Control" tube (e.g., for a 1:500 dilution to get 20 µM from a 10 mM stock, add 2 µL of DMSO to 1 mL of media). This ensures the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).

  • Serial Dilution:

    • Add 2 µL of the 10 mM stock solution to the "20 µM" tube and mix well by gentle vortexing. This is your highest concentration.

    • Perform 2-fold serial dilutions by transferring 500 µL from the "20 µM" tube to the "10 µM" tube (which already contains 500 µL of fresh media to make 1mL, or adjust volumes accordingly), mix, and repeat for the remaining concentrations.

  • Incubation: Place the tubes or plate in a 37°C, 5% CO₂ incubator for a duration matching your planned experiment (e.g., 24, 48, or 72 hours).

  • Observation:

    • At various time points (e.g., 1h, 4h, 24h, 48h), carefully inspect each tube for any signs of precipitation (cloudiness, visible crystals).

    • For a more sensitive check, pipette a small drop from each tube onto a microscope slide and look for micro-precipitates under 10x or 20x magnification.

BMS-777607 Mechanism of Action

BMS-777607 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and related family members like Axl and Ron. The diagram below illustrates its mechanism of action within the c-Met signaling pathway.

G BMS-777607 Inhibition of c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds phos_point cMet->phos_point Dimerization & Autophosphorylation BMS BMS-777607 BMS->cMet Binds to ATP Pocket ATP ATP atp_bind ATP->atp_bind ADP ADP PI3K PI3K Akt Akt PI3K->Akt CellFunctions Cell Proliferation, Survival, Motility, Invasion Akt->CellFunctions RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions STAT3 STAT3 STAT3->CellFunctions phos_point->PI3K phos_point->RAS phos_point->STAT3 atp_bind->ADP P

Caption: BMS-777607 blocks the ATP-binding pocket of c-Met, inhibiting its phosphorylation.

References

Interpreting unexpected phenotypes with BMS 777607 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor, BMS-777607.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and other members of the Met family.[1][2][3][4] In cell-free assays, it has shown inhibitory activity against c-Met, Axl, Ron, and Tyro3 with IC50 values in the low nanomolar range.[1] It demonstrates significant selectivity for these targets compared to a wide range of other kinases.

Q2: What is the mechanism of action for BMS-777607?

BMS-777607 functions by binding to the ATP-binding pocket of its target kinases, preventing their autophosphorylation and subsequent activation. This blockade disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.

Q3: What are the expected phenotypic effects of BMS-777607 treatment in cancer cell lines?

The expected phenotypes upon BMS-777607 treatment are largely dependent on the cell line's reliance on the targeted signaling pathways. Common effects include:

  • Inhibition of cell scattering, migration, and invasion: This is a primary effect observed in various cancer cell lines, including prostate and sarcoma cells.

  • Inhibition of proliferation and clonogenic growth: This is particularly evident in tumor cell lines that are driven by Met signaling.

  • Induction of apoptosis: While observed, the apoptotic effect can be relatively weak in some breast cancer cell lines.

  • Reduction in tumor growth in vivo: Studies in mouse xenograft models have shown significant reduction in tumor volume with BMS-777607 administration.

Q4: I am observing that my cells are becoming very large and have multiple nuclei after BMS-777607 treatment. Is this a known effect?

Yes, this is a documented "unexpected" phenotype. Treatment with BMS-777607, particularly at therapeutic doses (e.g., 5 µmol/L), can induce extensive polyploidy in some cancer cells, such as breast cancer cell lines. This phenomenon is characterized by cells containing multiple sets of chromosomes (e.g., 8N, 16N).

Q5: What is the mechanism behind BMS-777607-induced polyploidy?

The induction of polyploidy is considered an off-target effect. At higher concentrations, BMS-777607 can inhibit Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B disrupts mitotic spindle assembly, leading to failed cytokinesis and the formation of polyploid cells. This effect appears to be independent of RON expression.

Q6: Do the polyploid cells induced by BMS-777607 have different properties?

Yes. A significant consequence of BMS-777607-induced polyploidy is an increased resistance to cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and paclitaxel.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of cell migration/invasion with BMS-777607.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Ensure you are using a sufficient concentration of BMS-777607. The IC50 for inhibition of migration and invasion is often in the sub-micromolar range (< 0.1 µM in some prostate cancer cell lines). Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Cell line is not dependent on the targeted pathways.

    • Solution: Verify that your cell line expresses the target receptors (c-Met, Axl, Ron) and that these pathways are active. You can assess the phosphorylation status of the receptors and key downstream effectors (e.g., Akt, ERK) by Western blot before and after treatment.

  • Possible Cause 3: Inactive compound.

    • Solution: Ensure proper storage and handling of the BMS-777607 stock solution (typically dissolved in DMSO and stored at -20°C or -80°C). Test the compound on a sensitive, well-characterized cell line as a positive control.

Problem 2: My cells are dying, but I expected a more cytostatic (growth-inhibiting) effect.

  • Possible Cause 1: High concentration.

    • Solution: While BMS-777607 can have a modest effect on proliferation, high concentrations can lead to apoptosis. Try reducing the concentration to a range that primarily inhibits motility without inducing significant cell death.

  • Possible Cause 2: Cell line-specific sensitivity.

    • Solution: Different cell lines can exhibit varying sensitivities. The balance between cytostatic and cytotoxic effects is cell-context dependent. It is recommended to perform a thorough characterization of the dose-response in your specific model.

Problem 3: I am observing polyploidy, but this is not the phenotype I am interested in studying.

  • Possible Cause: Off-target inhibition of Aurora B kinase.

    • Solution: This effect is typically observed at higher concentrations (micromolar range). If your primary research question is focused on the on-target effects (c-Met, Axl, Ron inhibition), consider using a lower concentration of BMS-777607 that is still effective at inhibiting the target pathway but is below the threshold for significant Aurora B inhibition. You can monitor the phosphorylation of Histone H3 (Ser10), a substrate of Aurora B, to assess the extent of off-target activity.

Data Presentation

Table 1: IC50 Values of BMS-777607 for Target Kinases (Cell-Free Assays)

KinaseIC50 (nM)
c-Met3.9
Axl1.1
Ron1.8
Tyro34.3

Table 2: IC50 Values of BMS-777607 in Cellular Assays

Cell LineAssayIC50Reference
GTL-16c-Met Autophosphorylation20 nM
PC-3HGF-induced c-Met Autophosphorylation<1 nM
DU145HGF-induced c-Met Autophosphorylation<1 nM
PC-3HGF-stimulated Migration & Invasion< 0.1 µM
DU145HGF-stimulated Migration & Invasion< 0.1 µM
KHTc-Met Autophosphorylation10 nM
U118MG (Glioblastoma)Cell Viability~12.5 µM (at 12h)
SF126 (Glioblastoma)Cell Viability~12.5 µM (at 12h)

Experimental Protocols

1. Western Blot Analysis of c-Met Signaling

  • Objective: To assess the effect of BMS-777607 on the phosphorylation of c-Met and downstream effectors like Akt and ERK.

  • Methodology:

    • Seed cells (e.g., PC-3 or DU145) and allow them to adhere.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of BMS-777607 (e.g., 0, 1, 10, 100 nM) for 1 hour.

    • Stimulate the cells with Hepatocyte Growth Factor (HGF) (e.g., 25 ng/mL) for 10 minutes to activate the c-Met pathway.

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Met (Y1234/1235), total c-Met, phospho-Akt (S473), total Akt, phospho-ERK1/2 (T202/Y204), and total ERK. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

2. Cell Migration Assay (Boyden Chamber)

  • Objective: To quantify the effect of BMS-777607 on cell migration.

  • Methodology:

    • Coat the inserts of a Boyden chamber (typically with 8 µm pores) with an appropriate extracellular matrix protein (e.g., fibronectin).

    • In the lower chamber, add a chemoattractant, such as fibroblast-conditioned medium or media containing a growth factor like HGF.

    • Resuspend the cells in serum-free media containing various concentrations of BMS-777607 or DMSO as a vehicle control.

    • Add the cell suspension to the upper chamber.

    • Incubate for a sufficient time to allow for cell migration (e.g., 3-24 hours, depending on the cell type).

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Count the number of migrated cells in several random fields under a microscope.

3. Clonogenic Assay

  • Objective: To assess the long-term effect of BMS-777607 on the ability of single cells to form colonies.

  • Methodology:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in a multi-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of BMS-777607 or a vehicle control.

    • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the media with fresh media containing the inhibitor every few days.

    • Wash the colonies with PBS, fix them (e.g., with methanol), and stain them with a solution like crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: BMS-777607 inhibits c-Met signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Serum Starve (Overnight) A->B C Pre-treat with BMS-777607 B->C D Stimulate with HGF C->D E Cell Lysis D->E F Western Blot E->F G Analyze Protein Phosphorylation F->G

Caption: Western blot experimental workflow.

Troubleshooting_Logic Start Unexpected Phenotype Observed? Polyploidy Cells are large with multiple nuclei? Start->Polyploidy Yes NoEffect No inhibition of migration/invasion? Start->NoEffect No OffTarget Likely off-target effect on Aurora B Kinase. Polyploidy->OffTarget Yes CheckConc Check Concentration NoEffect->CheckConc Yes LowerDose Action: Lower BMS-777607 concentration. OffTarget->LowerDose CheckTarget Verify Target Expression/Activity CheckConc->CheckTarget CheckCompound Check Compound Integrity CheckTarget->CheckCompound

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: BMS-777607 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing potential toxicities associated with BMS-777607 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is BMS-777607 and what is its mechanism of action?

A1: BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase family.[1][2] It also shows inhibitory activity against other related kinases such as Axl, Ron, and Tyro3, with IC50 values of 3.9 nM, 1.1 nM, 1.8 nM, and 4.3 nM, respectively.[3] By binding to the kinase domain of these receptors, BMS-777607 blocks their autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[4] This inhibition can disrupt key processes in cancer progression such as proliferation, survival, invasion, and metastasis.[3]

Q2: What are the reported in vivo toxicities of BMS-777607 in animal models?

A2: In several preclinical studies using rodent models, BMS-777607 has been reported to be well-tolerated at effective therapeutic doses. For instance, oral administration of doses ranging from 6.25 to 50 mg/kg in mice with human tumor xenografts showed significant tumor volume reduction with no observed toxicity. Another study in a rodent model of metastasis reported no apparent systemic toxicity at a daily dose of 25 mg/kg. However, at higher doses, as with many kinase inhibitors, off-target effects and dose-limiting toxicities may emerge. A repeat-dose toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg.

Q3: Can BMS-777607 induce resistance to other chemotherapeutic agents?

A3: One study has shown that BMS-777607 can induce polyploidy (the state of having more than two sets of homologous chromosomes) in breast cancer cells. This effect was linked to the inhibition of Aurora kinase B. Importantly, these polyploid cells exhibited increased resistance to cytotoxic chemotherapy agents like doxorubicin and paclitaxel. This is a critical consideration for researchers planning combination therapy studies.

Q4: What is a recommended formulation for BMS-777607 for oral administration in rodents?

A4: A common formulation for BMS-777607 for oral gavage in mice involves dissolving the compound in a vehicle such as a mixture of DMSO and PEG300, followed by dilution with Tween 80 and sterile water. One specific protocol suggests preparing a stock solution in DMSO and then diluting it in a vehicle consisting of PEG300, Tween 80, and water. It is recommended to prepare the final formulation fresh before each administration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Activity in Animals - High dose of BMS-777607 - Formulation/vehicle toxicity - Off-target effects- Dose Reduction: Consider reducing the dose to the lower end of the efficacious range (e.g., starting at 10-15 mg/kg daily). - Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation components. - Monitor Animal Health: Increase the frequency of animal monitoring (daily weight checks, observation of behavior and posture). - Supportive Care: Provide nutritional support and ensure easy access to food and water.
Gastrointestinal Issues (e.g., Diarrhea) - Common side effect of tyrosine kinase inhibitors.- Symptomatic Treatment: Administer anti-diarrheal medication as per veterinary guidance. - Hydration: Ensure animals are well-hydrated. - Dose Interruption: A brief interruption of dosing (1-2 days) may allow for recovery.
Skin Rash or Dermatitis - Common off-target effect of some kinase inhibitors.- Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage inflammation. - Dose Modification: If the rash is severe, consider dose reduction or temporary discontinuation.
Tumor Resistance in Combination Therapy - Potential for BMS-777607-induced polyploidy and chemoresistance.- Sequence of Administration: Investigate different sequencing of BMS-777607 and the chemotherapeutic agent. - Alternative Combinations: Consider combining BMS-777607 with non-cytotoxic agents that have different mechanisms of action. - Cell Cycle Analysis: Analyze tumor tissue for evidence of polyploidy.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Dosing of BMS-777607 in Rodent Models

Animal Model Tumor Type Dose and Route Key Findings Reported Toxicity Reference
Athymic MiceGTL-16 human gastric carcinoma xenograft6.25-50 mg/kg, oralSignificant reduction in tumor volumeNo observed toxicity
C3H/HeJ MiceKHT rodent fibrosarcoma25 mg/kg/day, oralDecreased number of lung tumor nodulesNo apparent systemic toxicity
CD1NuNu MiceU118MG glioblastoma xenograft30 mg/kg, i.p. twice dailyOver 90% tumor reductionNo toxicity defined by weight loss or morbidity
RatsN/A (Toxicity Study)15, 45, 75 mg/kgNOAEL: 15 mg/kgNo mortality at tested doses

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Rodents

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record the body weight of each animal for at least three consecutive days before the first dose.

  • Dosing: Administer BMS-777607 or vehicle control at the same time each day.

  • Daily Monitoring:

    • Record body weight.

    • Perform a clinical observation of each animal, looking for signs of toxicity such as:

      • Changes in posture or activity level

      • Piloerection (hair standing on end)

      • Changes in breathing

      • Diarrhea or changes in stool consistency

      • Skin abnormalities

  • Weekly Monitoring:

    • Perform a more detailed physical examination.

    • If feasible, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Endpoint Criteria: Establish clear humane endpoint criteria (e.g., >20% body weight loss, severe lethargy, inability to access food or water) and euthanize animals that meet these criteria.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible abnormalities. Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates HGF HGF HGF->c-Met Binds Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Data Collection Data Collection Daily Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Troubleshooting_Logic Adverse Event Observed Adverse Event Observed Mild Toxicity Mild Toxicity Adverse Event Observed->Mild Toxicity Assess Severity Severe Toxicity Severe Toxicity Adverse Event Observed->Severe Toxicity Assess Severity Continue with Close Monitoring Continue with Close Monitoring Mild Toxicity->Continue with Close Monitoring Dose Reduction Dose Reduction Mild Toxicity->Dose Reduction Dose Interruption Dose Interruption Severe Toxicity->Dose Interruption Euthanize Animal Euthanize Animal Severe Toxicity->Euthanize Animal If humane endpoint is met

References

Overcoming poor oral bioavailability of BMS 777607 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the multi-kinase inhibitor BMS-777607 in vivo, with a focus on overcoming challenges related to oral administration and ensuring consistent, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo efficacy results with orally administered BMS-777607 are inconsistent between experiments. What are the potential causes?

A1: Inconsistent in vivo results with oral administration can stem from several factors. Here is a troubleshooting guide to help you identify the source of the variability:

  • Formulation Issues:

    • Incomplete Solubilization/Suspension: BMS-777607 is sparingly soluble in aqueous solutions. If the compound is not uniformly suspended, the actual dose administered to each animal can vary significantly.

    • Instability: The formulation may not be stable over the duration of your experiment, leading to precipitation or degradation of the compound. It is recommended to prepare the formulation fresh daily.[1]

  • Administration Technique:

    • Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors, esophageal injury, or accidental administration into the trachea. Ensure all personnel are properly trained.

    • Dosing Volume Accuracy: Use calibrated pipettes and syringes to ensure accurate volume administration for each animal.

  • Biological Variability:

    • Animal-to-Animal Variation: Differences in animal weight, metabolism, and food/water consumption can affect drug absorption.

    • Fasting State: The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.

Q2: I am observing lower than expected efficacy in my tumor model after oral administration of BMS-777607. How can I improve drug exposure?

A2: Lower than expected efficacy is often linked to suboptimal drug exposure. Consider the following strategies:

  • Optimize the Formulation: The choice of vehicle is critical for maximizing the bioavailability of poorly soluble compounds. A common formulation for BMS-777607 involves a co-solvent system to maintain the drug in suspension. A widely used formulation consists of DMSO, PEG300, Tween-80, and saline or water.[1]

  • Adjust the Dosing Regimen:

    • Increase the Dose: Studies have shown efficacy with oral administration of BMS-777607 in doses ranging from 6.25 mg/kg to 50 mg/kg.[1][2] If you are using a lower dose, a dose escalation study may be warranted.

    • Increase Dosing Frequency: Depending on the pharmacokinetic profile of BMS-777607 in your model, increasing the dosing frequency (e.g., from once to twice daily) could maintain therapeutic concentrations for a longer duration.

  • Consider an Alternative Route of Administration: For initial efficacy or pharmacokinetic/pharmacodynamic (PK/PD) studies, intraperitoneal (i.p.) injection can bypass the complexities of oral absorption and provide more consistent systemic exposure.[3]

Q3: How do I prepare a stable and homogenous formulation of BMS-777607 for oral gavage?

A3: A multi-step process is required to prepare a suitable suspension of BMS-777607 for oral administration. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to first dissolve the compound in an organic solvent like DMSO and then use surfactants and co-solvents like Tween-80 and PEG300 to create a stable suspension when the aqueous component is added.

Q4: What are the key signaling pathways inhibited by BMS-777607 that I should assess for target engagement in my in vivo model?

A4: BMS-777607 is a potent inhibitor of the c-Met receptor tyrosine kinase and other related kinases like Axl, Ron, and Tyro3. To confirm target engagement in your tumor model, you should assess the phosphorylation status of c-Met and key downstream signaling molecules. Effective inhibition by BMS-777607 leads to a dose-dependent decrease in the phosphorylation of Akt, ERK, p70S6K, and S6.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BMS-777607

Target Kinase IC50 (nM) Assay Type Reference
Axl 1.1 Cell-free
Ron 1.8 Cell-free
c-Met 3.9 Cell-free
Tyro3 4.3 Cell-free
c-Met (autophosphorylation) <1 PC-3 and DU145 cells
c-Met (autophosphorylation) 10 KHT cells

| c-Met (autophosphorylation) | 20 | GTL-16 cell lysates | |

Table 2: Preclinical In Vivo Studies with Oral BMS-777607

Animal Model Tumor Type Dose Range (mg/kg) Dosing Schedule Key Findings Reference
Athymic Mice GTL-16 human gastric carcinoma xenografts 6.25 - 50 Oral, daily Significant reduction in tumor volume
C3H/HeJ Mice KHT rodent fibrosarcoma 25 Oral, daily Decreased number of lung tumor nodules

| Balb/C Mice | N/A (Pharmacokinetics) | 10 | Oral, single dose | Pharmacokinetic profiling | |

Experimental Protocols

Protocol 1: Preparation of BMS-777607 for Oral Gavage (Suspension)

This protocol describes the preparation of a common vehicle system for administering BMS-777607 orally.

Materials:

  • BMS-777607 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg). Calculate the total mass of BMS-777607 required for your target dose (e.g., 25 mg/kg).

  • Dissolve BMS-777607 in DMSO: In a sterile conical tube, add the weighed BMS-777607 powder. Add a small volume of DMSO (e.g., 10% of the final volume) to completely dissolve the compound. Vortex or sonicate briefly if necessary to ensure full dissolution.

  • Add Co-solvent: To the DMSO solution, add PEG300 (e.g., 40% of the final volume). Mix thoroughly by vortexing until the solution is clear.

  • Add Surfactant: Add Tween-80 (e.g., 5% of the final volume) to the mixture. Vortex again to ensure complete mixing.

  • Add Aqueous Phase: Slowly add the sterile saline or water (e.g., 45% of the final volume) to the organic phase while vortexing to form a stable suspension.

  • Final Homogenization: Vortex the final suspension vigorously before each use to ensure homogeneity.

  • Administration: Administer the suspension to animals via oral gavage immediately after preparation.

Protocol 2: Pharmacokinetic Study of Orally Administered BMS-777607 in Mice

This protocol provides a framework for assessing the pharmacokinetic profile of BMS-777607.

Materials:

  • Male Balb/C mice (20-25 g)

  • Prepared BMS-777607 formulation (e.g., 10 mg/kg)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Equipment for LC-MS/MS analysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals to the housing conditions. Fast the mice overnight (approximately 12 hours) before dosing but allow free access to water.

  • Dosing: Weigh each mouse accurately on the day of the study. Administer a single dose of BMS-777607 (10 mg/kg) by oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via an appropriate method (e.g., retro-orbital bleeding) at specified time points. A typical composite pharmacokinetic profile might include time points such as 0.25, 0.5, 1, 3, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Allow blood samples to coagulate and then centrifuge at 4°C to separate the serum or plasma.

  • Sample Storage: Store the serum/plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis: Analyze the concentration of BMS-777607 in the serum/plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 Proliferation Cell Proliferation S6->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility & Invasion ERK->Motility

Caption: Simplified c-Met signaling pathway and the inhibitory action of BMS-777607.

G cluster_Formulation Step 1: Verify Formulation cluster_Administration Step 2: Review Administration cluster_Dose Step 3: Evaluate Dose & Schedule cluster_PKPD Step 4: Assess PK/PD Start Inconsistent In Vivo Efficacy with Oral BMS-777607 F1 Is the formulation a homogenous suspension? Start->F1 F2 Is it prepared fresh daily? F1->F2 Yes F_Action Action: Re-prepare formulation. Ensure vigorous mixing. Use fresh daily. F1->F_Action No F2->F_Action No A1 Is oral gavage technique consistent and correct? F2->A1 Yes F_Action->F1 A2 Are dosing volumes accurate? A1->A2 Yes A_Action Action: Retrain personnel. Calibrate equipment. Verify dose calculations. A1->A_Action No A2->A_Action No D1 Is the dose sufficient? (e.g., <25 mg/kg) A2->D1 Yes A_Action->A1 D_Action Action: Perform dose-escalation study. Consider increasing dosing frequency. D1->D_Action Yes (Dose is low) PK1 Have you confirmed drug exposure and target inhibition in vivo? D1->PK1 No (Dose is high) D_Action->PK1 PK_Action Action: Run a pilot PK study. Analyze p-cMet, p-Akt, p-ERK in tumor tissue. PK1->PK_Action No End Consistent Results PK1->End Yes PK_Action->End

Caption: Troubleshooting workflow for inconsistent in vivo results with oral BMS-777607.

References

How to control for BMS 777607 off-target effects on Aurora B kinase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-777607. This resource provides troubleshooting guides and answers to frequently asked questions regarding the off-target effects of BMS-777607 on Aurora B kinase.

Frequently Asked Questions (FAQs)

Q1: What is BMS-777607 and what are its primary targets?

BMS-777607 is a potent, ATP-competitive small molecule inhibitor. Its primary targets are the receptor tyrosine kinases c-Met and Ron.[1][2] It also shows high affinity for Axl and Tyro3.[1][2] It is widely used in research to study the roles of these kinases in cellular processes like proliferation, motility, and invasion.[1]

Q2: What is the known significant off-target of BMS-777607?

The primary and most significant off-target of BMS-777607 is Aurora B kinase, a key regulator of mitosis. While highly selective against a broad panel of other kinases, its potency against Aurora B is close to its potency against its intended targets. This can lead to experimental results that are not solely due to c-Met/Ron inhibition.

Q3: Why is the off-target effect on Aurora B a concern for my experiments?

Q4: How does the potency of BMS-777607 compare between its on-targets and Aurora B?

BMS-777607 inhibits c-Met, Ron, and Aurora B in the low nanomolar range. Understanding these differences is the first step in designing experiments to mitigate off-target effects.

Data Presentation: Inhibitor Potency
TargetIC50 (nM)Target Type
c-Met 3.9On-Target
Ron 1.8On-Target
Axl 1.1On-Target
Tyro3 4.3On-Target
Aurora A 16Off-Target
Aurora B 30Off-Target

IC50 values are from cell-free assays and may vary between studies and experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise from the off-target inhibition of Aurora B.

Issue 1: I observe a high level of cell death, polyploidy, or G2/M arrest that is inconsistent with published c-Met/Ron inhibition phenotypes.

  • Possible Cause: The observed phenotype is likely due to the off-target inhibition of Aurora B kinase, which is a critical regulator of mitosis.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response curve with BMS-777607 and analyze both on-target and off-target effects at each concentration. Use concentrations at or below the IC50 for c-Met/Ron where possible, though the close proximity of the Aurora B IC50 makes this challenging.

    • Biomarker Analysis: Use Western blotting to probe for specific downstream markers of both pathways.

      • c-Met/Ron activity: Phospho-Met (Tyr1234/1235), Phospho-Akt (Ser473), Phospho-ERK1/2 (Thr202/Tyr204).

      • Aurora B activity: Phospho-Histone H3 (Ser10). A strong reduction in p-H3(S10) indicates significant Aurora B inhibition.

    • Use a Structurally Different Inhibitor: Compare the phenotype observed with BMS-777607 to that of another c-Met inhibitor with a different off-target profile. If the phenotype persists, it is more likely an on-target effect.

    • Genetic Knockdown: Use siRNA or shRNA to specifically knock down c-Met and/or Ron. If the phenotype from genetic knockdown matches the BMS-777607 phenotype, it confirms an on-target effect. Discrepancies point to off-target activity.

Visualization: On-Target vs. Off-Target Pathways

G cluster_inhibitor Inhibitor cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BMS777607 BMS-777607 cMet c-Met / Ron BMS777607->cMet Inhibition AuroraB Aurora B BMS777607->AuroraB Inhibition OnTarget_Signal Proliferation, Motility, Invasion cMet->OnTarget_Signal PI3K/Akt MAPK/ERK OffTarget_Signal Chromosome Segregation, Cytokinesis AuroraB->OffTarget_Signal p-Histone H3 (S10)

Caption: BMS-777607 inhibits both on-target (c-Met/Ron) and off-target (Aurora B) pathways.

Issue 2: How can I definitively prove that my observed effect is due to c-Met inhibition and not Aurora B?

  • Possible Cause: Ambiguous results require more stringent validation experiments to separate the two kinase activities.

  • Troubleshooting Steps:

    • siRNA Rescue Experiment: This is a gold-standard method for validating inhibitor specificity.

      • Step A: Knock down the endogenous target (c-Met) using an siRNA targeting the 3'-untranslated region (UTR). This should replicate the on-target phenotype.

      • Step B: Re-express a version of c-Met from a cDNA that lacks the 3'-UTR, making it resistant to your siRNA. This should "rescue" the phenotype, reversing the effect of the knockdown.

      • Step C: Treat the "rescued" cells with BMS-777607. If the original phenotype reappears, it confirms the effect is on-target (as the inhibitor targets the re-expressed c-Met). If the phenotype is not observed, but was present in the siRNA knockdown, it suggests the inhibitor's effect was primarily off-target.

    • Phenotypic Comparison: Compare the cellular phenotype after BMS-777607 treatment with that of a highly selective Aurora B inhibitor (e.g., Barasertib/AZD1152). If the phenotypes match, the effect of BMS-777607 is likely dominated by Aurora B inhibition.

Visualization: Experimental Workflow for Target Validation

G start Start: Observe Phenotype with BMS-777607 western Western Blot: - p-Met, p-Akt (On-target) - p-H3(S10) (Off-target) start->western decision Is p-H3(S10) significantly inhibited? western->decision siRNA_Met Knockdown c-Met/Ron with siRNA decision->siRNA_Met  Yes decision->siRNA_Met  No (but proceed to confirm) compare Compare Phenotypes: BMS-777607 vs. siRNA siRNA_Met->compare siRNA_AuroraB Knockdown Aurora B with siRNA siRNA_AuroraB->compare decision2 Does BMS-777607 phenotype match siRNA-Met phenotype? compare->decision2 on_target Conclusion: Phenotype is ON-TARGET decision2->on_target  Yes off_target Conclusion: Phenotype is OFF-TARGET (Aurora B mediated) decision2->off_target  No rescue Perform siRNA Rescue Experiment for definitive proof off_target->rescue

Caption: Workflow for deconvoluting on-target vs. off-target effects of BMS-777607.

Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Markers

This protocol allows for the simultaneous assessment of c-Met and Aurora B pathway inhibition.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of BMS-777607 concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-Met (Tyr1234/1235)

      • Total Met

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-Histone H3 (Ser10)

      • Total Histone H3

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: siRNA-Mediated Gene Knockdown

This protocol describes a general procedure for transiently knocking down a target gene to compare its phenotype with that of inhibitor treatment.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Solution A: For each well, dilute your siRNA (e.g., non-targeting control, c-Met siRNA, Aurora B siRNA) in an appropriate volume of serum-free medium.

    • Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the target protein's stability and should be determined empirically.

  • Analysis: After incubation, cells can be analyzed for phenotype (e.g., morphology, cell cycle profile) or harvested for protein analysis via Western blot to confirm knockdown efficiency.

Visualization: Signaling Pathway Diagrams

G cluster_cmet c-Met Signaling cluster_auroraB Aurora B Signaling HGF HGF cMet_R c-Met Receptor HGF->cMet_R GRB2 GRB2/SOS cMet_R->GRB2 PI3K PI3K cMet_R->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Output1 Cell Proliferation, Survival, Motility ERK->Output1 AKT AKT PI3K->AKT AKT->Output1 CPC Chromosomal Passenger Complex AuroraB_R Aurora B CPC->AuroraB_R HistoneH3 Histone H3 AuroraB_R->HistoneH3 S10 phos. CENPA CENP-A AuroraB_R->CENPA MCAK MCAK AuroraB_R->MCAK Output2 Chromosome Condensation, Spindle Checkpoint, Cytokinesis HistoneH3->Output2 CENPA->Output2 MCAK->Output2

Caption: Simplified c-Met (left) and Aurora B (right) signaling pathways.

References

Validation & Comparative

A Comparative Guide: BMS-777607 and Crizotinib in c-Met Positive Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, implicated in tumorigenesis, metastasis, and drug resistance, is a critical target in oncology drug development. In the landscape of c-Met inhibitors for non-small cell lung cancer (NSCLC), two notable small molecules have emerged: BMS-777607 and crizotinib. While both are ATP-competitive inhibitors of c-Met, they exhibit distinct kinase selectivity profiles and are at different stages of clinical development for c-Met driven lung cancer.

This guide provides a comprehensive comparison of BMS-777607 and crizotinib, focusing on their performance in the context of c-Met positive lung cancer. It is important to note that to date, no head-to-head clinical trials directly comparing BMS-777607 and crizotinib in this patient population have been published. Therefore, this comparison is based on available preclinical and clinical data from separate studies.

Mechanism of Action and Target Specificity

Both BMS-777607 and crizotinib function by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion.

BMS-777607 is characterized as a selective inhibitor of the Met kinase superfamily. Preclinical studies have demonstrated its potent activity against c-Met, as well as other members of this family, including Ron, Axl, and Tyro3.[1][2]

Crizotinib , in contrast, is a multi-targeted tyrosine kinase inhibitor. In addition to c-Met, it potently inhibits anaplastic lymphoma kinase (ALK) and ROS1, for which it has received regulatory approval in the treatment of specific subsets of NSCLC.[3][4] Its activity against a broader range of kinases distinguishes it from the more focused profile of BMS-777607.

Preclinical Efficacy

Kinase Inhibition

The inhibitory activity of both compounds against c-Met and other kinases has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

KinaseBMS-777607 IC50 (nM)Crizotinib IC50 (nM)Reference
c-Met3.9 (cell-free)8 (cell-free), 11 (cell-based)[1]
Axl1.1 (cell-free)-
Ron1.8 (cell-free)-
Tyro34.3 (cell-free)-
ALK-20 (cell-free), 24 (cell-based)
ROS1-<0.025 (Ki)

Note: IC50 values are from different studies and assays, and direct comparison should be made with caution.

In Vitro Cellular Activity

Both inhibitors have demonstrated the ability to block c-Met phosphorylation and inhibit the proliferation of c-Met-dependent cancer cell lines.

Cell LineCancer TypeAssayBMS-777607 IC50 (nM)Crizotinib IC50 (nM)Reference
GTL-16Gastric Carcinomac-Met Autophosphorylation20 (cell lysates)-
NCI-H1993Lung AdenocarcinomaProliferationPotent Inhibition-
U-87 MGGlioblastomaProliferationPotent Inhibition-
NCI-H69Small Cell Lung Cancerc-Met Phosphorylation-13
HOP92Small Cell Lung Cancerc-Met Phosphorylation-16
GTL-16Gastric CarcinomaProliferation-9.7
In Vivo Tumor Models

Preclinical studies in animal models have provided evidence of the anti-tumor activity of both agents.

BMS-777607: In a murine model using KHT sarcoma cells with constitutive c-Met activation, daily oral administration of BMS-777607 (25 mg/kg/day) significantly reduced the number of lung tumor nodules. In a separate study using NCI-H226 lung cancer cell xenografts, BMS-777607 demonstrated superior tumor growth inhibition compared to another compound, with a dose of 25 mg/kg leading to a significant survival benefit.

Crizotinib: Crizotinib has shown significant dose-dependent tumor growth inhibition in various xenograft models, including those using the c-Met amplified GTL-16 gastric carcinoma cell line, where it caused marked tumor regression. It also demonstrated anti-tumor efficacy in the NCI-H441 NSCLC model.

Clinical Performance in c-Met Positive Lung Cancer

While BMS-777607 has not yet progressed to large-scale clinical trials specifically for c-Met positive lung cancer, crizotinib has been evaluated in this patient population in several key studies.

Crizotinib in MET-Amplified NSCLC

The Phase 1 PROFILE 1001 study included an expansion cohort for patients with MET-amplified advanced NSCLC. The efficacy of crizotinib was found to be correlated with the level of MET amplification.

MET Amplification Level (MET:CEP7 ratio)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
High (≥4)38.1%6.7 months
Medium (>2.2 to <4)14.3%1.9 months
Low (≥1.8 to ≤2.2)33.3%1.8 months
Crizotinib in MET Exon 14 Skipping NSCLC

Crizotinib has also demonstrated clinical activity in patients with NSCLC harboring MET exon 14 skipping mutations, another mechanism of c-Met activation.

StudyNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
PROFILE 1001 (expansion cohort)6532%7.3 months-
METROS (Cohort B)26 (including MET-amplified)27%4.4 months5.4 months

Adverse Events: Common treatment-related adverse events associated with crizotinib in these studies included visual disorders, gastrointestinal side effects (nausea, diarrhea, vomiting), edema, and elevated liver aminotransferases.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by c-Met tyrosine kinase inhibitors like BMS-777607 and crizotinib.

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) c-Met c-Met Receptor HGF->c-Met Binds and activates P-c-Met Phosphorylated c-Met c-Met->P-c-Met Autophosphorylation PI3K PI3K P-c-Met->PI3K RAS RAS P-c-Met->RAS STAT3 STAT3 P-c-Met->STAT3 Inhibitor BMS-777607 / Crizotinib Inhibitor->P-c-Met Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion STAT3->Proliferation

Caption: Inhibition of c-Met signaling by TKIs.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Prep Prepare serial dilutions of inhibitor (e.g., BMS-777607) Start->Prep Mix Combine inhibitor, recombinant kinase, substrate, and ATP Prep->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop reaction Incubate->Stop Measure Measure kinase activity (e.g., phosphorylation) Stop->Measure Analyze Calculate % inhibition and determine IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocols

BMS-777607: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 against c-Met and other kinases.

Materials:

  • BMS-777607

  • Recombinant kinase (e.g., c-Met)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP (including a radiolabeled variant like [γ-³³P]ATP)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or other detection instrument

Procedure:

  • Prepare serial dilutions of BMS-777607 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the diluted inhibitor with the recombinant kinase, the kinase substrate, and ATP in the kinase reaction buffer.

  • Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction, typically by adding a solution like phosphoric acid.

  • Measure the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and quantifying the radioactivity with a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of BMS-777607 relative to a control without the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Crizotinib: Clinical Trial Protocol (PROFILE 1001 Expansion Cohort for MET Exon 14 Skipping NSCLC)

Objective: To evaluate the antitumor activity and safety of crizotinib in patients with advanced NSCLC harboring MET exon 14 alterations.

Study Design:

  • Phase 1, open-label, multicenter study with an expansion cohort.

Patient Population:

  • Patients with histologically or cytologically confirmed advanced NSCLC.

  • Tumors must have a documented MET exon 14 alteration.

  • Patients must have received prior systemic therapy.

Treatment:

  • Crizotinib administered orally at a starting dose of 250 mg twice daily.

  • Treatment continued until disease progression or unacceptable toxicity.

Assessments:

  • Tumor responses were assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.

  • Safety and tolerability were monitored throughout the study.

Endpoints:

  • Primary: Objective Response Rate (ORR).

  • Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Conclusion

BMS-777607 and crizotinib are both potent inhibitors of the c-Met receptor tyrosine kinase with demonstrated anti-tumor activity. BMS-777607 exhibits a more selective kinase inhibition profile, primarily targeting the Met family of kinases, and has shown promise in preclinical models. Crizotinib, a multi-targeted inhibitor of c-Met, ALK, and ROS1, has established clinical efficacy in specific, genetically defined subsets of NSCLC, including those with MET amplification and MET exon 14 skipping mutations.

The absence of direct comparative studies necessitates careful consideration when evaluating the relative merits of these two agents. The preclinical data for BMS-777607 are encouraging, but its clinical potential in c-Met positive lung cancer remains to be determined through future clinical trials. Crizotinib, on the other hand, represents a clinically validated therapeutic option for certain patients with c-Met-driven NSCLC. Further research, including potential head-to-head trials, will be crucial to definitively establish the comparative efficacy and safety of these and other emerging c-Met inhibitors in the treatment of lung cancer.

References

A Comparative Analysis of BMS-777607 and Cabozantinib in Axl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

The Axl receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a significant target in oncology research. Its overexpression and activation are linked to tumor progression, metastasis, and the development of resistance to various cancer therapies.[1][2] Both BMS-777607 and cabozantinib are small molecule inhibitors that target Axl, but they exhibit distinct profiles in terms of potency and selectivity. This guide provides an objective comparison of their efficacy, supported by experimental data and methodologies for researchers in drug development.

Quantitative Data Comparison: Inhibitory Activity

The inhibitory potential of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The data below, compiled from in vitro biochemical assays, illustrates the comparative potency and selectivity of BMS-777607 and cabozantinib against Axl and other relevant kinases.

Target KinaseBMS-777607 IC50 (nM)Cabozantinib IC50 (nM)
Axl 1.1 [3][4][5]7.0
c-Met3.91.3
Ron1.8124
Tyro34.3N/A
VEGFR2>156 (low activity)0.035
RETN/A5.2
KITN/A4.6

Summary of Potency:

  • BMS-777607 demonstrates higher potency against Axl with an IC50 value of 1.1 nM. It is a potent inhibitor of the Met-related family, which includes Axl, c-Met, Ron, and Tyro3.

  • Cabozantinib is a multi-targeted inhibitor with an IC50 of 7 nM for Axl. It is exceptionally potent against VEGFR2 (IC50 = 0.035 nM) and c-Met (IC50 = 1.3 nM), key drivers of angiogenesis and tumorigenesis.

Mechanism of Action and Axl Signaling

Both BMS-777607 and cabozantinib function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of the Axl receptor, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

The canonical activation of Axl begins when its ligand, the growth arrest-specific 6 (GAS6) protein, binds to the extracellular domain. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins. This initiates several downstream cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway GAS6 GAS6 Ligand Axl Axl Receptor Dimer GAS6->Axl Binds P P Axl->P Autophosphorylation PI3K PI3K P->PI3K Grb2 Grb2 P->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor BMS-777607 Cabozantinib Inhibitor->P Blocks

Axl Receptor Signaling Pathway

Experimental Protocols

The following are generalized methodologies for assessing the efficacy of Axl inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Axl kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant human Axl kinase enzyme with a specific peptide substrate (e.g., poly[Glu:Tyr]) in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (BMS-777607 or cabozantinib) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10 µM). Often, a radiolabeled ATP, [γ-³³P]-ATP, is used for detection.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 40-60 minutes) to allow for substrate phosphorylation.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Capture the phosphorylated substrate on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the inhibitor's effect on Axl autophosphorylation within a cellular context, providing insight into cell permeability and target engagement.

Methodology:

  • Cell Culture: Plate cells known to express Axl (e.g., glioblastoma cell line U118MG or engineered MEF cells) and grow them to 80-90% confluency.

  • Serum Starvation: To reduce baseline receptor activation, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of BMS-777607 or cabozantinib for a specified duration (e.g., 2 hours).

  • Ligand Stimulation (Optional): If basal Axl phosphorylation is low, stimulate the cells with its ligand, GAS6 (e.g., 200 ng/mL), for 15-30 minutes to induce Axl autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the concentration of total Axl and phosphorylated Axl (p-Axl) in the cell lysates using a Sandwich-ELISA or Western Blot analysis.

  • Data Analysis: Normalize the p-Axl signal to the total Axl signal for each treatment condition. Calculate the IC50 value by plotting the percentage of p-Axl inhibition against the inhibitor concentration.

G A 1. Plate Axl-expressing cells B 2. Serum-starve cells (12-24h) A->B C 3. Pre-treat with inhibitor (e.g., 2h) B->C D 4. Stimulate with GAS6 ligand (Optional, 15-30 min) C->D E 5. Lyse cells to extract proteins D->E F 6. Quantify p-Axl & Total Axl (ELISA or Western Blot) E->F G 7. Calculate IC50 F->G

Cell-Based Phosphorylation Assay Workflow

Conclusion

Both BMS-777607 and cabozantinib are effective inhibitors of the Axl receptor tyrosine kinase, but they possess distinct pharmacological profiles.

  • BMS-777607 is a highly potent and selective inhibitor of Axl and its close family members, making it an excellent tool for research focused specifically on the role of the TAM family in cancer biology. Its high selectivity minimizes off-target effects that could confound experimental results.

  • Cabozantinib acts as a multi-kinase inhibitor, targeting Axl in addition to other critical oncogenic drivers like VEGFR2 and MET. This broader spectrum of activity is thought to contribute to its robust clinical efficacy, as it simultaneously disrupts multiple pathways involved in tumor growth, angiogenesis, and metastasis.

The choice between these two inhibitors depends on the specific research or therapeutic goal. For studies aiming to dissect the specific functions of Axl, the selectivity of BMS-777607 is advantageous. For a broader therapeutic approach aimed at overcoming resistance and targeting multiple oncogenic pathways simultaneously, the profile of cabozantinib is highly relevant.

References

Kinase Selectivity Showdown: BMS-777607 Versus Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a known driver in various human cancers, making it a prime target for therapeutic intervention.[1][2] BMS-777607 is a potent and selective ATP-competitive inhibitor of c-Met. This guide provides a detailed comparison of the kinase selectivity of BMS-777607 against other notable c-Met inhibitors, supported by experimental data and methodologies to aid researchers in selecting the appropriate tool for their specific needs.

Kinase Inhibition Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the inhibitory activity (IC50) of BMS-777607 and other prominent c-Met inhibitors against c-Met and a selection of other kinases. Lower IC50 values indicate greater potency.

Table 1: Potency Against the c-Met Kinase Family

Inhibitorc-Met (nM)Axl (nM)Ron (nM)Tyro3 (nM)
BMS-777607 3.91.11.84.3
Capmatinib 0.13-Inactive-
Cabozantinib 1.3---
Savolitinib 5.0---
Crizotinib --Active-

Table 2: Selectivity Against Other Key Kinases

Inhibitorc-Met (nM)VEGFR2 (KDR) (nM)ALK (nM)ROS1 (nM)RET (nM)FLT3 (nM)c-KIT (nM)
BMS-777607 3.9>160-----
Capmatinib 0.13>10,000-----
Foretinib 0.960.98-Active-ActiveActive
Cabozantinib 1.30.035--5.2ActiveActive
Crizotinib Active-ActiveActive---
Tepotinib Highly Selective------

Summary of Selectivity:

  • BMS-777607 demonstrates high selectivity for the Met-related kinase family (c-Met, Axl, Ron, Tyro3), with significantly less activity against kinases like VEGFR-2.

  • Capmatinib (INCB28060) is exceptionally selective for c-Met, with over 10,000-fold selectivity against a broad panel of other human kinases.

  • Foretinib and Cabozantinib are classified as multi-targeted inhibitors, potently inhibiting c-Met as well as VEGFR2 and other tyrosine kinases, which can be advantageous for targeting multiple oncogenic pathways simultaneously.

  • Crizotinib is another multi-targeted inhibitor with potent activity against ALK, ROS1, and RON, in addition to c-Met.

  • Tepotinib and Savolitinib are described as highly selective MET inhibitors, designed to minimize off-target effects.

Experimental Methodologies

The determination of kinase inhibitor selectivity is typically performed using in vitro biochemical assays. A common and robust method is the Mobility Shift Assay , which provides a direct, quantitative measure of kinase activity.

General Protocol for a Microfluidic Mobility Shift Assay:
  • Compound Preparation: The test inhibitor (e.g., BMS-777607) is serially diluted in Dimethyl Sulfoxide (DMSO) to create a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared. This typically includes:

    • Recombinant kinase enzyme.

    • A specific fluorescently labeled peptide substrate.

    • Adenosine triphosphate (ATP) at a concentration near its Michaelis-Menten constant (Km) for that specific kinase.

    • Reaction buffer containing necessary cofactors (e.g., MgCl2, DTT).

  • Incubation: The test inhibitor dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination: The kinase reaction is stopped by the addition of a termination buffer, which often contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.

  • Electrophoretic Separation: The reaction products are loaded onto a microfluidic chip. An electric field is applied, causing the negatively charged fluorescently labeled peptide substrate and the phosphorylated product to migrate. The addition of phosphate groups increases the negative charge of the peptide, resulting in a faster migration speed.

  • Detection and Analysis: As the substrate and product peptides pass a detector, their fluorescent signals are recorded. The instrument software calculates the percentage of substrate converted to product.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a DMSO vehicle control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

To better understand the biological context and experimental design, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: The c-Met signaling cascade upon HGF binding.

Kinase_Assay_Workflow A Compound Dilution (e.g., BMS-777607) C Incubate Compound with Kinase Reaction A->C B Prepare Kinase Reaction (Enzyme, Fluorescent Substrate, ATP) B->C D Stop Reaction C->D E Microfluidic Electrophoresis D->E F Detect Substrate & Phosphorylated Product E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: General workflow for a mobility shift kinase assay.

References

Validating Akt Phosphorylation Inhibition: A Comparative Guide to BMS-777607 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-777607 and alternative inhibitors in the context of validating the inhibition of Akt phosphorylation. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Akt Phosphorylation and Its Inhibition

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that govern cell survival, growth, proliferation, and metabolism. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in various cancers, making Akt a key therapeutic target. Activation of Akt involves its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). Therefore, inhibiting Akt phosphorylation is a primary strategy in cancer drug discovery.

BMS-777607 is a potent, ATP-competitive small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase and other members of the Met family, including Axl, Ron, and Tyro3.[1][2] Its inhibition of these upstream kinases leads to a downstream reduction in Akt phosphorylation. This guide compares the indirect inhibitory action of BMS-777607 on Akt phosphorylation with direct Akt inhibitors and an upstream PI3K inhibitor.

Comparative Analysis of Inhibitors

This section provides a quantitative comparison of BMS-777607 with other well-characterized inhibitors of the PI3K/Akt pathway. The data is summarized in the table below, highlighting the mechanism of action and potency of each compound.

InhibitorPrimary Target(s)Mechanism of Action on Akt PathwayIC50 ValuesReference(s)
BMS-777607 c-Met, Axl, Ron, Tyro3Indirect: Inhibits upstream receptor tyrosine kinases, leading to reduced Akt phosphorylation.c-Met: 3.9 nM; Axl: 1.1 nM; Ron: 1.8 nM; Tyro3: 4.3 nM (in cell-free assays). Dose-dependent inhibition of Akt phosphorylation observed in various cell lines.[1][2][1]
MK-2206 Akt1, Akt2, Akt3Direct: Allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing Akt localization and activation.Akt1: 8 nM; Akt2: 12 nM; Akt3: 65 nM.
GDC-0068 (Ipatasertib) Akt1, Akt2, Akt3Direct: ATP-competitive inhibitor that binds to the kinase domain of active, phosphorylated Akt.Akt1: 5 nM; Akt2: 18 nM; Akt3: 8 nM.
Wortmannin PI3KIndirect: Covalently binds to and inhibits PI3K, an upstream activator of Akt.PI3K: ~3 nM.

Signaling Pathway and Inhibition Mechanisms

The following diagram illustrates the PI3K/Akt signaling pathway and the points of intervention for BMS-777607 and the compared inhibitors.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates (Thr308) Akt_cyto Akt pAkt p-Akt (Active) Akt_cyto->pAkt Phosphorylation (Ser473) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Growth_Factor Growth Factor (e.g., HGF) Growth_Factor->RTK Binds BMS_777607 BMS-777607 BMS_777607->RTK Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits MK_2206 MK-2206 (Allosteric) MK_2206->Akt_mem Inhibits recruitment GDC_0068 GDC-0068 (ATP-Competitive) GDC_0068->pAkt Inhibits kinase activity

PI3K/Akt Signaling Pathway and Inhibitor Targets.

Experimental Protocol: Validating Akt Phosphorylation Inhibition by Western Blot

This protocol outlines the key steps for assessing the inhibition of Akt phosphorylation at Ser473 using Western blotting.

1. Cell Culture and Treatment:

  • Seed cells (e.g., PC-3, DU145, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

  • Pre-treat the cells with various concentrations of BMS-777607 or alternative inhibitors for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., HGF for c-Met activation) for 10-30 minutes to induce Akt phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on Akt phosphorylation.

cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Seeding & Growth Start->Cell_Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Inhibitor_Treatment Inhibitor Pre-treatment (e.g., BMS-777607) Serum_Starvation->Inhibitor_Treatment Stimulation Growth Factor Stimulation (e.g., HGF) Inhibitor_Treatment->Stimulation Cell_Lysis Cell Lysis & Protein Extraction Stimulation->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification Western_Blot Western Blotting (p-Akt, Total Akt) Quantification->Western_Blot Data_Analysis Densitometry & Data Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for Validating Akt Phosphorylation Inhibition.

Conclusion

Validating the inhibition of Akt phosphorylation is a crucial step in the preclinical assessment of targeted cancer therapies. BMS-777607 effectively reduces Akt phosphorylation through the inhibition of upstream receptor tyrosine kinases like c-Met. This guide provides a framework for comparing its indirect inhibitory activity with direct Akt inhibitors such as MK-2206 and GDC-0068, and the PI3K inhibitor Wortmannin. The provided experimental protocol and workflow offer a standardized approach for researchers to validate the efficacy of these and other inhibitors in their specific research contexts. The choice of inhibitor will depend on the specific research question and the desired point of intervention within the PI3K/Akt signaling cascade.

References

A Head-to-Head Comparison of BMS-777607 and Foretinib: Potent Inhibitors of Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule inhibitors of receptor tyrosine kinases (RTKs) have emerged as a cornerstone of precision medicine. Among the numerous RTKs implicated in cancer progression, the MET and VEGFR families are of significant interest due to their roles in tumor growth, survival, angiogenesis, and metastasis. This guide provides a detailed head-to-head comparison of two prominent inhibitors, BMS-777607 and foretinib, which both target the c-Met receptor, albeit with different selectivity profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Mechanism of Action and Target Profile

BMS-777607 is a potent and selective ATP-competitive inhibitor of the Met kinase superfamily.[1][2] Its primary targets include c-Met and its family members Axl, Ron, and Tyro3.[1][3] In contrast, foretinib is a multi-kinase inhibitor that potently targets both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[4] Foretinib also exhibits inhibitory activity against other RTKs, including RON, AXL, and TIE-2. The dual inhibition of c-Met and VEGFR2 by foretinib offers a broader mechanism of action by simultaneously targeting tumor cell proliferation and survival driven by c-Met signaling, as well as tumor angiogenesis mediated by the VEGFR2 pathway.

In Vitro Potency and Selectivity

The in vitro inhibitory activities of BMS-777607 and foretinib have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against specific kinases.

Kinase TargetBMS-777607 IC50 (nM)Foretinib IC50 (nM)
c-Met 3.90.4
KDR (VEGFR2) >1600.9
Axl 1.1Data not available
Ron 1.8Data not available
Tyro3 4.3Data not available
FLT3 Data not availableData not available
TIE-2 Data not availableData not available
Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

As the data indicates, BMS-777607 is highly potent against the c-Met family of kinases, with IC50 values in the low nanomolar range. Foretinib demonstrates even greater potency against c-Met and is also a potent inhibitor of VEGFR2. The broader kinase inhibition profile of foretinib suggests it may have a wider range of biological effects but also a potential for more off-target toxicities.

Cellular and In Vivo Efficacy

Both BMS-777607 and foretinib have demonstrated significant anti-tumor activity in preclinical models.

BMS-777607 has been shown to potently inhibit HGF-stimulated c-Met autophosphorylation and downstream signaling through the Akt and ERK pathways. In cellular assays, it effectively suppresses HGF-induced cell scattering, migration, and invasion. In vivo, oral administration of BMS-777607 has been shown to significantly reduce tumor volumes in human tumor xenograft models.

Foretinib has demonstrated the ability to inhibit both c-Met and VEGFR2 signaling, leading to the inhibition of tumor cell proliferation, induction of anoikis (a form of programmed cell death), and impairment of metastasis in ovarian cancer models. In vivo studies have shown that foretinib can cause tumor regression in various xenograft models.

Signaling Pathways

The signaling pathways affected by BMS-777607 and foretinib are central to their anti-cancer effects. Below are diagrams illustrating the key pathways targeted by these inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 GAB1 GAB1 GRB2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion BMS777607 BMS-777607 BMS777607->cMet Foretinib Foretinib Foretinib->cMet

Caption: c-Met signaling pathway and points of inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Migration Endothelial Cell Migration FAK->Migration Foretinib Foretinib Foretinib->VEGFR2

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BMS-777607 and foretinib.

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Recombinant kinase (e.g., c-Met, VEGFR2)

    • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

    • Test compounds (BMS-777607 or foretinib) dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, combine the recombinant kinase, substrate, and test compound in kinase reaction buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTS/MTT)

This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium salt by metabolically active cells.

  • Materials:

    • Cancer cell lines (e.g., MKN45, SNU620)

    • Cell culture medium and supplements

    • Test compounds (BMS-777607 or foretinib)

    • MTS or MTT reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Migration and Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate through a porous membrane or invade through an extracellular matrix barrier.

  • Materials:

    • Boyden chamber inserts (e.g., 8 µm pore size)

    • Matrigel (for invasion assay)

    • Cancer cell lines

    • Serum-free and serum-containing media

    • Test compounds

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Procedure:

    • For invasion assays, coat the top of the Boyden chamber inserts with Matrigel and allow it to solidify.

    • Resuspend cells in serum-free medium containing the test compound.

    • Add the cell suspension to the upper chamber of the insert.

    • Add serum-containing medium (as a chemoattractant) to the lower chamber.

    • Incubate for a specified period (e.g., 24 hours) to allow for migration or invasion.

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the number of stained cells in several fields of view under a microscope to quantify migration or invasion.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.

  • Materials:

    • Cancer cell lines

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (IC50) CellViability Cell Viability Assay (IC50) MigrationInvasion Migration/Invasion Assay CellViability->MigrationInvasion WesternBlot Western Blot (Signaling) CellViability->WesternBlot Xenograft Xenograft Model MigrationInvasion->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Start Compound (BMS-777607 or Foretinib) Start->KinaseAssay Start->CellViability

Caption: General experimental workflow for inhibitor characterization.

Conclusion

BMS-777607 and foretinib are both potent inhibitors of the c-Met signaling pathway with demonstrated anti-cancer activity. The primary distinction between the two lies in their selectivity profiles. BMS-777607 is a more selective inhibitor of the c-Met kinase family, which may offer a more targeted therapeutic approach with potentially fewer off-target effects. In contrast, foretinib's dual inhibition of c-Met and VEGFR2 provides a broader mechanism of action that targets both tumor cell proliferation and angiogenesis. The choice between these inhibitors for a specific research or therapeutic application will depend on the desired biological outcome and the specific molecular characteristics of the cancer being studied. The experimental protocols and data presented in this guide provide a foundation for further investigation and a direct comparison of these two important kinase inhibitors.

References

BMS-777607: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met proto-oncogene (MET) receptor tyrosine kinase.[1][2] As a key regulator of cell growth, survival, and motility, c-Met is a compelling target in oncology.[1][2] However, the therapeutic efficacy and potential off-target effects of kinase inhibitors are critically defined by their selectivity profile. This guide provides a comprehensive comparison of BMS-777607's cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies.

Kinase Selectivity Profile of BMS-777607

BMS-777607 exhibits high affinity for c-Met and a select group of related tyrosine kinases, while demonstrating significant selectivity against a broader panel of kinases. This selectivity is crucial for minimizing off-target toxicities and achieving a favorable therapeutic window.

High-Affinity Targets

In cell-free enzymatic assays, BMS-777607 demonstrates potent, low nanomolar inhibition of c-Met and the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as Ron (MST1R).[3]

KinaseIC50 (nM)
Axl1.1
Ron1.8
c-Met 3.9
Tyro34.3

This table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-777607 against its primary high-affinity tyrosine kinase targets.

Moderate to Low-Affinity Off-Target Kinases

While highly selective, BMS-777607 can inhibit other tyrosine kinases at higher concentrations. Understanding these off-target interactions is vital for predicting potential side effects and for exploring polypharmacological applications where engaging multiple targets may be beneficial.

KinaseIC50 (nM)
Mer14.0
Flt-316
Aurora B78
Lck120
VEGFR2180

This table presents the IC50 values for kinases that are inhibited by BMS-777607 at higher concentrations, indicating a lower binding affinity compared to its primary targets.

BMS-77760t is reportedly 40-fold more selective for its primary Met-related targets over kinases like Lck, VEGFR-2, and TrkA/B, and exhibits over 500-fold greater selectivity against a wider range of other receptor and non-receptor kinases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the c-Met signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation BMS777607 BMS-777607 BMS777607->cMet Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and motility. BMS-777607 acts as an inhibitor of the c-Met receptor.

Kinase_Profiling_Workflow start Start: Compound of Interest (e.g., BMS-777607) assay_type Select Assay Format (Biochemical vs. Cell-based) start->assay_type biochemical Biochemical (Enzymatic) Assay assay_type->biochemical Biochemical cell_based Cell-based Assay assay_type->cell_based Cell-based kinase_panel Select Kinase Panel (Broad or Focused) biochemical->kinase_panel cell_based->kinase_panel dose_response Perform Dose-Response Experiments kinase_panel->dose_response data_analysis Data Analysis: Calculate IC50/Ki Values dose_response->data_analysis selectivity Determine Selectivity Profile data_analysis->selectivity

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor like BMS-777607.

Experimental Protocols

The determination of kinase inhibition profiles involves a variety of experimental techniques. Below are detailed methodologies for key assays used to characterize the activity of BMS-777607.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of BMS-777607 against a panel of purified tyrosine kinases.

Materials:

  • Recombinant purified kinases

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • BMS-777607 serially diluted in DMSO

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in each well of a 96-well plate.

  • Add serial dilutions of BMS-777607 to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the proteins and peptide substrate.

  • Transfer the contents of the wells to a filter plate to capture the precipitated, radiolabeled substrate.

  • Wash the filter plate multiple times with TCA to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of BMS-777607 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream target within a cellular context.

Objective: To determine the cellular potency of BMS-777607 by measuring the inhibition of c-Met autophosphorylation.

Materials:

  • Cancer cell line with high c-Met expression (e.g., GTL-16, PC-3, DU145)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • BMS-777607 serially diluted in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met, anti-total-c-Met, and appropriate secondary antibodies

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a few hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of BMS-777607 for a specified time (e.g., 2 hours).

  • Stimulate the cells with HGF to induce c-Met autophosphorylation (include an unstimulated control).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of c-Met using Western blotting or ELISA with phospho-specific antibodies. Normalize the phospho-c-Met signal to the total c-Met signal.

  • Calculate the percentage of inhibition of c-Met phosphorylation for each concentration of BMS-777607 relative to the HGF-stimulated, vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

BMS-777607 is a highly potent inhibitor of c-Met and the TAM family of receptor tyrosine kinases. Its selectivity profile, characterized by significantly lower potency against a broad range of other kinases, underscores its design as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the cross-reactivity and cellular effects of BMS-777607 and other kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for both elucidating its mechanism of action and anticipating its clinical performance.

References

Unveiling Apoptosis: A Comparative Guide to BMS-777607-Induced Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-777607's Pro-Apoptotic Efficacy Against Alternative Cancer Therapeutics

In the intricate landscape of cancer therapy, the induction of apoptosis, or programmed cell death, remains a cornerstone of effective treatment. BMS-777607, a potent small molecule inhibitor of multiple receptor tyrosine kinases, has emerged as a promising agent in this domain. This guide provides a comprehensive comparison of BMS-777607's ability to induce apoptosis through caspase activation, juxtaposed with other established kinase inhibitors and conventional chemotherapeutic agents. Through a detailed examination of experimental data, methodologies, and signaling pathways, this document aims to equip researchers with the critical information needed to evaluate the therapeutic potential of BMS-777607.

BMS-777607: A Multi-Targeted Approach to Apoptosis Induction

BMS-777607 is a multi-kinase inhibitor that primarily targets the MET, AXL, and RON receptor tyrosine kinases.[1] By inhibiting these key signaling nodes, BMS-777607 disrupts downstream pathways that are crucial for cancer cell survival, proliferation, and metastasis. One of the key consequences of this inhibition is the induction of apoptosis.

The pro-apoptotic effects of BMS-777607 have been observed in a variety of cancer cell lines. For instance, in glioblastoma and tongue squamous cell carcinoma cells, treatment with BMS-777607 has been shown to trigger apoptosis.[1][2] This process is intrinsically linked to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

The Central Role of Caspases in BMS-777607-Induced Apoptosis

The apoptotic cascade is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, such as caspase-3. Studies have demonstrated that BMS-777607 can induce the cleavage and activation of caspase-3, a key executioner caspase.[3] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. The cleavage of PARP is a well-established marker of caspase-3 activation and has been observed in cells treated with BMS-777607.[3]

The mechanism by which BMS-777607 initiates this cascade involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the integrity of the mitochondrial outer membrane. BMS-777607 has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, while promoting the expression of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.

BMS-777607-Induced Apoptosis Pathway BMS777607 BMS-777607 MET_AXL_RON MET/AXL/RON Receptor Tyrosine Kinases BMS777607->MET_AXL_RON Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BMS777607->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BMS777607->Bax Upregulates PI3K_AKT PI3K/AKT Pathway MET_AXL_RON->PI3K_AKT Activates PI3K_AKT->Bcl2 Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

BMS-777607 signaling pathway leading to apoptosis.

Comparative Analysis of Pro-Apoptotic Activity

To provide a comprehensive understanding of BMS-777607's efficacy, its pro-apoptotic effects are compared with those of other kinase inhibitors and conventional chemotherapeutic agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various studies, which may involve different cell lines and experimental conditions.

Kinase Inhibitors

Crizotinib is a multi-kinase inhibitor that targets ALK, ROS1, and MET. In various cancer cell lines, crizotinib has been shown to induce apoptosis through the activation of caspases.

Cabozantinib is another multi-kinase inhibitor with activity against MET, VEGFR2, and AXL. Studies have demonstrated its ability to induce apoptosis in certain cancer models, also involving caspase activation.

Kinase InhibitorTarget(s)IC50 (nM)Cell LineApoptosis (%)Caspase-3 ActivationReference
BMS-777607 MET, AXL, RON, Tyro33.9 (MET), 1.1 (AXL)U-118 MG (Glioblastoma)Not specifiedIncreased CPP32 activity
Crizotinib ALK, ROS1, MET4-8 (MET)H2228 (NSCLC)Time-dependent increaseNot specified
Cabozantinib MET, VEGFR2, AXL1.3 (MET)Kasumi-1 (AML)Dose-dependent increaseCleavage observed

Note: The IC50 values and apoptosis percentages are highly dependent on the cell line and experimental conditions and should be interpreted with caution.

Chemotherapeutic Agents

Doxorubicin is a widely used anthracycline antibiotic that induces apoptosis by intercalating into DNA and inhibiting topoisomerase II. Its mechanism of action involves the generation of reactive oxygen species and the activation of both intrinsic and extrinsic apoptotic pathways, leading to robust caspase-3 activation.

Paclitaxel , a taxane, disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This process is often associated with the activation of the intrinsic apoptotic pathway and caspase-3 cleavage.

Chemotherapeutic AgentMechanism of ActionIC50Cell LineApoptosis (%)Caspase-3 ActivationReference
Doxorubicin DNA intercalation, Topo II inhibitionVariesMCF-7 (Breast Cancer)Not specifiedFold increase observed
Paclitaxel Microtubule stabilizationVariesMCF-7 (Breast Cancer)Up to 43%Cleavage observed

Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for the key experiments used to assess apoptosis and caspase activation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound (e.g., BMS-777607) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis Detection Workflow start Cell Culture and Treatment harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow

References

A Head-to-Head Analysis of c-Met Inhibitors: BMS-777607 vs. SGX-523

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent small molecule inhibitors of the c-Met receptor tyrosine kinase: BMS-777607 and SGX-523. This analysis delves into their respective mechanisms of action, kinase selectivity, preclinical efficacy, and clinical trajectories, supported by experimental data and detailed protocols.

The c-Met signaling pathway, crucial in cell proliferation, survival, and motility, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Both BMS-777607 and SGX-523 were developed as ATP-competitive inhibitors of c-Met, yet they exhibit distinct profiles in terms of their target specificity and clinical development.

Mechanism of Action and Target Specificity

BMS-777607 is a potent, selective, and orally available ATP-competitive inhibitor that targets multiple members of the Met kinase family.[1][2] In contrast, SGX-523 is described as an exquisitely selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[3][4][5] Crystallographic studies have revealed that SGX-523 stabilizes MET in a unique inactive conformation that is not accessible to other protein kinases, which is suggested to be the reason for its high selectivity.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities and cellular effects of BMS-777607 and SGX-523.

Table 1: Biochemical Kinase Inhibition (IC50)
KinaseBMS-777607 (nM)SGX-523 (nM)
c-Met 3.9 4
Axl1.1>1000
Ron1.8>1000
Tyro34.3Not Reported
VEGFR-2180>1000
Lck120>1000
TrkA/B>156>1000
Aurora B78>1000
Flt-316>1000
Mer14.0Not Reported
Table 2: Cellular Activity (IC50)
Cell LineAssay TypeBMS-777607 (nM)SGX-523 (µM)
GTL-16c-Met Autophosphorylation200.040
PC-3HGF-stimulated c-Met Autophosphorylation<1Not Reported
DU145HGF-stimulated c-Met Autophosphorylation<1Not Reported
KHTc-Met Autophosphorylation10Not Reported
H1993ProliferationNot Reported0.02
MKN45ProliferationNot Reported0.113
Hs746TProliferationNot Reported0.035

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

  • BMS-777607: Oral administration of BMS-777607 (6.25-50 mg/kg) significantly reduced tumor volumes in GTL-16 human tumor xenografts in athymic mice with no observed toxicity. Daily treatment with 25 mg/kg/day also decreased the number of KHT lung tumor nodules.

  • SGX-523: Dose-dependent inhibition of tumor growth has been observed in xenografts derived from human glioblastoma, lung, and gastric cancers. For instance, in a U87MG glioblastoma model, a dose of 30 mg/kg twice daily led to clear tumor regression.

Clinical Development

The clinical development paths for these two inhibitors have diverged significantly.

  • BMS-777607: Has been evaluated in Phase 1 and 2 clinical trials for patients with advanced or metastatic solid tumors.

  • SGX-523: Entered Phase 1 clinical trials in 2008 for patients with advanced solid tumors. However, the trials were discontinued due to unexpected renal toxicity observed in patients, which was not predicted by preclinical toxicology studies in rats and dogs. The toxicity was later suggested to be caused by the formation of insoluble metabolites leading to crystal nephropathy.

Experimental Protocols

c-Met Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.

  • Reaction Mixture: A typical reaction mixture includes the purified recombinant c-Met kinase domain, a peptide substrate (e.g., poly(Glu-Tyr)), ATP, and MgCl2 in a buffer solution (e.g., 100 mM HEPES, pH 7.5).

  • Inhibitor Addition: Serial dilutions of the test compound (BMS-777607 or SGX-523) are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 21°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo) which measures the amount of ATP remaining in the solution after the kinase reaction.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is determined by non-linear regression analysis of the dose-response curve.

Cellular c-Met Autophosphorylation Assay

This assay measures the ability of the compounds to inhibit c-Met phosphorylation within a cellular context.

  • Cell Culture: Cancer cell lines with known c-Met activation (e.g., GTL-16, PC-3, DU145) are cultured to sub-confluency.

  • Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce baseline receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of BMS-777607 or SGX-523 for a specified duration (e.g., 1-2 hours).

  • Stimulation (if necessary): For cells that do not have constitutive c-Met activation, hepatocyte growth factor (HGF) is added to stimulate c-Met phosphorylation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting: The levels of phosphorylated c-Met (p-c-Met) and total c-Met are determined by Western blot analysis using specific antibodies.

  • Densitometry and IC50 Calculation: The band intensities are quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces p-c-Met levels by 50%.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in an animal model.

  • Cell Implantation: Human tumor cells (e.g., GTL-16, U87MG) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The inhibitor (BMS-777607 or SGX-523) is administered orally at various doses and schedules (e.g., once or twice daily). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined treatment period.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 BMS777607 BMS-777607 BMS777607->cMet SGX523 SGX-523 SGX523->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Motility Motility STAT3->Motility

Caption: The c-Met signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Inhibitor Testing

Experimental_Workflow start Start cell_culture Culture Cancer Cell Line (e.g., GTL-16) start->cell_culture inhibitor_prep Prepare Serial Dilutions of BMS-777607 or SGX-523 start->inhibitor_prep treatment Treat Cells with Inhibitor cell_culture->treatment inhibitor_prep->treatment hgf_stim Stimulate with HGF (if required) treatment->hgf_stim cell_lysis Cell Lysis and Protein Extraction hgf_stim->cell_lysis western_blot Western Blot for p-c-Met and Total c-Met cell_lysis->western_blot data_analysis Densitometry and IC50 Calculation western_blot->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro inhibitor testing.

References

Evaluating the Specificity of BMS-777607 for c-Met over VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of BMS-777607, a small molecule kinase inhibitor, on c-Met (hepatocyte growth factor receptor) versus VEGFR2 (vascular endothelial growth factor receptor 2). The following sections present quantitative data, experimental protocols, and signaling pathway diagrams to objectively evaluate the specificity of this compound.

Data Presentation: Inhibitory Activity of BMS-777607

BMS-777607 demonstrates significantly higher potency against c-Met and related kinases (Axl, Ron, Tyro3) compared to VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) values from cell-free kinase assays.

Target KinaseIC50 (nM)Selectivity (Fold difference vs. VEGFR2)
c-Met 3.9 ~40x
Axl1.1~145x
Ron1.8~83x
Tyro34.3~37x
VEGFR2 ~158 1x
Lck~1581x
TrkA~1581x
TrkB~1581x

Data compiled from multiple sources indicating BMS-777607 is approximately 40-fold more selective for c-Met and related kinases over VEGFR2, Lck, and TrkA/B.[1][2]

Signaling Pathway Diagrams

To understand the biological context of BMS-777607's activity, the signaling pathways for both c-Met and VEGFR2 are illustrated below.

cMet_signaling receptor receptor adaptor adaptor kinase kinase pathway pathway outcome outcome HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Activates Invasion Invasion cMet->Invasion PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Hepatocyte growth factor (HGF) is the ligand for the c-Met receptor tyrosine kinase.[3] Upon binding, c-Met activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[3][4]

VEGFR2_signaling receptor receptor adaptor adaptor kinase kinase pathway pathway outcome outcome VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF eNOS eNOS AKT->eNOS Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Permeability Permeability eNOS->Permeability

Caption: The VEGFR2 signaling pathway initiated by VEGF-A binding.

Vascular endothelial growth factor A (VEGF-A) binds to VEGFR2, a key receptor in angiogenesis. This interaction triggers downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, survival, migration, and vascular permeability.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the specificity of kinase inhibitors like BMS-777607.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of BMS-777607 for c-Met and VEGFR2.

Materials:

  • Recombinant human GST-tagged c-Met or VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • ATP, [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • BMS-777607 in various concentrations

  • Trichloroacetic acid (TCA)

  • Filter plates

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add serial dilutions of BMS-777607 or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the proteins and substrate.

  • Transfer the reaction mixture to a filter plate to capture the precipitated, phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of BMS-777607 and determine the IC50 value by non-linear regression analysis.

Cellular Assays

These assays assess the effect of the inhibitor on cellular processes downstream of kinase activation in a more physiologically relevant context.

experimental_workflow start start assay assay data data analysis analysis Start Start with Inhibitor KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellViability Cell Viability Assay (MTT) Start->CellViability CellMigration Cell Migration Assay (Scratch) Start->CellMigration CellInvasion Cell Invasion Assay (Transwell) Start->CellInvasion IC50 IC50 Values KinaseAssay->IC50 PhenotypicData Phenotypic Data CellViability->PhenotypicData CellMigration->PhenotypicData CellInvasion->PhenotypicData Specificity Determine Specificity IC50->Specificity PhenotypicData->Specificity

Caption: General experimental workflow for inhibitor specificity testing.

Objective: To evaluate the effect of BMS-777607 on the viability and proliferation of cancer cell lines with and without c-Met or VEGFR2 dependency.

Materials:

  • Cancer cell lines (e.g., GTL-16 for c-Met, HUVECs for VEGFR2)

  • Complete cell culture medium

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of BMS-777607 or vehicle control for a specified period (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Objective: To assess the impact of BMS-777607 on the migratory capacity of cells, a process often driven by c-Met signaling.

Materials:

  • Cells plated to confluence in a multi-well plate

  • Pipette tip or a specialized scratch tool

  • Culture medium with and without BMS-777607

  • Microscope with imaging capabilities

Procedure:

  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells to remove detached cells and debris.

  • Add fresh medium containing different concentrations of BMS-777607 or vehicle control.

  • Image the scratch at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and quantify the rate of cell migration into the empty area.

Objective: To determine the effect of BMS-777607 on the ability of cells to invade through an extracellular matrix, a key feature of metastasis often promoted by c-Met.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • BMS-777607

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Rehydrate the Matrigel with serum-free medium.

  • In the lower chamber, add medium containing a chemoattractant.

  • Resuspend cells in serum-free medium containing different concentrations of BMS-777607 or vehicle control and add them to the upper chamber of the inserts.

  • Incubate for a period that allows for invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Count the number of stained, invaded cells in several microscopic fields.

Conclusion

The provided data and experimental frameworks demonstrate that BMS-777607 is a potent and selective inhibitor of c-Met with significantly lower activity against VEGFR2. The in vitro kinase assays establish a clear selectivity profile, which is further supported by cellular assays that can demonstrate the functional consequences of this specificity in relevant biological contexts. For researchers in drug development, these methodologies provide a robust approach to characterizing the selectivity of kinase inhibitors.

References

BMS-777607 and Chemotherapy: A Guide to Understanding Their Combined Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive assessment of the synergistic and antagonistic effects of BMS-777607 when combined with traditional chemotherapeutic agents. The data presented herein is compiled from preclinical studies to inform future research and clinical trial design.

Executive Summary

BMS-777607 is a potent, multi-target small molecule inhibitor, primarily known for its activity against MET receptor tyrosine kinase, as well as the TAM (Tyro3, Axl, Mer) family of kinases and Aurora Kinase B. While its efficacy as a monotherapy in various cancer models is established, its interaction with conventional chemotherapy agents is complex. Contrary to the common goal of achieving synergy, preclinical evidence in breast cancer models demonstrates that BMS-777607 can induce resistance to a range of cytotoxic chemotherapies. This guide will delve into the experimental data supporting this finding, detail the methodologies used, and illustrate the underlying molecular pathways.

Comparative Analysis of Chemotherapy Efficacy with BMS-777607

A pivotal study investigated the impact of BMS-777607 on the efficacy of several chemotherapy drugs in breast cancer cell lines. The findings indicate that pre-treatment with BMS-777607 leads to a significant increase in the half-maximal inhibitory concentration (IC50) for most of the tested agents, signifying induced resistance.

Table 1: IC50 Values of Chemotherapeutic Agents in Breast Cancer Cell Lines With and Without BMS-777607 Pre-treatment [1]

Cell LineChemotherapeutic AgentIC50 (Control)IC50 (BMS-777607 Pre-treated)Fold Change in IC50
T-47D Doxorubicin18.5 ± 2.1 nM45.2 ± 3.5 nM~2.4
Bleomycin0.4 ± 0.1 mU/mL1.8 ± 0.3 mU/mL~4.5
Paclitaxel4.2 ± 0.5 nM15.8 ± 2.3 nM~3.8
Methotrexate25.1 ± 3.2 nM68.4 ± 7.1 nM~2.7
Cisplatin2.8 ± 0.4 µM3.1 ± 0.5 µM~1.1 (Not Significant)
ZR-75-1 Doxorubicin22.1 ± 2.5 nM53.8 ± 5.1 nM~2.4
Bleomycin0.6 ± 0.1 mU/mL2.5 ± 0.4 mU/mL~4.2
Paclitaxel5.8 ± 0.7 nM21.5 ± 3.1 nM~3.7
Methotrexate31.5 ± 3.8 nM85.1 ± 9.2 nM~2.7
Cisplatin3.5 ± 0.6 µM3.9 ± 0.7 µM~1.1 (Not Significant)

Data sourced from Sharma, S. et al., Molecular Cancer Therapeutics; 12(5); 725–36.[1]

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Cell Culture and Drug Treatment

Human breast cancer cell lines, T-47D and ZR-75-1, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For chemoresistance experiments, cells were pre-treated with 1 µM BMS-777607 for 72 hours to induce polyploidy. Following this, the cells were treated with varying concentrations of doxorubicin, bleomycin, paclitaxel, methotrexate, or cisplatin for an additional 48 hours.

Cell Viability and IC50 Determination

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and, after the drug treatment period, incubated with MTT solution. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values, representing the drug concentration required to inhibit cell growth by 50%, were calculated from the dose-response curves.

Mechanism of Induced Chemoresistance

The observed resistance to chemotherapy is attributed to a specific off-target effect of BMS-777607. At therapeutic doses, BMS-777607 inhibits Aurora Kinase B, a key regulator of mitosis. This inhibition disrupts the formation of the bipolar spindle and prevents proper chromosomal segregation, leading to the formation of polyploid cells. These cells, containing multiple sets of chromosomes, exhibit increased resistance to cytotoxic agents that primarily target rapidly dividing cells.

G cluster_0 Mechanism of BMS-777607-Induced Chemoresistance BMS777607 BMS-777607 AuroraB Aurora Kinase B BMS777607->AuroraB Inhibits Spindle Bipolar Spindle Formation AuroraB->Spindle Regulates Cytokinesis Cytokinesis Spindle->Cytokinesis Enables Polyploidy Polyploid Cancer Cell (Multiple Chromosome Sets) Cytokinesis->Polyploidy Failure leads to Chemoresistance Increased Resistance to Chemotherapy (Doxorubicin, Paclitaxel, etc.) Polyploidy->Chemoresistance Results in

Caption: Mechanism of BMS-777607 induced chemoresistance.

Experimental Workflow for Assessing Chemoresistance

The following diagram outlines the workflow used in the preclinical studies to determine the effect of BMS-777607 on chemotherapy sensitivity.

G cluster_1 Experimental Workflow start Start: Breast Cancer Cells (T-47D, ZR-75-1) control_group Control Group (Vehicle Treatment) start->control_group bms_group Experimental Group: 1 µM BMS-777607 (72 hours) start->bms_group chemo_treatment Treat with varying concentrations of Chemotherapy Agent (48 hours) control_group->chemo_treatment bms_group->chemo_treatment mtt_assay MTT Assay for Cell Viability chemo_treatment->mtt_assay data_analysis Data Analysis: Calculate IC50 Values mtt_assay->data_analysis comparison Compare IC50 Values between Control and Experimental Groups data_analysis->comparison

Caption: Workflow for assessing BMS-777607's effect on chemosensitivity.

Conclusion and Future Directions

The available preclinical data in breast cancer models suggest that combining BMS-777607 with certain conventional chemotherapies does not produce a synergistic effect. Instead, it can induce a state of chemoresistance, primarily through the inhibition of Aurora Kinase B and the subsequent formation of polyploid cells.[1] This finding has significant implications for the design of future clinical trials involving BMS-777607 in combination with cytotoxic agents.

It is important to note that these findings are based on in vitro studies in specific breast cancer cell lines. Further research is warranted to determine if this effect is context-dependent and varies across different cancer types. Studies in glioblastoma, for instance, have shown promising anti-tumor effects of BMS-777607 as a monotherapy, but its combination with chemotherapy in this cancer type has not been extensively studied.[2][3] Therefore, while the current evidence points towards an antagonistic relationship in breast cancer, the interaction of BMS-777607 with chemotherapy in other malignancies remains an open area of investigation. Researchers should proceed with caution when designing combination therapies and consider the potential for induced resistance.

References

BMS-777607 vs. PHA-665752: A Comparative Analysis of Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising class of drugs. Among these, BMS-777607 and PHA-665752 have been extensively studied for their ability to abrogate c-Met signaling, which is often dysregulated in various malignancies. This guide provides a detailed comparison of the potency and selectivity of these two small molecule inhibitors, supported by experimental data, to aid researchers and drug development professionals in their understanding and application.

At a Glance: Potency Comparison

Based on available in vitro data, both BMS-777607 and PHA-665752 are highly potent inhibitors of the c-Met kinase. However, a direct comparison of their half-maximal inhibitory concentrations (IC50) suggests that BMS-777607 exhibits greater potency against c-Met in cell-free assays .

It is crucial to note that IC50 values can vary depending on the specific experimental conditions, such as the ATP concentration in kinase assays. Therefore, while the data presented here provides a strong indication of relative potency, direct head-to-head studies under identical conditions would provide the most definitive comparison.

Quantitative Data Summary

The following tables summarize the reported IC50 values for BMS-777607 and PHA-665752 against their primary target, c-Met, as well as other related kinases.

Table 1: Cell-Free Kinase Inhibition

CompoundTargetIC50 (nM)
BMS-777607 c-Met3.9[1][2][3]
Axl1.1[1][2]
Ron1.8
Tyro34.3
PHA-665752 c-Met9
Ron68
Flk-1 (VEGFR2)200

Table 2: Cellular c-Met Autophosphorylation Inhibition

CompoundCell LineIC50 (nM)
BMS-777607 GTL-1620
PC-3 (HGF-stimulated)<1
DU145 (HGF-stimulated)<1
PHA-665752 HGF-stimulated cells25-50

Table 3: Cell Proliferation Inhibition

CompoundCell LineIC50
BMS-777607 Met-driven tumor cell lines (e.g., GTL-16, H1993, U87)Selective inhibition demonstrated
PHA-665752 TPR-MET-transformed BaF3 cells<60 nM
Various tumor cell lines (HGF-dependent)18-42 nM

Mechanism of Action and Selectivity

Both BMS-777607 and PHA-665752 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of c-Met, thereby preventing the phosphorylation and activation of the receptor.

BMS-777607 is a potent inhibitor of the Met-related kinase family, which includes c-Met, Axl, Ron, and Tyro3. It exhibits approximately 40-fold greater selectivity for these targets compared to Lck, VEGFR-2, and TrkA/B, and over 500-fold selectivity against a larger panel of other receptor and non-receptor kinases.

PHA-665752 is described as a selective c-Met kinase inhibitor. It demonstrates over 50-fold selectivity for c-Met compared to a diverse panel of other tyrosine and serine-threonine kinases. Its inhibitory activity against other kinases like Ron and Flk-1 (VEGFR2) is significantly lower than that for c-Met.

Experimental Protocols

Below are generalized methodologies for the key experiments cited in the comparison. Specific parameters may vary between individual studies.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain (e.g., GST-fusion protein).

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a suitable antibody for detection).

    • Test compounds (BMS-777607 or PHA-665752) at various concentrations.

    • Kinase reaction buffer (containing MgCl₂ or MnCl₂, DTT, and BSA).

    • 96-well filter plates or ELISA plates.

    • Scintillation counter or plate reader.

  • Procedure:

    • The kinase reaction is initiated by combining the recombinant c-Met enzyme, the substrate, and the test compound in the kinase reaction buffer.

    • ATP (containing a tracer amount of [γ-³²P]ATP) is added to start the phosphorylation reaction.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, typically by adding a stop solution like trichloroacetic acid (TCA).

    • The phosphorylated substrate is captured on a filter plate and washed to remove unincorporated ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Autophosphorylation Assay

This cell-based assay determines a compound's ability to inhibit the phosphorylation of c-Met within a cellular context.

  • Reagents and Materials:

    • Cancer cell lines with high c-Met expression (e.g., GTL-16, PC-3, DU145).

    • Cell culture medium and supplements.

    • Hepatocyte Growth Factor (HGF) for stimulating c-Met phosphorylation.

    • Test compounds (BMS-777607 or PHA-665752).

    • Lysis buffer.

    • Antibodies: anti-phospho-c-Met and anti-total-c-Met.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Cells are seeded in culture plates and grown to a suitable confluency.

    • Cells are serum-starved for a period to reduce basal kinase activity.

    • Cells are pre-treated with various concentrations of the test compound for a specified time.

    • For stimulated assays, HGF is added to the medium to induce c-Met autophosphorylation.

    • After a short incubation with HGF, the cells are washed and lysed to extract cellular proteins.

    • The concentration of total protein in each lysate is determined.

    • The levels of phosphorylated c-Met and total c-Met are quantified using Western blotting or ELISA.

    • The ratio of phospho-c-Met to total c-Met is calculated for each treatment condition.

    • IC50 values are determined by plotting the inhibition of c-Met phosphorylation against the inhibitor concentration.

Visualizing the Concepts

To better illustrate the context of this comparison, the following diagrams depict the c-Met signaling pathway and a general workflow for determining inhibitor potency.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GRB2 GRB2/SOS cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival Migration Migration, Invasion STAT3->Migration BMS777607 BMS-777607 BMS777607->cMet Inhibition PHA665752 PHA-665752 PHA665752->cMet

Caption: The c-Met signaling pathway and points of inhibition.

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents (Enzyme, Substrate, ATP) B1 Incubate Enzyme, Substrate, and Inhibitor A1->B1 A2 Prepare Serial Dilutions of Inhibitor A2->B1 B2 Initiate Reaction with ATP B1->B2 B3 Stop Reaction B2->B3 B4 Detect Signal (e.g., Radioactivity, Fluorescence) B3->B4 C1 Calculate % Inhibition vs. Control B4->C1 C2 Plot % Inhibition vs. log[Inhibitor] C1->C2 C3 Fit Sigmoidal Curve and Determine IC50 C2->C3

Caption: General workflow for IC50 determination of a kinase inhibitor.

Conclusion

Both BMS-777607 and PHA-665752 are potent c-Met kinase inhibitors with demonstrated efficacy in preclinical models. Based on the available cell-free assay data, BMS-777607 appears to be a more potent inhibitor of c-Met than PHA-665752 . Furthermore, BMS-777607 exhibits potent activity against other members of the Met-related kinase family, namely Axl, Ron, and Tyro3, suggesting a broader inhibitory profile. In contrast, PHA-665752 is characterized by its high selectivity for c-Met.

The choice between these two inhibitors for research or therapeutic development may depend on the specific biological question or the desired therapeutic strategy. For applications requiring potent and selective inhibition of c-Met, PHA-665752 is a strong candidate. However, if the goal is to target c-Met along with other related kinases that may contribute to tumor progression and resistance, the multi-targeted profile of BMS-777607 may be more advantageous. Researchers should carefully consider the kinase selectivity profiles and the cellular context when interpreting data and designing experiments with these inhibitors.

References

Safety Operating Guide

Proper Disposal of BMS 777607: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent chemical compounds like BMS 777607 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective inhibitor of c-Met and other receptor tyrosine kinases. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for minimizing risks associated with this compound.

Summary of Key Chemical Data

A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₁₉ClF₂N₄O₄[1][2]
Molecular Weight 512.89 g/mol [1][2][3]
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 83.33 mg/mL); insoluble in water and ethanol
Storage (Powder) -20°C for up to 3 years
Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year

Experimental Protocol: Standard Laboratory Use

In a typical laboratory setting, this compound is utilized in various cellular assays to investigate its inhibitory effects on signaling pathways. The following is a generalized protocol for its use.

Objective: To treat cultured cells with this compound to assess its impact on cell proliferation and signaling.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium and supplements

  • Cultured cells (e.g., cancer cell lines)

  • Sterile microcentrifuge tubes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses with side shields, and nitrile gloves

Procedure:

  • Stock Solution Preparation:

    • In a biological safety cabinet, weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the various concentrations of this compound to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Post-Treatment Analysis:

    • Following incubation, collect the cells and/or conditioned medium for downstream analysis (e.g., western blotting, proliferation assays).

Proper Disposal Procedures

The disposal of this compound and any materials contaminated with it must be handled with care due to its potential hazards. The following step-by-step procedures outline the recommended disposal plan.

Segregation and Collection of Waste
  • Solid Waste:

    • Place unused or expired this compound powder in its original, tightly sealed container.

    • Contaminated solid waste, such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., stock solutions in DMSO, unused working solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Since this compound is a halogenated organic compound (containing chlorine and fluorine), it should be segregated into a "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

    • The waste container label should clearly state "Hazardous Waste: Halogenated Organic," and list the contents, including "this compound" and the solvent (e.g., "DMSO").

  • Contaminated Labware:

    • Disposable labware (e.g., plastic flasks, plates) should be placed in the designated hazardous waste bag for solids.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to dissolve any remaining compound. The rinsate must be collected as halogenated organic liquid waste. After the initial rinse, the glassware can be washed with laboratory detergent and water.

Storage of Hazardous Waste
  • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

Final Disposal
  • Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never dispose of this compound or its solutions down the drain or in regular trash.

Visualizing Key Processes

To further clarify the experimental and disposal workflows, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve solid_waste Solid Waste weigh->solid_waste dilute Dilute in Medium (Working Solution) dissolve->dilute liquid_waste Liquid Waste dissolve->liquid_waste treat Treat Cells dilute->treat dilute->liquid_waste incubate Incubate treat->incubate treat->solid_waste treat->liquid_waste analyze Analyze Results incubate->analyze end End analyze->end disposal_workflow cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_final Final Disposal solid Unused Powder & Contaminated Solids solid_container Labeled Hazardous Solid Waste Bag solid->solid_container liquid This compound Solutions (in DMSO) liquid_container Labeled Halogenated Organic Liquid Waste Container liquid->liquid_container labware Contaminated Labware labware->solid_container Disposable labware->liquid_container Rinsate from Reusable storage Secure Temporary Storage solid_container->storage liquid_container->storage pickup EHS/Licensed Vendor Pickup storage->pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling BMS-777607

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active compounds like BMS-777607. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Handling Precautions

BMS-777607 is a potent small molecule inhibitor of c-Met and other related receptor tyrosine kinases.[1] While a full toxicological profile is not available, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against exposure.

Activity Required PPE Specifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing, with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.
Engineering Controls
Control Specification Purpose
Chemical Fume Hood Certified and functioning properly.All handling of solid BMS-777607 and preparation of stock solutions must be conducted in a chemical fume hood to minimize inhalation exposure.
Safety Shower and Eyewash Station Accessible within 10 seconds of travel.For immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: If the package is intact, transport it to the designated laboratory area.

  • Storage: Store BMS-777607 in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures for the powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years).

Solution Preparation

Preparation of BMS-777607 solutions should be performed in a chemical fume hood.

  • Pre-warm: Allow the vial of BMS-777607 powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of a suitable solvent, such as DMSO, to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.

  • Aliquoting: Once dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Storage of Solutions: Store stock solutions at -80°C for up to two years or -20°C for up to one year.

Spill Management
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection). Cover the spill with an absorbent material, working from the outside in.

  • Clean: Clean the area with a strong detergent solution.

  • Collect: Collect all cleanup materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste contaminated with BMS-777607 is considered cytotoxic waste and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, labeled, purple cytotoxic waste bag or a rigid, yellow container with a purple lid.[2]
Sharps Waste Needles, syringes, and other sharps contaminated with BMS-777607 must be disposed of in a puncture-resistant, purple-lidded sharps container.[2]
Liquid Waste Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

All cytotoxic waste must be segregated from other waste streams and disposed of through a licensed hazardous waste disposal service, typically by high-temperature incineration.[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • BMS-777607 stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of BMS-777607 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.

Cell Migration (Wound Healing/Scratch) Assay

This assay provides a straightforward method to assess the effect of BMS-777607 on cell migration.

Materials:

  • Cells of interest

  • BMS-777607 stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Alternatively, use a culture insert to create a defined gap.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentration of BMS-777607 or a vehicle control.

  • Imaging: Immediately capture images of the scratch at designated points (time 0). Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same locations.

  • Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure is indicative of cell migration.

Signaling Pathways and Workflows

BMS-777607 Mechanism of Action: c-Met Signaling Pathway Inhibition

BMS-777607 is a potent inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. BMS-777607 competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent signaling.

BMS777607_Mechanism HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Inhibition of the c-Met signaling pathway by BMS-777607.

Experimental Workflow: Assessing the Effect of BMS-777607 on Cell Viability

The following workflow outlines the key steps in determining the cytotoxic effects of BMS-777607 on a cancer cell line.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of BMS-777607 overnight_incubation->prepare_compound treat_cells Treat Cells with BMS-777607 (24-72 hours) overnight_incubation->treat_cells prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay with BMS-777607.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.